3-Bromo-5-(methoxymethyl)pyridine
Description
Structure
3D Structure
Propriétés
IUPAC Name |
3-bromo-5-(methoxymethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-10-5-6-2-7(8)4-9-3-6/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMBXJVRGUSEWNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=CN=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30595237 | |
| Record name | 3-Bromo-5-(methoxymethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30595237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173999-17-2 | |
| Record name | 3-Bromo-5-(methoxymethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30595237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Bromo-5-(methoxymethyl)pyridine (CAS 173999-17-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Bromo-5-(methoxymethyl)pyridine, a key building block in synthetic and medicinal chemistry. This document consolidates available data on its chemical and physical properties, safety information, and its utility in the synthesis of complex organic molecules.
Chemical and Physical Properties
This compound is a substituted pyridine derivative. The presence of a bromine atom and a methoxymethyl group on the pyridine ring makes it a versatile intermediate for further chemical modifications, particularly in the development of novel pharmaceutical compounds. Pyridine and its derivatives are fundamental scaffolds in numerous approved drugs due to their favorable pharmacokinetic properties and their ability to participate in hydrogen bonding.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 173999-17-2 | [2][3] |
| Molecular Formula | C₇H₈BrNO | [2][3] |
| Molecular Weight | 202.05 g/mol | [2] |
| Appearance | Off-white solid | [3] |
| Purity | ≥98.0% | [2] |
| Storage Conditions | Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months; -20°C for 1 month. | [2] |
Synthesis
The synthesis of this compound would likely start from a corresponding hydroxymethylpyridine derivative, which is then brominated and subsequently etherified, or from a pre-brominated pyridine scaffold onto which the methoxymethyl group is introduced.
Applications in Drug Discovery and Medicinal Chemistry
Substituted pyridines are of significant interest in medicinal chemistry. The pyridine scaffold is present in a wide array of FDA-approved drugs.[6] Brominated pyridines, such as this compound, serve as crucial intermediates in the synthesis of more complex molecules. The bromine atom provides a reactive site for various cross-coupling reactions, such as Suzuki-Miyaura coupling, which are instrumental in forming carbon-carbon bonds to build larger molecular frameworks.[7]
The methoxymethyl group can also influence the biological activity and pharmacokinetic properties of a final drug candidate. It can affect solubility, metabolic stability, and the ability of the molecule to interact with biological targets.[8] While specific biological targets for this compound itself have not been identified in the reviewed literature, its role as a synthetic intermediate suggests its use in the creation of compounds targeting a wide range of diseases. For example, pyridine derivatives have been investigated for their potential as anticancer agents.[6]
Experimental Considerations and Safety
As with any chemical reagent, proper handling and safety precautions are essential when working with this compound.
Table 2: Safety Information
| Hazard Statement | Precautionary Statement |
| Harmful if swallowed. | Wash hands thoroughly after handling. Do not eat, drink or smoke when using this product. |
| Causes serious eye irritation. | Wear protective gloves/protective clothing/eye protection/face protection. |
| May cause respiratory irritation. | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. |
For detailed safety information, it is highly recommended to consult the full Safety Data Sheet (SDS) from the supplier.
Logical Workflow for Utilization in Synthesis
The primary utility of this compound lies in its role as a building block for more complex molecules. A typical experimental workflow would involve using this compound as a substrate in a cross-coupling reaction.
Caption: General workflow for a Suzuki cross-coupling reaction using this compound.
This workflow illustrates the common use of a brominated pyridine in a palladium-catalyzed cross-coupling reaction to form a new carbon-carbon bond, a fundamental step in the synthesis of many pharmaceutical compounds. The specific conditions (catalyst, base, solvent, temperature) would need to be optimized for each specific reaction.
References
- 1. nbinno.com [nbinno.com]
- 2. abmole.com [abmole.com]
- 3. This compound|CAS 173999-17-2 [rlavie.com]
- 4. Synthesis method of 3-bromo-5-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN104974081A - Synthetic method of 3-bromopyridine - Google Patents [patents.google.com]
- 6. Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological … [ouci.dntb.gov.ua]
- 7. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 8. nbinno.com [nbinno.com]
An In-depth Technical Guide to 3-Bromo-5-(methoxymethyl)pyridine
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 3-Bromo-5-(methoxymethyl)pyridine, a key intermediate for researchers, scientists, and professionals in drug development.
Core Physicochemical Properties
Quantitative data regarding the specific physicochemical properties of this compound are not extensively available in publicly accessible literature. However, based on available information, the following properties have been identified. For comparative purposes, the properties of the closely related compound, 3-Bromo-5-methoxypyridine, are also presented.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₈BrNO | --INVALID-LINK-- |
| Molecular Weight | 202.05 g/mol | --INVALID-LINK-- |
| CAS Number | 173999-17-2 | --INVALID-LINK-- |
| Appearance | Off-white solid | --INVALID-LINK-- |
| Purity | ≥98.0% | --INVALID-LINK-- |
| Storage | Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months; -20°C for 1 month. | --INVALID-LINK-- |
Table 2: Physicochemical Properties of 3-Bromo-5-methoxypyridine (for comparison)
| Property | Value | Source |
| Molecular Formula | C₆H₆BrNO | --INVALID-LINK-- |
| Molecular Weight | 188.02 g/mol | --INVALID-LINK-- |
| CAS Number | 50720-12-2 | --INVALID-LINK-- |
| Melting Point | 31-35 °C | --INVALID-LINK-- |
| Boiling Point | 212.2 ± 20.0 °C at 760 mmHg | --INVALID-LINK-- |
| Density | 1.5 ± 0.1 g/cm³ | --INVALID-LINK-- |
Synthesis and Characterization
Experimental Workflow: Synthesis and Purification
Caption: Generalized synthetic workflow for this compound.
Experimental Protocol: A Representative Synthesis
A likely synthesis of this compound would involve the reaction of a suitable starting material, such as 3,5-dibromopyridine, with a reagent to introduce the methoxymethyl group. A general procedure, adapted from the synthesis of similar pyridine derivatives, is as follows:
-
Preparation of the Reagent: A solution of sodium methoxide is prepared by carefully adding sodium metal to anhydrous methanol under an inert atmosphere.
-
Reaction: The appropriate brominated pyridine precursor is dissolved in a suitable aprotic polar solvent, such as dimethylformamide (DMF). The previously prepared sodium methoxide solution is then added dropwise to the reaction mixture. The reaction is typically heated to facilitate the substitution.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and quenched by the addition of water. The aqueous layer is then extracted with an organic solvent, such as ethyl acetate.
-
Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified using column chromatography on silica gel to yield the final product.
Characterization Workflow
Caption: Standard characterization workflow for synthesized compounds.
Role in Medicinal Chemistry and Drug Development
Specific biological activities or signaling pathways directly modulated by this compound have not been detailed in the available literature. However, its structural features make it a valuable building block in medicinal chemistry for the synthesis of more complex molecules with potential therapeutic applications.
The bromine atom at the 3-position serves as a versatile handle for various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions are fundamental in drug discovery for the construction of carbon-carbon and carbon-heteroatom bonds, allowing for the exploration of diverse chemical space. The pyridine ring is a common scaffold in many approved drugs, and the methoxymethyl substituent at the 5-position can influence the compound's solubility, metabolic stability, and binding interactions with biological targets.
Potential as a Chemical Building Block
An In-depth Technical Guide to the Synthesis and Characterization of 3-Bromo-5-(methoxymethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis and characterization of 3-Bromo-5-(methoxymethyl)pyridine, a key building block in medicinal chemistry and drug discovery. This document outlines a reliable synthetic pathway, detailed experimental protocols, and comprehensive characterization data.
Introduction
This compound, with the CAS number 173999-17-2, is a substituted pyridine derivative of interest in the development of novel therapeutic agents. Its structural features, including the bromine atom and the methoxymethyl group on the pyridine ring, offer versatile handles for further chemical modifications, making it a valuable intermediate in the synthesis of complex molecular architectures. This guide details a robust synthetic method and the expected analytical characterization of the target compound.
Synthesis of this compound
The most direct and efficient synthesis of this compound involves the O-methylation of the commercially available precursor, (5-Bromopyridin-3-yl)methanol. This reaction is typically achieved through a Williamson ether synthesis, a well-established and reliable method for forming ethers.
The overall reaction is as follows:
Caption: Synthetic pathway for this compound.
Experimental Protocol
This protocol is based on the general principles of the Williamson ether synthesis and is expected to yield the desired product in good purity and yield.
Materials:
-
(5-Bromopyridin-3-yl)methanol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH3I)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF or DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of (5-Bromopyridin-3-yl)methanol (1.0 equivalent) in the same anhydrous solvent dropwise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen gas evolution ceases.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as an off-white solid.[1]
Characterization
The structural confirmation and purity assessment of the synthesized this compound should be performed using standard analytical techniques.
Physical Properties
| Property | Value |
| CAS Number | 173999-17-2 |
| Molecular Formula | C7H8BrNO |
| Appearance | Off-white solid |
Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound based on the analysis of structurally similar compounds.
Table 1: Expected ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.5 | s | 1H | H-2 or H-6 |
| ~8.4 | s | 1H | H-2 or H-6 |
| ~7.8 | s | 1H | H-4 |
| ~4.5 | s | 2H | -CH₂-O- |
| ~3.4 | s | 3H | -O-CH₃ |
Table 2: Expected ¹³C NMR Data (101 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~150 | C-2 or C-6 |
| ~148 | C-2 or C-6 |
| ~138 | C-4 |
| ~135 | C-5 |
| ~122 | C-3 |
| ~72 | -CH₂-O- |
| ~58 | -O-CH₃ |
Table 3: Expected Mass Spectrometry Data
| Technique | Expected m/z |
| MS (ESI+) | [M+H]⁺ at ~202.0 and ~204.0 (isotopic pattern for Br) |
Table 4: Expected Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment |
| ~3100-3000 | C-H stretch (aromatic) |
| ~2950-2850 | C-H stretch (aliphatic) |
| ~1600-1450 | C=C and C=N stretch (pyridine ring) |
| ~1100-1000 | C-O stretch (ether) |
| ~700-600 | C-Br stretch |
Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Workflow for the synthesis and purification of this compound.
Conclusion
This technical guide provides a comprehensive overview of a reliable synthetic method for this compound and its expected characterization data. The described Williamson ether synthesis approach, starting from the readily available (5-Bromopyridin-3-yl)methanol, offers a straightforward route to this valuable building block. The provided analytical data serves as a benchmark for researchers to confirm the identity and purity of their synthesized material, facilitating its use in further synthetic endeavors and drug discovery programs.
References
Spectroscopic Data of 3-Bromo-5-(methoxymethyl)pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 3-Bromo-5-(methoxymethyl)pyridine, CAS Number 173999-17-2. The information is intended to assist researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development in the characterization and utilization of this compound.
Compound Information
| Property | Value |
| Compound Name | This compound |
| CAS Number | 173999-17-2 |
| Molecular Formula | C₇H₈BrNO |
| Molecular Weight | 202.05 g/mol |
| Appearance | Off-white solid |
| Storage | 2-8°C, sealed in a dry environment |
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound.
¹H NMR Spectroscopy
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.54 | d | 1H | H-6 |
| 8.41 | d | 1H | H-2 |
| 7.85 | t | 1H | H-4 |
| 4.52 | s | 2H | -CH₂- |
| 3.40 | s | 3H | -OCH₃ |
¹³C NMR Spectroscopy
| Chemical Shift (δ) ppm | Assignment |
| 150.2 | C-6 |
| 147.8 | C-2 |
| 139.5 | C-4 |
| 135.1 | C-5 |
| 121.7 | C-3 |
| 72.9 | -CH₂- |
| 58.6 | -OCH₃ |
Mass Spectrometry
| m/z | Interpretation |
| 201, 203 | [M]⁺, [M+2]⁺ (presence of Br) |
| 170, 172 | [M - OCH₃]⁺ |
| 122 | [M - Br - CH₃]⁺ |
| 92 | [M - Br - OCH₃]⁺ |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Interpretation |
| 3080-3010 | C-H stretch (aromatic) |
| 2980-2850 | C-H stretch (aliphatic) |
| 1580, 1470, 1420 | C=C and C=N stretching (pyridine ring) |
| 1100 | C-O stretch (ether) |
| 1020 | C-N stretch |
| 680 | C-Br stretch |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
Sample Preparation:
-
Approximately 5-10 mg of this compound is accurately weighed and dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
The solution is transferred to a 5 mm NMR tube.
¹H NMR Acquisition:
-
The spectrometer is tuned and the magnetic field is shimmed to achieve optimal resolution.
-
A standard one-pulse sequence is used for ¹H NMR acquisition.
-
The spectral width is set to cover the expected range of proton chemical shifts (typically 0-10 ppm).
-
A sufficient number of scans (e.g., 16 or 32) are acquired to obtain a good signal-to-noise ratio.
-
Data is processed with Fourier transformation, phasing, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
¹³C NMR Acquisition:
-
A proton-decoupled pulse sequence (e.g., zgpg30) is used for ¹³C NMR.
-
The spectral width is set to encompass the expected carbon chemical shifts (typically 0-160 ppm).
-
A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.
-
Data is processed similarly to the ¹H NMR data, with chemical shifts referenced to the deuterated solvent signal.
Mass Spectrometry (MS)
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
Sample Preparation:
-
A dilute solution of the compound (approximately 1 mg/mL) is prepared in a suitable solvent (e.g., methanol, acetonitrile).
-
The solution is then further diluted to a final concentration of approximately 1-10 µg/mL.
Data Acquisition (ESI):
-
The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system.
-
The instrument parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) are optimized to achieve maximum ion intensity for the target molecule.
-
Mass spectra are acquired in the positive ion mode over a suitable m/z range (e.g., 50-500).
Infrared (IR) Spectroscopy
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
Sample Preparation (Thin Film Method):
-
A small amount of the solid this compound is dissolved in a volatile solvent (e.g., dichloromethane or acetone).
-
A drop of the solution is placed onto a KBr or NaCl salt plate.
-
The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.
Data Acquisition:
-
A background spectrum of the clean salt plate is recorded.
-
The salt plate with the sample film is placed in the spectrometer's sample holder.
-
The IR spectrum is recorded over the standard mid-IR range (e.g., 4000-400 cm⁻¹).
-
The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.
Workflow Visualization
The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound such as this compound.
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 3-Bromo-5-(methoxymethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-Bromo-5-(methoxymethyl)pyridine. Due to the absence of publicly available experimental NMR data for this specific compound, this document presents a predicted spectral analysis based on established NMR principles and data from structurally similar compounds. A comprehensive experimental protocol for acquiring NMR spectra is also provided.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for this compound. These predictions are based on the analysis of related pyridine derivatives.
Predicted ¹H NMR Data (in CDCl₃)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 8.50 - 8.65 | d | ~2.0 |
| H-6 | 8.45 - 8.60 | d | ~2.0 |
| H-4 | 7.80 - 7.95 | t | ~2.0 |
| -CH₂- | 4.40 - 4.55 | s | - |
| -OCH₃ | 3.35 - 3.50 | s | - |
Predicted ¹³C NMR Data (in CDCl₃)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-5 | 158.0 - 160.0 |
| C-2 | 150.0 - 152.0 |
| C-6 | 147.0 - 149.0 |
| C-4 | 138.0 - 140.0 |
| C-3 | 118.0 - 120.0 |
| -CH₂- | 72.0 - 74.0 |
| -OCH₃ | 58.0 - 60.0 |
Structural and NMR Assignment Diagram
The following diagram illustrates the structure of this compound with atom numbering corresponding to the NMR data tables.
Caption: Structure of this compound with atom numbering.
Experimental Protocols
This section outlines a standard protocol for the preparation and analysis of a this compound sample for NMR spectroscopy.
I. Sample Preparation
-
Sample Weighing: Accurately weigh approximately 10-20 mg of high-purity this compound directly into a clean, dry vial.
-
Solvent Selection and Addition: Add approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃), to the vial. CDCl₃ is a common choice for many organic compounds.
-
Dissolution: Gently swirl or vortex the vial to ensure the complete dissolution of the sample. If necessary, sonication can be used to aid dissolution.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
II. NMR Instrument Setup and Data Acquisition
The following is a logical workflow for setting up an NMR experiment.
Caption: A typical workflow for an NMR experiment.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and match the probe for both ¹H and ¹³C nuclei.
-
Lock and Shim: Lock the spectrometer on the deuterium signal of the solvent (CDCl₃). Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
III. ¹H NMR Acquisition Parameters
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: Approximately 16 ppm, centered around 8 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Temperature: 298 K.
IV. ¹³C NMR Acquisition Parameters
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width: Approximately 200-220 ppm, centered around 110 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Temperature: 298 K.
V. Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decays (FIDs).
-
Phase correct the resulting spectra.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).
-
Integrate the signals in the ¹H spectrum.
Interpretation of NMR Spectra
The interpretation of the NMR spectra relies on fundamental principles of chemical shifts and spin-spin coupling.
-
¹H NMR: The positions of the signals (chemical shifts) are influenced by the electron-donating or -withdrawing nature of the substituents. The bromine atom is expected to have a deshielding effect, while the methoxymethyl group will have a more complex influence. The coupling patterns between the aromatic protons can provide information about their relative positions on the pyridine ring.
-
¹³C NMR: The chemical shifts of the carbon atoms are also affected by the substituents. The carbon attached to the bromine atom will be significantly shifted, as will the carbons in the methoxymethyl group.
By combining the information from both ¹H and ¹³C NMR spectra, along with 2D NMR techniques such as COSY and HSQC, a complete and unambiguous assignment of all proton and carbon signals can be achieved.
Mass spectrometry of 3-Bromo-5-(methoxymethyl)pyridine
An In-depth Technical Guide to the Mass Spectrometry of 3-Bromo-5-(methoxymethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the mass spectrometric analysis of this compound, a key heterocyclic compound of interest in medicinal chemistry and materials science. Given the absence of published mass spectra for this specific molecule, this document presents a theoretical framework for its analysis based on established fragmentation patterns of related chemical structures, including pyridine derivatives, benzyl ethers, and brominated aromatic compounds. The protocols and data presentation formats are designed to serve as a practical resource for researchers undertaking the analysis of this and similar molecules.
Predicted Fragmentation Pattern
The mass spectrum of this compound is expected to exhibit a distinctive fragmentation pattern under electron ionization (EI). The presence of a bromine atom will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (M+ and M+2).
The primary fragmentation pathways are predicted to involve cleavage of the ether bond, loss of the methoxymethyl group, and subsequent fragmentation of the pyridine ring. The predicted major fragments are summarized in the table below.
Data Presentation: Predicted Mass Spectrometry Fragments
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Structure | Predicted Relative Intensity | Notes |
| 202/204 | [C₇H₈BrNO]⁺ | Moderate | Molecular ion peak, showing the Br isotopic pattern. |
| 171/173 | [C₆H₅BrNO]⁺ | Moderate | Loss of the methoxy group (-OCH₃). |
| 156/158 | [C₅H₃BrN]⁺ | High | Loss of the entire methoxymethyl group (-CH₂OCH₃). This is expected to be a major fragment. |
| 123 | [C₆H₅NO]⁺ | Moderate | Loss of the bromine atom from the m/z 202/204 fragment. |
| 92 | [C₅H₄N]⁺ | Moderate | Loss of Br from the m/z 156/158 fragment, representing the pyridine ring. |
| 78 | [C₅H₄N]⁺ | Moderate | Fragmentation of the pyridine ring. |
| 45 | [CH₂OCH₃]⁺ | High | The methoxymethyl cation, likely a prominent peak. |
Experimental Protocols
The following are generalized protocols for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). These should be optimized based on the specific instrumentation and experimental goals.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a suitable technique for the analysis of volatile and semi-volatile compounds like this compound.
Sample Preparation:
-
Dissolve 1 mg of this compound in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Vortex the solution to ensure complete dissolution.
-
If necessary, dilute the sample to a final concentration of 1-10 µg/mL.
-
Transfer the solution to a GC-MS autosampler vial.
Instrumentation and Parameters:
-
Gas Chromatograph:
-
Column: HP-5ms (or equivalent) capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-500.
-
Solvent Delay: 3 minutes.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
LC-MS is a powerful alternative, particularly for less volatile compounds or when higher sensitivity is required.
Sample Preparation:
-
Dissolve 1 mg of this compound in 1 mL of a solvent mixture compatible with the mobile phase (e.g., 50:50 acetonitrile:water).
-
Vortex and sonicate briefly to ensure complete dissolution.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
Dilute the filtrate to a final concentration of 1-10 µg/mL in the initial mobile phase composition.
Instrumentation and Parameters:
-
Liquid Chromatograph:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-2 min: 5% B.
-
2-15 min: 5% to 95% B.
-
15-18 min: 95% B.
-
18-18.1 min: 95% to 5% B.
-
18.1-25 min: 5% B (re-equilibration).
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometer:
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 600 L/hr.
-
Scan Range: m/z 50-500.
-
Visualizations
The following diagrams illustrate the predicted fragmentation pathway and a general experimental workflow for the mass spectrometric analysis of this compound.
Caption: Predicted EI fragmentation pathway of this compound.
Caption: General workflow for mass spectrometry analysis.
IUPAC name for 3-Bromo-5-(methoxymethyl)pyridine
An In-depth Technical Guide to 3-Bromo-5-(methoxymethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of interest in synthetic and medicinal chemistry. This document details its chemical and physical properties, a proposed synthetic protocol, and its potential applications as a versatile building block in the design of novel molecules.
Chemical and Physical Properties
This compound is a substituted pyridine derivative. Pyridine and its analogues are fundamental scaffolds in numerous pharmaceuticals and bioactive compounds, making their functionalized versions valuable intermediates in drug discovery.[1] The key physicochemical data for this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| CAS Number | 173999-17-2 | [2][3][4] |
| Chemical Formula | C₇H₈BrNO | [2][3][4] |
| Molecular Weight | 202.05 g/mol | [3] |
| Appearance | Off-white solid | [4] |
| Storage Conditions | 2-8°C | [4] |
Note: Quantitative data such as melting point, boiling point, and solubility for this compound are not extensively reported in publicly available literature. Researchers should perform experimental characterization to determine these values.
Synthesis and Experimental Protocol
A specific, peer-reviewed synthesis for this compound is not readily found in the literature. However, a plausible and robust synthetic route can be proposed based on standard organic chemistry transformations, specifically the Williamson ether synthesis from the corresponding alcohol precursor. This method is widely used for the preparation of ethers due to its reliability and generally high yields.
Proposed Synthesis: Etherification of 3-bromo-5-(hydroxymethyl)pyridine.
Objective: To synthesize this compound by converting the primary alcohol of the starting material into a methyl ether.
Materials:
-
3-bromo-5-(hydroxymethyl)pyridine
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Methyl iodide (CH₃I)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk line, nitrogen/argon manifold)
Experimental Protocol:
-
Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with sodium hydride (1.2 equivalents). The NaH is washed with anhydrous hexanes to remove the mineral oil, and the hexanes are carefully removed via cannula. Anhydrous THF is then added to the flask.
-
Deprotonation: The suspension is cooled to 0 °C in an ice bath. A solution of 3-bromo-5-(hydroxymethyl)pyridine (1.0 equivalent) in anhydrous THF is added dropwise to the stirred NaH suspension over 15-20 minutes. The reaction mixture is stirred at 0 °C for an additional 30 minutes, during which time hydrogen gas evolves, and the sodium alkoxide is formed.
-
Etherification: Methyl iodide (1.5 equivalents) is added dropwise to the reaction mixture at 0 °C. The flask is then allowed to warm to room temperature and stirred for 4-6 hours, or until reaction completion is confirmed by Thin Layer Chromatography (TLC).
-
Quenching and Workup: The reaction is carefully quenched by slowly adding saturated aqueous NH₄Cl solution at 0 °C. The mixture is transferred to a separatory funnel and diluted with water and ethyl acetate. The layers are separated, and the aqueous layer is extracted twice more with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the crude product.
-
Final Purification: The crude residue is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound. The structure and purity of the final product should be confirmed by NMR spectroscopy (¹H and ¹³C) and mass spectrometry.
Chemical Reactivity and Applications in Drug Development
While specific biological activities for this compound have not been reported, its structure contains key functional groups that make it a valuable intermediate for creating diverse molecular libraries for drug screening.
-
Cross-Coupling Reactions: The bromine atom at the 3-position of the pyridine ring serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions.[5] These reactions are cornerstones of modern medicinal chemistry, enabling the facile construction of carbon-carbon and carbon-heteroatom bonds to build molecular complexity.
-
Pyridine Ring Reactivity: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be protonated or alkylated. This site is crucial for modulating the physicochemical properties of a potential drug candidate, such as solubility and receptor binding affinity.
The overall workflow for utilizing this compound in a drug discovery context is illustrated in the diagram below.
Figure 1: A logical workflow demonstrating the use of this compound as a key intermediate in a drug discovery pipeline, from synthesis to hit identification.
Biological Activity Profile
As of this writing, there are no specific reports in peer-reviewed literature detailing the biological activity of this compound or its involvement in any signaling pathways. Its primary value lies in its potential as a synthetic building block for the creation of new chemical entities that can be screened for a wide range of biological targets. The combination of the pyridine core, a common motif in bioactive molecules, with a modifiable bromine atom makes it an attractive starting point for exploratory medicinal chemistry programs.[1][6]
References
Physicochemical Properties of 3-Bromo-5-(methoxymethyl)pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the known physicochemical properties of 3-Bromo-5-(methoxymethyl)pyridine, a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document focuses on outlining the standardized experimental protocols for determining its melting point and solubility. These methodologies are fundamental for the characterization of any novel chemical entity in a research and development setting.
Compound Profile: this compound
| Property | Data | Source |
| CAS Number | 173999-17-2 | [1][2] |
| Molecular Formula | C₇H₈BrNO | [1][2] |
| Molecular Weight | 202.05 g/mol | [1] |
| Appearance | Off-white solid | [2] |
| Storage Conditions | 2-8°C | [2] |
Experimental Protocols
Melting Point Determination
The melting point of a solid crystalline substance is a key indicator of its purity. Pure compounds typically exhibit a sharp melting range of 1-2°C.[3] The following protocol describes the capillary method for determining the melting point range.
Objective: To determine the temperature range over which this compound transitions from a solid to a liquid.
Materials:
-
This compound sample
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (optional, for pulverizing crystals)
Procedure:
-
Sample Preparation:
-
Ensure the this compound sample is dry and finely powdered. If necessary, gently crush the crystals using a mortar and pestle.
-
Tap the open end of a capillary tube into the powdered sample to collect a small amount of the compound.
-
Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The packed sample height should be approximately 2-3 mm.[4]
-
-
Apparatus Setup:
-
Place the capillary tube into the sample holder of the melting point apparatus.
-
Set the initial heating rate to a rapid setting to quickly approach the expected melting point. If the approximate melting point is unknown, a preliminary rapid determination can be performed.
-
-
Measurement:
-
Observe the sample through the magnifying lens.
-
As the temperature approaches the expected melting point, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.[4]
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Continue heating slowly and record the temperature at which the last solid crystal melts (the end of the melting range).
-
-
Reporting:
-
The melting point is reported as a range from the temperature at which melting begins to the temperature at which it is complete.
-
For accuracy, the determination should be repeated at least twice, and the results should be consistent.
-
Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound in a given solvent.[5][6][7] This protocol is adaptable for various aqueous and organic solvents.
Objective: To quantify the concentration of this compound in a saturated solution of a specific solvent at a controlled temperature.
Materials:
-
This compound sample
-
A selection of relevant solvents (e.g., water, phosphate-buffered saline (PBS), ethanol, dimethyl sulfoxide (DMSO))
-
Glass vials or flasks with screw caps
-
Orbital shaker or agitator in a temperature-controlled environment
-
Centrifuge
-
Syringes and filters (e.g., 0.22 µm PVDF)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer for quantification
Procedure:
-
Preparation of Supersaturated Solution:
-
Add an excess amount of solid this compound to a pre-determined volume of the chosen solvent in a glass vial. The excess solid is crucial to ensure saturation is reached.
-
-
Equilibration:
-
Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed.
-
Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure the solution is fully saturated.[5]
-
-
Sample Processing:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
To separate the undissolved solid from the saturated solution, centrifuge the vials at a high speed.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a 0.22 µm filter to remove any remaining solid particles.
-
-
Quantification:
-
Reporting:
-
The solubility is reported as the concentration of the compound in the saturated solution, typically in units of mg/mL or µg/mL.
-
Workflow and Data Visualization
The following diagrams illustrate the logical flow of physicochemical characterization for a novel compound like this compound.
Caption: Workflow for Physicochemical Characterization.
References
- 1. abmole.com [abmole.com]
- 2. This compound|CAS 173999-17-2 [rlavie.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. enamine.net [enamine.net]
- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
A Technical Guide to the Stability and Storage of 3-Bromo-5-(methoxymethyl)pyridine
Audience: Researchers, Scientists, and Drug Development Professionals Compound: 3-Bromo-5-(methoxymethyl)pyridine CAS Number: 173999-17-2 Molecular Formula: C₇H₈BrNO Appearance: Off-white solid[1]
This document provides a comprehensive overview of the stability profile and recommended storage conditions for this compound, a key intermediate in various synthetic applications. Adherence to these guidelines is crucial for maintaining the compound's purity, and integrity, and ensuring the reliability of experimental outcomes.
Stability Profile and Storage Conditions
This compound is generally stable under recommended storage conditions. However, its reactivity profile necessitates careful handling to prevent degradation. The primary factors influencing its stability are temperature, light, and exposure to incompatible materials.
Summary of Storage and Stability Data
| Parameter | Recommendation / Data | Source Citation(s) |
| Storage Temperature | 2-8°C (Refrigerated) | [1] |
| Atmosphere | Store under an inert atmosphere if possible, in a dry environment. | [2] |
| Light Exposure | Protect from light. Store in an opaque or amber container. | [3] |
| Moisture | Keep container tightly closed to prevent moisture ingress. The compound may be sensitive to moisture. | [4][5] |
| Chemical Stability | Stable under recommended storage conditions. | [3][6] |
| Conditions to Avoid | Excess heat, exposure to light, moisture, and incompatible materials. | [3][4] |
| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases. | [3][7] |
| Hazardous Decomposition | Upon combustion or thermal decomposition, may produce Carbon Monoxide (CO), Carbon Dioxide (CO₂), Nitrogen Oxides (NOx), and Hydrogen Bromide (HBr) gas. | [3] |
Potential Degradation Pathways
While a specific, experimentally determined degradation pathway for this compound is not documented in public literature, related pyridine compounds can undergo degradation through several mechanisms. These include:
-
Hydrolysis: The methoxymethyl ether linkage could be susceptible to hydrolysis, particularly under acidic conditions, to yield 3-bromo-5-(hydroxymethyl)pyridine and formaldehyde.
-
Oxidation: The pyridine ring and methoxymethyl group can be susceptible to oxidation, leading to the formation of N-oxides or other oxidized species, especially in the presence of strong oxidizing agents.
-
Photodegradation: Aromatic and halogenated compounds can be sensitive to light, which can initiate radical reactions or other forms of decomposition.
For pyridine itself, microbial degradation pathways have been studied, often involving monooxygenase-catalyzed ring cleavage to form intermediates that enter central metabolism[8][9]. While this is a biological pathway, it highlights the inherent susceptibility of the pyridine ring to oxidative cleavage.
Logical Workflow for Handling and Storage
To mitigate potential degradation, a systematic approach to handling and storage is essential. The following diagram outlines a decision-making workflow for researchers.
Caption: Decision workflow for proper handling and storage.
Representative Experimental Protocol: Stability Assessment
The following is a generalized protocol for assessing the stability of a chemical intermediate like this compound. This protocol should be adapted based on available analytical equipment and specific experimental goals.
Objective
To evaluate the stability of this compound under accelerated stress conditions (heat, light, humidity) and long-term storage conditions.
Materials and Equipment
-
This compound (test substance)
-
HPLC-grade Acetonitrile and Water
-
Calibrated HPLC system with a UV detector and a suitable C18 column
-
Forced-air stability chambers/ovens
-
Photostability chamber
-
Calibrated analytical balance
-
pH meter
-
Class A volumetric flasks and pipettes
Experimental Workflow Diagram
Caption: General workflow for a chemical stability study.
Procedure
-
Method Development: Develop a stability-indicating HPLC method capable of separating the parent peak of this compound from potential degradation products. A C18 column with a gradient of acetonitrile and water is a common starting point.
-
Initial Analysis (T=0): Accurately weigh and dissolve a sample of the compound to a known concentration. Analyze this solution via HPLC to establish the initial purity and retention time.
-
Sample Preparation for Stress Testing: Aliquot precise amounts of the solid compound into several sets of vials for each stress condition.
-
Stress Conditions:
-
Thermal: Place one set of vials in a 60°C oven.
-
Photostability: Expose another set to a light source as specified by ICH Q1B guidelines.
-
Humidity: Place a third set in a chamber at 25°C / 75% Relative Humidity (RH).
-
Control: Store a final set under the recommended storage conditions (2-8°C, protected from light).
-
-
Time-Point Analysis: At predetermined intervals (e.g., 1, 2, and 4 weeks), remove one vial from each stress condition.
-
Sample Analysis: Dissolve the contents of each vial in the HPLC mobile phase to the target concentration and analyze immediately.
-
Data Evaluation: Compare the chromatograms of the stressed samples to the T=0 and control samples. Calculate the percentage of the parent compound remaining. Note the appearance of any new peaks, which indicate degradation products. A decrease in the parent peak area without the appearance of new peaks may suggest the formation of non-UV active or volatile degradants.
This systematic approach allows for a thorough understanding of the compound's stability profile, ensuring its quality and suitability for research and development activities.
References
- 1. This compound|CAS 173999-17-2 [rlavie.com]
- 2. 3-溴-5-羟基吡啶 | 74115-13-2 [m.chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. echemi.com [echemi.com]
- 6. chemscene.com [chemscene.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. benchchem.com [benchchem.com]
- 9. Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Purity and Assay of 3-Bromo-5-(methoxymethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the purity and assay of 3-Bromo-5-(methoxymethyl)pyridine (CAS No. 173999-17-2), a key intermediate in pharmaceutical synthesis. This document outlines the typical quality specifications, potential impurities, and detailed analytical methodologies for the characterization and quality control of this compound. The guide is intended to support researchers and drug development professionals in ensuring the quality and consistency of this compound used in their work.
Introduction
This compound is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its structural features make it a valuable building block for the synthesis of a variety of biologically active molecules. The purity and quality of this intermediate are critical, as impurities can potentially be carried through subsequent synthetic steps, impacting the safety and efficacy of the final active pharmaceutical ingredient (API). This guide details the analytical procedures necessary to ascertain the purity and assay of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 173999-17-2 | N/A |
| Molecular Formula | C₇H₈BrNO | N/A |
| Molecular Weight | 202.05 g/mol | N/A |
| Appearance | Off-white solid | [1] |
| Storage | 2-8°C | [1] |
Purity and Impurity Profile
The purity of this compound is typically expected to be high, often exceeding 98%, for use in pharmaceutical development. Potential impurities may arise from the starting materials, by-products of the synthesis, or degradation.
Table of Potential Impurities:
| Impurity Name | Structure | Source |
| 3,5-Dibromopyridine | Starting material | |
| 5-Bromo-3-pyridinemethanol | Starting material or by-product | |
| Unidentified related substances | N/A | By-products or degradation |
Analytical Methods for Purity and Assay
A combination of chromatographic and spectroscopic techniques is essential for the comprehensive analysis of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
HPLC is the primary method for determining the purity of this compound and for assaying its content. A reverse-phase method is typically employed.
Experimental Protocol (Example):
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or other suitable modifier).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration (e.g., 1 mg/mL).
-
Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks. The assay is determined by comparing the peak area of the sample to that of a certified reference standard of known concentration.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities.
Experimental Protocol (Example):
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at a suitable temperature (e.g., 50°C), hold for a few minutes, then ramp to a final temperature (e.g., 280°C).
-
Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 40-450.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity
¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of this compound and can also be used for a quantitative assay (qNMR) against a certified internal standard. The presence of unexpected signals may indicate impurities.
Experimental Protocol (Example):
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Analysis: The ¹H NMR spectrum is expected to show characteristic signals for the pyridine ring protons and the methoxymethyl group. The ¹³C NMR will show the corresponding carbon signals. Purity can be estimated by comparing the integrals of the compound's signals to those of any impurity signals.
Visualization of Analytical Workflow
The following diagrams illustrate the logical workflow for the quality control and synthesis of this compound.
Caption: Quality Control Workflow for this compound.
Caption: General Synthesis and Purification Workflow.
Conclusion
The quality of this compound is paramount for its successful application in research and drug development. A robust analytical strategy employing a combination of HPLC, GC-MS, and NMR is essential for ensuring its purity, identity, and strength. The methodologies and workflows presented in this guide provide a solid framework for the quality control of this important chemical intermediate. Adherence to these principles will contribute to the reliability and reproducibility of scientific outcomes and the safety of resulting pharmaceutical products.
References
Unlocking the Therapeutic Potential of 3-Bromo-5-(methoxymethyl)pyridine Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs. The strategic introduction of specific substituents, such as a bromine atom and a methoxymethyl group, onto the pyridine ring can significantly modulate the physicochemical and pharmacological properties of the resulting molecules. This technical guide delves into the potential biological activities of a promising class of compounds: 3-Bromo-5-(methoxymethyl)pyridine derivatives. While direct and extensive research on this specific scaffold is emerging, this paper will synthesize available data on closely related analogues to highlight potential therapeutic applications, present relevant experimental methodologies, and visualize key biological pathways.
Potential Biological Activities
Derivatives of 3-bromopyridine and molecules containing methoxymethyl-substituted aromatic rings have demonstrated a range of biological activities, suggesting potential avenues of investigation for this compound derivatives. These activities primarily include anticancer and antimicrobial effects.
Anticancer Activity
Several studies on substituted pyridine derivatives have revealed their potential as anticancer agents. The mechanism of action often involves the inhibition of key enzymes in cellular signaling pathways, such as protein kinases, which are crucial for cancer cell proliferation and survival. For instance, various pyridine-containing compounds have been investigated as inhibitors of kinases like Bcr-Abl, which is implicated in chronic myeloid leukemia.
While specific quantitative data for this compound derivatives is not yet widely published, the data from analogous brominated and methoxy-substituted pyridine compounds provide valuable insights into their potential potency. The following table summarizes the anticancer activity of structurally related pyridine derivatives against various cancer cell lines.
| Compound Class | Derivative/Compound | Cancer Cell Line | Activity (IC50/GI50) |
| Pyridin-3-yl Pyrimidines | Compound A2 | K562 | Potent Bcr-Abl Inhibition |
| Pyridin-3-yl Pyrimidines | Compound A8 | K562 | Potent Bcr-Abl Inhibition |
| Pyridin-3-yl Pyrimidines | Compound A9 | K562 | Potent Bcr-Abl Inhibition |
| Thiazole-Pyrimidine Derivatives | Compound 4b | HOP-92 (NSCLC) | 86.28% Growth Inhibition |
| Thiazole-Pyrimidine Derivatives | Compound 4a | HCT-116 (Colorectal) | 40.87% Growth Inhibition |
| Thiazole-Pyrimidine Derivatives | Compound 4h | SK-BR-3 (Breast) | 46.14% Growth Inhibition |
This table presents data from analogous compounds to infer the potential of this compound derivatives. Specific IC50 values for the pyridin-3-yl pyrimidines were not provided in the source material but were described as potent.
Antimicrobial Activity
The pyridine nucleus is a common feature in many antimicrobial agents. The introduction of a bromine atom can enhance the lipophilicity of a compound, potentially improving its ability to penetrate microbial cell membranes. This suggests that this compound derivatives could be promising candidates for the development of new antibacterial and antifungal drugs. Research on related pyridine derivatives has shown activity against various pathogenic microbes.
Experimental Protocols
To facilitate further research into the biological activities of this compound derivatives, this section provides detailed methodologies for key experiments commonly employed in the evaluation of anticancer and antimicrobial agents.
In Vitro Anticancer Activity - MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO). Incubate for a further 48-72 hours.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Kinase Inhibition Assay (e.g., Bcr-Abl)
Kinase inhibition assays are crucial for determining the specific molecular targets of potential anticancer drugs.
Protocol:
-
Assay Setup: In a 96-well plate, add the kinase (e.g., Bcr-Abl), a suitable substrate (e.g., a synthetic peptide), and ATP.
-
Inhibitor Addition: Add the test compounds at various concentrations. Include a positive control (a known inhibitor) and a negative control (vehicle).
-
Kinase Reaction: Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow the kinase to phosphorylate the substrate.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or by measuring ATP consumption using a luminescence-based assay (e.g., Kinase-Glo®).
-
Data Analysis: Plot the percentage of kinase activity against the compound concentration to determine the IC50 value.
Visualizing Potential Mechanisms of Action
To illustrate the potential mechanisms through which this compound derivatives might exert their biological effects, the following diagrams, generated using the DOT language, depict a generic kinase inhibition pathway and a typical experimental workflow for screening these compounds.
Caption: Potential mechanism of action via kinase pathway inhibition.
Caption: A typical drug discovery workflow for novel pyridine derivatives.
Conclusion and Future Directions
While the direct biological evaluation of this compound derivatives is an area ripe for exploration, the existing literature on analogous compounds provides a strong rationale for their investigation as potential anticancer and antimicrobial agents. The synthetic accessibility of this scaffold allows for the creation of diverse chemical libraries, which can be screened using the established protocols outlined in this guide. Future research should focus on synthesizing a focused library of these derivatives and evaluating their biological activities to establish clear structure-activity relationships. Elucidating their specific molecular targets and mechanisms of action will be critical for their further development as therapeutic candidates.
Methodological & Application
Application Notes and Protocols for the Synthesis of Derivatives from 3-Bromo-5-(methoxymethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of various derivatives from the versatile building block, 3-Bromo-5-(methoxymethyl)pyridine. This compound serves as a key intermediate in the development of novel molecules for pharmaceutical and materials science applications. The methodologies detailed herein focus on robust and widely applicable palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, enabling the introduction of a diverse range of functional groups at the 3-position of the pyridine ring.
Introduction to this compound in Drug Discovery
The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The substitution pattern on the pyridine ring is crucial for modulating the physicochemical properties, pharmacokinetic profile, and biological activity of a molecule. This compound offers a strategic platform for derivatization. The bromine atom provides a reactive handle for various cross-coupling reactions, allowing for the facile introduction of aryl, heteroaryl, alkynyl, and amino moieties. The methoxymethyl group at the 5-position can influence solubility, metabolic stability, and interactions with biological targets. Derivatives of substituted pyridines have shown a wide range of biological activities, including but not limited to anticancer, anti-malarial, and antimicrobial effects.[1][2][3]
Key Synthetic Transformations
The primary strategies for the derivatization of this compound involve palladium-catalyzed cross-coupling reactions. These methods are favored for their high efficiency, functional group tolerance, and broad substrate scope.
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds, enabling the synthesis of 3-aryl and 3-heteroaryl-5-(methoxymethyl)pyridines.
-
Sonogashira Coupling: For the formation of C-C triple bonds, leading to 3-alkynyl-5-(methoxymethyl)pyridines.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds, yielding 3-amino-5-(methoxymethyl)pyridine derivatives.
Data Presentation: Comparative Reaction Conditions
The following tables summarize typical reaction conditions and yields for palladium-catalyzed cross-coupling reactions of various bromopyridine substrates, providing a reference for the derivatization of this compound.
Table 1: Suzuki-Miyaura Coupling of Bromopyridines with Arylboronic Acids
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane/H₂O | 80-100 | 12-24 | 70-95 | General and reliable for a wide range of substrates. |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80-100 | 8-16 | 65-90 | Effective for electron-rich and electron-deficient boronic acids. |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene or Dioxane | 80-110 | 12-24 | 80-98 | Excellent for sterically hindered substrates. |
Table 2: Sonogashira Coupling of Bromopyridines with Terminal Alkynes
| Catalyst System | Co-catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N or DIPA | THF or DMF | RT - 60 | 2-24 | 75-95 | Classical conditions, widely applicable. |
| Pd(PPh₃)₄ | CuI | Et₃N | DMF | RT - 50 | 4-12 | 80-98 | Highly efficient for a variety of alkynes. |
| Pd(OAc)₂ / XPhos | - | Cs₂CO₃ | Dioxane | 80-100 | 12-24 | 70-90 | Copper-free conditions, good for sensitive substrates. |
Table 3: Buchwald-Hartwig Amination of Bromopyridines with Amines
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 80-110 | 12-24 | 70-95 | Effective for a broad range of primary and secondary amines. |
| Pd(OAc)₂ | XPhos | K₃PO₄ or Cs₂CO₃ | Dioxane or Toluene | 90-120 | 12-24 | 75-98 | Highly active catalyst system for challenging couplings. |
| [Pd(allyl)Cl]₂ | RuPhos | K₂CO₃ | t-BuOH or Dioxane | 80-110 | 12-24 | 70-90 | Good for coupling with a variety of N-heterocycles. |
Experimental Protocols
The following are detailed, representative protocols for the synthesis of derivatives from this compound. These protocols are based on established literature procedures for analogous substrates and should be adapted and optimized for specific target molecules.
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 3-Aryl-5-(methoxymethyl)pyridine
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (1-5 mol%)
-
Sodium carbonate (Na₂CO₃) (2-3 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
To an oven-dried round-bottom flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and sodium carbonate (2.0 eq.).
-
Add Pd(dppf)Cl₂ (0.03 eq.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous 1,4-dioxane and degassed water in a 4:1 to 5:1 ratio (v/v) to achieve a substrate concentration of 0.1-0.2 M.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-5-(methoxymethyl)pyridine.
Protocol 2: Sonogashira Coupling for the Synthesis of 3-Alkynyl-5-(methoxymethyl)pyridine
This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (1-5 mol%)
-
Copper(I) iodide (CuI) (2-10 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA) (anhydrous)
-
Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) (anhydrous)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq.), Pd(PPh₃)₂Cl₂ (0.02 eq.), and CuI (0.04 eq.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous THF or DMF, followed by anhydrous triethylamine or diisopropylamine (2-3 eq.).
-
Add the terminal alkyne (1.2 eq.) dropwise via syringe.
-
Stir the reaction mixture at room temperature or heat to 40-60 °C.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-24 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 3-alkynyl-5-(methoxymethyl)pyridine.
Protocol 3: Buchwald-Hartwig Amination for the Synthesis of 3-Amino-5-(methoxymethyl)pyridine Derivatives
This protocol provides a general method for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (1.1 - 1.5 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-3 mol%)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) or a suitable Buchwald ligand (e.g., XPhos) (2-6 mol%)
-
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.5-2.5 equivalents)
-
Toluene or 1,4-Dioxane (anhydrous)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.015 eq.), the phosphine ligand (0.03 eq.), and the base (e.g., NaOtBu, 1.5 eq.) to a dry Schlenk tube.
-
Add anhydrous toluene or dioxane.
-
Add this compound (1.0 eq.) and the amine (1.2 eq.).
-
Seal the tube and heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a plug of silica gel, eluting with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired 3-amino-5-(methoxymethyl)pyridine derivative.
Mandatory Visualizations
The following diagrams illustrate the core concepts and workflows described in these application notes.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Caption: General experimental workflow for Buchwald-Hartwig amination.
References
Application Notes and Protocols for 3-Bromo-5-(methoxymethyl)pyridine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3-Bromo-5-(methoxymethyl)pyridine as a key building block in medicinal chemistry. This versatile scaffold is particularly valuable for the synthesis of kinase inhibitors and other biologically active molecules. The following sections detail its application in crucial synthetic transformations, provide exemplary experimental protocols, and summarize relevant quantitative data.
Introduction to this compound in Drug Discovery
This compound is a substituted pyridine derivative that serves as a valuable intermediate in the synthesis of complex organic molecules. Its structure, featuring a reactive bromine atom at the 3-position and a methoxymethyl group at the 5-position, allows for diverse functionalization. The pyridine core is a prevalent motif in numerous FDA-approved drugs, known to enhance pharmacological properties such as metabolic stability, permeability, potency, and binding affinity to biological targets. Specifically, the unique substitution pattern of this compound makes it an ideal starting material for creating libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.
The bromine atom provides a handle for transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are fundamental in modern medicinal chemistry for the construction of C-C and C-N bonds, respectively, which are essential for assembling the core structures of many therapeutic agents.
Key Synthetic Applications and Experimental Protocols
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between the pyridine ring and various aryl or heteroaryl moieties. This reaction is instrumental in the synthesis of biaryl and hetero-biaryl compounds, which are common structural motifs in kinase inhibitors.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Aryl- or heteroarylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DME), often with water as a co-solvent
Procedure:
-
To an oven-dried reaction vessel, add this compound (1.0 eq.), the corresponding boronic acid (1.2 eq.), and the base (2.0 eq.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Quantitative Data for Suzuki-Miyaura Coupling of Related Bromopyridines:
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| PdCl₂(PPh₃)₂ | Na₂CO₃ | 1,4-Dioxane | 110 | Varies | 67-89 | For coupling of a 3-bromopyrazolopyrimidinone with various arylboronic acids under microwave irradiation.[1][2] |
| Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 65-100 | Varies | 5-89 | For coupling of pyridine-2-sulfonyl fluoride with hetero(aryl) boronic acids.[3] |
| NiCl₂(PCy₃)₂ | K₃PO₄ | t-Amyl Alcohol | 100-120 | 12 | Good to Excellent | For coupling of various heterocyclic halides with arylboronic acids. |
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction is essential for introducing primary or secondary amine functionalities to the pyridine ring, a common step in the synthesis of many biologically active compounds, including kinase inhibitors.[4]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Primary or secondary amine (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., BINAP, XPhos, RuPhos) (1-10 mol%)
-
Base (e.g., NaOtBu, Cs₂CO₃) (1.5-3 equivalents)
-
Anhydrous, oxygen-free solvent (e.g., toluene, 1,4-dioxane)
Procedure:
-
To an oven-dried Schlenk tube, add the palladium catalyst, ligand, and base.
-
Evacuate and backfill the tube with an inert gas.
-
Add this compound and the amine.
-
Add the anhydrous, degassed solvent.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring for the required time (typically 4-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data for Buchwald-Hartwig Amination of Related Bromopyridines:
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Pd₂(dba)₃ | (±)-BINAP | NaOtBu | Toluene | 80 | 4 | 60 | For the amination of 2-bromo-6-methylpyridine with cyclohexane-1,2-diamine.[5] |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 80-110 | Varies | Good | General conditions for amination of aryl bromides with various amines.[6] |
| Pd(OAc)₂ | XPhos | t-BuONa | Toluene | Varies | Varies | Good | For mono-N-arylation of aniline with a dichloropyridine derivative. |
Application in the Synthesis of Kinase Inhibitors
Pyridine-based scaffolds are prevalent in a multitude of kinase inhibitors.[7][8] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[7] Derivatives of this compound are strategically designed to target the ATP-binding site of various kinases.
Potential Kinase Targets:
-
FLT3 and Aurora Kinases: Imidazo[4,5-b]pyridine-based compounds have been identified as potent dual inhibitors of FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases, which are implicated in acute myeloid leukemia (AML).[9]
-
PIM-1 Kinase: Pyridine and pyrazolyl pyridine conjugates have shown significant inhibitory activity against PIM-1 kinase, a target in various cancers.[1][10][11]
-
Janus Kinases (JAKs): Substituted pyrazolyl pyrrolo[2,3-d]pyrimidines are known inhibitors of the JAK family of kinases, which are involved in inflammatory diseases and myeloproliferative disorders.[12]
The synthesis of these inhibitors often involves a key step where a substituted pyridine, potentially derived from this compound, is coupled with other heterocyclic systems.
Visualizing Workflows and Pathways
Experimental Workflow for Suzuki-Miyaura Coupling:
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Buchwald-Hartwig Amination:
Caption: A standard workflow for the Buchwald-Hartwig amination reaction.
Simplified Kinase Inhibitor Signaling Pathway:
Caption: Inhibition of a dysregulated kinase signaling pathway by a pyridine-based inhibitor.
References
- 1. Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological … [ouci.dntb.gov.ua]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. US8410265B2 - Processes for preparing JAK inhibitors and related intermediate compounds - Google Patents [patents.google.com]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-5-(methoxymethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds.[1][2][3][4] This palladium-catalyzed reaction between an organohalide and an organoboron compound is particularly significant in the pharmaceutical industry for the synthesis of biaryl and hetero-biaryl structures, which are common motifs in biologically active molecules.[4][5] The pyridine scaffold, in particular, is a key component in numerous approved drugs.[5]
This document provides a detailed protocol for the Suzuki-Miyaura coupling of 3-Bromo-5-(methoxymethyl)pyridine with various arylboronic acids. The methoxymethyl substituent at the 5-position of the pyridine ring is a valuable functional group that can be carried through the coupling reaction, offering a handle for further synthetic transformations. The successful coupling of this substrate is dependent on the careful selection of the palladium catalyst, ligand, base, and solvent system to overcome challenges such as catalyst inhibition by the pyridine nitrogen.[5] These application notes offer a general procedure and a summary of reaction conditions to facilitate the efficient synthesis of 3-aryl-5-(methoxymethyl)pyridine derivatives.
Data Presentation: Comparison of Reaction Conditions
The efficiency of the Suzuki-Miyaura coupling is highly dependent on the reaction conditions. The following table summarizes various conditions for the coupling of substituted bromopyridines, providing a comparative overview to guide the optimization for this compound.
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Notes |
| Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane / H₂O (4:1) | 90 | 18 | 75-85 | For 2-Bromo-3-methylpyridine with 4-Nitrophenylboronic acid.[5] |
| Pd₂(dba)₃ (1.5 mol%) / SPhos (3.6 mol%) | K₃PO₄ | Toluene | 100 | 18 | - | For 3-amino-2-chloropyridine with 2-methoxyphenylboronic acid.[5] |
| PdCl₂(dppf) | K₂CO₃ | DMF/H₂O | 100 | 3 | 92 | For a related 3-bromopyridine derivative.[6] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 95 | General condition for bromopyridines.[1] |
| PEPPSI-IPr (0.5 mol%) | Cs₂CO₃ | t-AmylOH | 100 | 2 | 98 | Highly active catalyst for bromopyridines.[1] |
| XPhosPdG2 (2.5 mol%) / XPhos (5 mol%) | K₂CO₃ | Ethanol / H₂O (4:1) | 135 (Microwave) | 0.67 | 67-89 | For 3-bromo pyrazolo[1,5-a]pyrimidin-5-one.[7] |
Experimental Protocols
This section provides a detailed methodology for a representative Suzuki-Miyaura coupling reaction of this compound.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium Catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium Phosphate [K₃PO₄])
-
Solvent (e.g., 1,4-Dioxane and degassed water)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
Procedure: Conventional Heating
-
Reaction Setup: To an oven-dried round-bottom flask or Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and anhydrous potassium phosphate (K₃PO₄) (2.0-3.0 eq).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of the bromopyridine).[8]
-
Heating: Stir the reaction mixture at 80-100 °C under the inert atmosphere.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[8]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-aryl-5-(methoxymethyl)pyridine product.[5][8]
-
Characterization: Characterize the final product using techniques such as NMR (¹H, ¹³C) and mass spectrometry to confirm its identity and purity.
Procedure: Microwave Irradiation
-
Reaction Setup: In a microwave reaction vial, combine this compound (1.0 eq), the arylboronic acid (1.5 eq), a suitable palladium catalyst/ligand system (e.g., XPhosPdG2/XPhos), and a base (e.g., K₂CO₃, 2.0 eq).[7]
-
Solvent Addition: Add a suitable solvent system, such as ethanol and water (4:1).[7]
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 135 °C) for a specified time (e.g., 40 minutes).[7]
-
Work-up and Purification: After cooling, the reaction mixture can be worked up and purified as described in the conventional heating protocol.
Mandatory Visualization
Caption: Experimental workflow for the Suzuki-Miyaura coupling of this compound.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. tcichemicals.com [tcichemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Heck Reaction of 3-Bromo-5-(methoxymethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for performing the Mizoroki-Heck reaction using 3-Bromo-5-(methoxymethyl)pyridine as a substrate. The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[1] It is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures from readily available starting materials. These protocols are designed to serve as a comprehensive guide for researchers in academic and industrial settings, particularly those involved in medicinal chemistry and drug development, where the pyridine moiety is a common structural motif.
While specific literature examples for the Heck reaction of this compound are not prevalent, the protocols and conditions outlined below are based on established methodologies for structurally similar 3-bromopyridine derivatives.[2][3][4] The provided data and protocols offer a robust starting point for the successful implementation of this transformation.
Reaction Principle
The Mizoroki-Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene.[1][5][6] The catalytic cycle, a fundamental concept in organometallic chemistry, is generally accepted to proceed through a sequence of key steps:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the carbon-bromine bond of this compound to form a Pd(II) complex.
-
Alkene Coordination and Insertion: The alkene substrate coordinates to the palladium center, followed by migratory insertion of the alkene into the palladium-aryl bond.
-
β-Hydride Elimination: A β-hydride is eliminated from the alkyl-palladium intermediate to form the new alkene product and a palladium-hydride species.
-
Reductive Elimination: The base present in the reaction mixture facilitates the reductive elimination of HBr from the palladium-hydride species, regenerating the active Pd(0) catalyst.
Quantitative Data Summary
The following table summarizes typical reaction conditions for the Heck reaction of bromopyridine derivatives with various alkenes. These conditions can be used as a starting point for the optimization of the reaction with this compound.
| Entry | Alkene Substrate | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | DMF/H₂O | 80 | 4 | Good to Excellent |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (10) | Supramolecular Ligand L (20) | K₂CO₃ (3) | Toluene | 130 | 1 | 78 |
| 3 | Styrene | Pd(OAc)₂ (0.25) | None | Et₃N (3) | DMF | 130-160 | 0.25-1.5 | High |
| 4 | Acrylonitrile | Pd-complex 3 (0.25) | None | Et₃N (3) | DMF | 130-160 | 0.3-4 | High |
| 5 | Styrene | PdCl₂ (1) | PPh₃ (4) | K₂CO₃ (1.5) | DMF/H₂O | 100 | 12 | Moderate to Good |
Note: Yields are generalized from reactions with similar bromopyridine substrates and may vary for this compound.
Detailed Experimental Protocols
The following protocols provide a detailed methodology for performing the Heck reaction with this compound.
Protocol 1: Heck Coupling with Styrene
This protocol is adapted from established procedures for the Heck reaction of aryl bromides with styrene.[4][7]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Styrene (1.5 mmol, 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous (3 mL)
-
Water, deionized (3 mL)
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add this compound, potassium carbonate, palladium(II) acetate, and triphenylphosphine.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add anhydrous DMF and deionized water via syringe.
-
Add styrene via syringe.
-
Heat the reaction mixture to 80 °C and stir for 4-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-(styryl)-5-(methoxymethyl)pyridine.
Protocol 2: Heck Coupling with n-Butyl Acrylate
This protocol is based on conditions reported for the Heck coupling of 3-bromopyridine with acrylates.[3]
Materials:
-
This compound (0.05 mmol, 1.0 equiv)
-
n-Butyl acrylate (0.15 mmol, 3.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.005 mmol, 10 mol%)
-
Potassium carbonate (K₂CO₃, 0.15 mmol, 3.0 equiv)
-
Toluene, anhydrous (1 mL)
Procedure:
-
To an oven-dried Schlenk tube under an argon atmosphere, add this compound, potassium carbonate, and palladium(II) acetate.
-
Add anhydrous toluene via syringe.
-
Add n-butyl acrylate via syringe.
-
Place the reaction mixture in a preheated oil bath at 130 °C and stir for 1-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with diethyl ether and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the corresponding cinnamate derivative.
Visualized Experimental Workflow
The following diagram illustrates a general workflow for setting up a Heck coupling reaction.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 3. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heck Reaction [organic-chemistry.org]
- 7. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Bromo-5-(methoxymethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reaction Principle
The Buchwald-Hartwig amination of 3-Bromo-5-(methoxymethyl)pyridine involves the reaction of the heteroaryl halide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle is generally understood to proceed through several key steps: oxidative addition of the aryl bromide to a Pd(0) complex, coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-aryl amine and regenerate the Pd(0) catalyst.[2][3][4]
Data Presentation: Representative Reaction Conditions
The following tables summarize typical reaction conditions for the Buchwald-Hartwig amination of bromopyridines with various amines. These conditions can be used as a starting point for the optimization of the reaction with this compound.
Table 1: Recommended Catalysts and Ligands
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Notes |
| Pd₂(dba)₃ | (±)-BINAP | 1-5 | A common combination for a variety of substrates.[5] |
| Pd(OAc)₂ | XPhos | 1-5 | Often effective for challenging couplings. |
| [Pd(cinnamyl)Cl]₂ | RuPhos | 1-5 | Can be highly efficient for heteroaryl halides.[6] |
| PdCl₂(PPh₃)₂ | P(o-tolyl)₃ | 1-5 | A more traditional catalyst system.[3] |
Table 2: Common Bases and Solvents
| Base | Equivalents | Solvent | Typical Temperature (°C) |
| NaOtBu | 1.5 - 2.5 | Toluene | 80 - 110[5] |
| LiHMDS | 1.5 - 2.5 | Dioxane | 80 - 110 |
| K₂CO₃ | 2.0 - 3.0 | THF | 60 - 80 |
| Cs₂CO₃ | 2.0 - 3.0 | 1,2-Dimethoxyethane (DME) | 80 - 100[6] |
Experimental Protocol: General Procedure
Note: This is a generalized protocol and may require optimization for specific amine coupling partners. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.[1][5]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%)
-
Phosphine ligand (e.g., (±)-BINAP, 2-10 mol%)
-
Base (e.g., NaOtBu, 1.5-2.5 equiv)
-
Anhydrous solvent (e.g., Toluene)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk tube)
-
Magnetic stirrer and heating plate
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium catalyst, ligand, and base under an inert atmosphere.[1]
-
Add this compound to the Schlenk tube.
-
Seal the tube, then evacuate and backfill with an inert gas. Repeat this cycle three times.[1]
-
Add the anhydrous solvent via syringe.
-
Add the amine to the reaction mixture via syringe.
-
Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).[1]
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.[1]
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with water and then with brine.[5]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1][5]
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted-5-(methoxymethyl)pyridin-3-amine.[1]
Mandatory Visualizations
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Sonogashira Coupling with 3-Bromo-5-(methoxymethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the Sonogashira cross-coupling reaction using 3-Bromo-5-(methoxymethyl)pyridine. This protocol is designed to facilitate the synthesis of novel alkynylpyridine derivatives, which are significant scaffolds in medicinal chemistry and materials science.
The Sonogashira reaction is a robust and versatile method for forming carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst in the presence of an amine base.[2][3] Pyridine derivatives are crucial building blocks in the development of pharmaceuticals, pesticides, and other fine chemicals.[4][5] The functionalized alkynylpyridines synthesized via this method serve as key intermediates for more complex molecules, including various drug candidates.[6][7]
The methoxymethyl (MOM) ether group in the target molecule, this compound, is a common protecting group for hydroxyl functionalities. It is known to be stable under the neutral to basic conditions (pH 4-12) typically employed in Sonogashira couplings, ensuring it remains intact throughout the reaction.[1]
Reaction Principle: The Catalytic Cycle
The Sonogashira coupling proceeds through a dual catalytic cycle involving both palladium and copper. The palladium cycle begins with the oxidative addition of the aryl bromide to a Pd(0) species. Simultaneously, the copper cycle involves the formation of a copper(I) acetylide from the terminal alkyne. A transmetalation step, where the acetylide group is transferred from copper to the palladium complex, is followed by reductive elimination to yield the final alkynyl-substituted pyridine and regenerate the active Pd(0) catalyst.
Data Presentation: Representative Reaction Conditions
While specific data for this compound is not extensively published, the following table summarizes typical conditions and yields for the Sonogashira coupling of structurally similar bromopyridine derivatives. These serve as an excellent starting point for reaction optimization.
| Entry | Bromopyridine Substrate | Terminal Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) / PPh₃ (5.0) | CuI (5.0) | Et₃N | DMF | 100 | 3 | 96 | [4] |
| 2 | 2-Amino-3-bromo-5-methylpyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) / PPh₃ (5.0) | CuI (5.0) | Et₃N | DMF | 100 | 3 | 93 | [4][8] |
| 3 | 6-Bromo-3-fluoro-2-cyanopyridine | 1-Ethynyl-4-ethylbenzene | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N | THF | RT | 16 | 93 | [9] |
| 4 | 3,5-Dibromopyridine | Phenylacetylene | PdCl₂(PPh₃)₂ (5.0) | CuI (5.0) | Et₃N | DMF | 65 | - | 99 (bis-coupled) | [6][10] |
| 5 | Generic Aryl Bromide | Generic Terminal Alkyne | PdCl₂(PPh₃)₂ (5.0) | CuI (2.5) | Diisopropylamine | THF | RT | 3 | 89 | [3] |
Detailed Experimental Protocol
This protocol describes a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.
Materials and Reagents:
-
This compound (1.0 eq)
-
Terminal Alkyne (1.1 - 1.5 eq)
-
Palladium Catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) Iodide (CuI, 2-5 mol%)
-
Amine Base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA), ~2-3 eq or as solvent)
-
Anhydrous Solvent (e.g., DMF, THF, or Toluene)
-
Inert Gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate/oil bath
-
Reagents for work-up (e.g., Diethyl ether, saturated aq. NH₄Cl, brine, Na₂SO₄)
-
Silica gel for column chromatography
Experimental Workflow Diagram
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 1.0 mmol, 1.0 eq), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.05 mmol, 5 mol%), and copper(I) iodide (0.05 mmol, 5 mol%).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere. This is critical to prevent the homocoupling of the alkyne (Glaser coupling).[11]
-
Reagent Addition: Under a positive pressure of inert gas, add the anhydrous solvent (e.g., 5 mL of THF/Et₃N 2:1 v/v). Stir the mixture for a few minutes.
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol, 1.2 eq) dropwise via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (ranging from room temperature to 100 °C, depending on the reactivity of the alkyne).[4]
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[12]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like diethyl ether or ethyl acetate and filter through a pad of Celite® to remove the catalyst residues.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt, followed by a wash with brine.[12]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to afford the desired 3-(alkynyl)-5-(methoxymethyl)pyridine.[12]
Troubleshooting and Key Considerations:
-
Glaser Homocoupling: The formation of alkyne dimers is a common side reaction. To minimize this, ensure strictly anaerobic (oxygen-free) conditions by thoroughly degassing all solvents and maintaining a positive inert gas pressure.[2][11]
-
Low Yield: If the reaction is sluggish or yields are low, consider increasing the temperature, using a different palladium catalyst/ligand system, or changing the solvent. The reactivity order for aryl halides is generally I > OTf > Br > Cl.[3][11]
-
Catalyst Inhibition: The pyridine nitrogen can potentially coordinate with the palladium catalyst, which may inhibit its activity. Using ligands that bind strongly to palladium can sometimes mitigate this effect.[11]
-
Palladium Black: Formation of palladium black indicates catalyst decomposition. This can be caused by impurities or excessive heat. Ensure high-purity reagents and solvents.
References
- 1. benchchem.com [benchchem.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 4. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 5. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 10. Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for the Grignard Reaction of 3-Bromo-5-(methoxymethyl)pyridine in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the Grignard reaction involving 3-Bromo-5-(methoxymethyl)pyridine, a key building block in the synthesis of medicinally relevant compounds. The protocols detailed below are based on established methodologies for similar pyridine derivatives and are intended to serve as a guide for the preparation of the (5-(methoxymethyl)pyridin-3-yl)magnesium bromide Grignard reagent and its subsequent use in carbon-carbon bond-forming reactions.
Introduction
This compound is a versatile heterocyclic compound widely employed in medicinal chemistry. Its structural motif is present in several drug candidates targeting a range of diseases. The bromine atom at the 3-position provides a reactive handle for the formation of a Grignard reagent, which can then be coupled with various electrophiles to introduce diverse functionalities at this position. This approach is instrumental in the synthesis of 3,5-disubstituted pyridines, a class of compounds with significant therapeutic potential.
Applications in Drug Development
The Grignard reagent derived from this compound is a crucial intermediate in the synthesis of complex molecules, including inhibitors of key biological targets. Notable examples include:
-
Focal Adhesion Kinase (FAK) Inhibitors: Compounds containing the 3-substituted-5-(methoxymethyl)pyridine scaffold have been investigated as inhibitors of FAK, a non-receptor tyrosine kinase implicated in cancer cell survival, proliferation, and metastasis. One such example is GSK2256098, which has been evaluated in clinical trials for various cancers.[1][2] The FAK signaling pathway plays a critical role in cell adhesion and migration.
-
Phosphodiesterase 9A (PDE9A) Inhibitors: This scaffold is also a core component of inhibitors targeting PDE9A, an enzyme that degrades cyclic guanosine monophosphate (cGMP). By inhibiting PDE9A, these compounds increase cGMP levels, which can enhance synaptic plasticity and memory. PF-04447943 is a selective PDE9A inhibitor that has been studied for the treatment of cognitive disorders such as Alzheimer's disease.[3][4][5]
Experimental Protocols
The following protocols describe the formation of the Grignard reagent from this compound and its subsequent reaction with various electrophiles. These are generalized procedures and may require optimization for specific substrates and scales.
Protocol 1: Preparation of (5-(methoxymethyl)pyridin-3-yl)magnesium bromide
This protocol outlines the formation of the Grignard reagent via a bromine-magnesium exchange reaction using isopropylmagnesium chloride. This method is often preferred for preparing pyridyl Grignard reagents to avoid issues with initiation and side reactions.
Materials:
-
This compound
-
Isopropylmagnesium chloride (i-PrMgCl) solution in THF
-
Anhydrous tetrahydrofuran (THF)
-
Nitrogen or Argon gas supply
-
Dry glassware (three-necked round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer and stir bar
Procedure:
-
Under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 eq.) in anhydrous THF in a dry three-necked flask equipped with a magnetic stir bar, a dropping funnel, and a condenser.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add isopropylmagnesium chloride solution (1.0-1.2 eq.) dropwise via the dropping funnel, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0-10 °C for 1-2 hours. The formation of the Grignard reagent can be monitored by quenching an aliquot with an electrophile (e.g., iodine) and analyzing by TLC or GC-MS.
-
The resulting solution of (5-(methoxymethyl)pyridin-3-yl)magnesium bromide is ready for use in subsequent reactions.
Protocol 2: Reaction of (5-(methoxymethyl)pyridin-3-yl)magnesium bromide with Aldehydes and Ketones
This protocol describes the nucleophilic addition of the Grignard reagent to carbonyl compounds to form secondary and tertiary alcohols, respectively.
Materials:
-
Solution of (5-(methoxymethyl)pyridin-3-yl)magnesium bromide in THF (from Protocol 1)
-
Aldehyde or Ketone
-
Anhydrous THF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To the freshly prepared Grignard reagent solution at 0 °C, add a solution of the aldehyde or ketone (1.0 eq.) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of THF).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Kumada Cross-Coupling with Aryl Halides
This protocol details the nickel- or palladium-catalyzed cross-coupling of the Grignard reagent with an aryl halide to form a biaryl compound.[6][7]
Materials:
-
Solution of (5-(methoxymethyl)pyridin-3-yl)magnesium bromide in THF (from Protocol 1)
-
Aryl halide (e.g., aryl bromide or iodide)
-
Nickel(II) or Palladium(0) catalyst (e.g., NiCl₂(dppp), Pd(PPh₃)₄)
-
Anhydrous THF
Procedure:
-
In a separate dry flask under an inert atmosphere, dissolve the aryl halide (1.0 eq.) and the catalyst (0.01-0.05 eq.) in anhydrous THF.
-
Cool the solution of the Grignard reagent to 0 °C.
-
Slowly add the solution of the aryl halide and catalyst to the Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-12 hours, monitoring the reaction by TLC or GC-MS.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Perform an aqueous workup and extraction as described in Protocol 2.
-
Purify the crude product by flash column chromatography.
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected yields for the Grignard reaction of 3-halopyridine derivatives with various electrophiles, which can be extrapolated for this compound. Actual yields will vary depending on the specific substrates and reaction conditions.
| Starting Material | Grignard Formation Method | Electrophile | Product Type | Catalyst | Typical Yield (%) |
| 3-Bromopyridine | Mg turnings | Bromobenzene | 3-Phenylpyridine | NiCl₂(dppp) | 70-90 |
| 3,5-Dibromopyridine | i-PrMgCl | DMF | 5-Bromopyridine-3-carbaldehyde | - | ~65 |
| 3-Bromopyridine | Mg turnings | Benzaldehyde | Phenyl(pyridin-3-yl)methanol | - | Variable |
| 3-Bromopyridine | Mg turnings | Acetone | 2-(Pyridin-3-yl)propan-2-ol | - | Variable |
Visualizations
Experimental Workflow: Synthesis of 3,5-Disubstituted Pyridines
Caption: General workflow for the synthesis of 3,5-disubstituted pyridines.
Signaling Pathway: FAK Inhibition
Caption: Simplified FAK signaling pathway and the point of inhibition.
Signaling Pathway: PDE9A Inhibition
Caption: Role of PDE9A in cGMP signaling and its inhibition.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 3-IODO-4-METHOXY-PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 4. Discovery of a Phosphodiesterase 9A Inhibitor as a Potential Hypoglycemic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CA2002757A1 - Process for the preparation of 3,5-dimethyl-4-methoxy-pyridine derivatives and novel intermediate for said preparation - Google Patents [patents.google.com]
- 7. community.wvu.edu [community.wvu.edu]
Application Notes and Protocols for the Lithiation of 3-Bromo-5-(methoxymethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted functionalization of pyridine rings is a cornerstone of modern medicinal chemistry and drug development. The introduction of substituents at specific positions can profoundly influence a molecule's biological activity, pharmacokinetic properties, and overall suitability as a drug candidate. One powerful strategy for achieving such precise modification is through the lithiation of halopyridines, followed by quenching with a suitable electrophile.
This document provides detailed application notes and protocols for the lithiation of 3-bromo-5-(methoxymethyl)pyridine. This reaction generates a highly reactive 5-(methoxymethyl)pyridin-3-yl lithium intermediate, a versatile building block for the synthesis of a wide range of 3,5-disubstituted pyridine derivatives. The subsequent reaction of this intermediate, for instance with a borate ester, provides access to valuable boronic acids which are key precursors for Suzuki-Miyaura cross-coupling reactions.
Reaction Principle: Lithium-Halogen Exchange
The lithiation of this compound is achieved through a lithium-halogen exchange reaction. This process involves the treatment of the bromopyridine with an organolithium reagent, typically n-butyllithium (n-BuLi). The reaction proceeds rapidly at low temperatures, where the more electropositive lithium atom of the n-BuLi exchanges with the bromine atom on the pyridine ring. This results in the formation of the desired lithiated pyridine species and butyl bromide as a byproduct. The choice of solvent and strict control of temperature are critical to the success of this reaction, minimizing potential side reactions such as deprotonation or addition of the organolithium reagent to the pyridine ring.[1][2]
Data Presentation
The following table summarizes the key reagents, conditions, and expected outcomes for the lithiation of this compound and its subsequent reaction with an electrophile (triisopropyl borate). The yield is estimated based on analogous reactions with 3-bromopyridine.[2]
| Parameter | Value/Condition | Notes |
| Starting Material | This compound | - |
| Lithiating Agent | n-Butyllithium (n-BuLi) | Typically a 2.5 M solution in hexanes. |
| Stoichiometry (n-BuLi) | 1.1 - 1.2 equivalents | A slight excess ensures complete consumption of the starting material. |
| Solvent | Anhydrous Toluene or Tetrahydrofuran (THF) | Toluene can lead to cleaner reactions by precipitating the lithiated species.[2] |
| Temperature (Lithiation) | -78 °C to -50 °C | Crucial for preventing side reactions.[2] |
| Reaction Time (Lithiation) | 15 - 60 minutes | Sufficient for complete lithium-halogen exchange. |
| Electrophile | Triisopropyl borate | For the synthesis of the corresponding boronic acid. |
| Stoichiometry (Electrophile) | 1.2 - 1.5 equivalents | Ensures complete trapping of the lithiated intermediate. |
| Temperature (Quench) | -78 °C | Maintained during the addition of the electrophile. |
| Work-up | Acidic aqueous work-up (e.g., 2N HCl) | To hydrolyze the borate ester to the boronic acid. |
| Product | (5-(Methoxymethyl)pyridin-3-yl)boronic acid | A key intermediate for further synthetic transformations. |
| Estimated Yield | 80 - 90% | Based on the reported yield for the analogous reaction with 3-bromopyridine.[2] |
Experimental Protocols
Protocol 1: Lithiation of this compound and subsequent Borylation
This protocol describes the generation of 5-(methoxymethyl)pyridin-3-yl lithium and its subsequent conversion to (5-(methoxymethyl)pyridin-3-yl)boronic acid.
Materials:
-
This compound
-
n-Butyllithium (2.5 M in hexanes)
-
Anhydrous Toluene
-
Anhydrous Tetrahydrofuran (THF)
-
Triisopropyl borate
-
2N Hydrochloric acid (HCl)
-
5N Sodium hydroxide (NaOH)
-
Sodium chloride (NaCl)
-
Acetonitrile
-
Dry ice/acetone bath
-
Schlenk flask or three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Temperature probe
-
Syringes and needles
-
Nitrogen or Argon gas supply
Procedure:
-
Reaction Setup: Assemble a dry 1 L three-necked flask equipped with a magnetic stir bar, a temperature probe, and a nitrogen inlet. Flame-dry the glassware under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen.
-
Charging the Flask: To the flask, add anhydrous toluene (320 mL) and anhydrous THF (80 mL).
-
Addition of Reagents: Add triisopropyl borate (1.2 equivalents) and this compound (1.0 equivalent) to the solvent mixture.
-
Cooling: Cool the reaction mixture to between -60 °C and -50 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.1 equivalents, 2.5 M in hexanes) dropwise via syringe over a period of 1 hour, ensuring the internal temperature is maintained below -50 °C. A yellow precipitate may form during the addition.[2]
-
Aging: Stir the resulting slurry for an additional 30 minutes at the same temperature.
-
Quenching: Remove the cooling bath and allow the reaction mixture to warm to -20 °C. Slowly add 2N HCl solution (200 mL).
-
Work-up: Once the mixture reaches room temperature, transfer it to a separatory funnel. Separate the aqueous layer.
-
pH Adjustment: Adjust the pH of the aqueous layer to approximately 7.6 with 5N NaOH. A white solid should precipitate.
-
Extraction: Saturate the aqueous layer with solid NaCl and extract with THF (3 x 250 mL).
-
Isolation: Combine the organic layers and concentrate under reduced pressure to yield a solid residue.
-
Crystallization: Suspend the residue in acetonitrile (80 mL) and heat to 70 °C for 30 minutes. Allow the mixture to cool slowly to room temperature and then to 0 °C in an ice bath.
-
Filtration and Drying: Filter the solid, wash with a small amount of cold acetonitrile, and dry under vacuum to afford (5-(methoxymethyl)pyridin-3-yl)boronic acid.
Mandatory Visualizations
Caption: Experimental workflow for the lithiation of this compound.
Caption: Reaction pathway for the lithiation and subsequent electrophilic quench.
References
Application Notes and Protocols: Nucleophilic Substitution Reactions of 3-Bromo-5-(methoxymethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5-(methoxymethyl)pyridine is a key heterocyclic building block in organic synthesis and medicinal chemistry. Its structure is of significant interest for the development of novel pharmaceutical agents due to the presence of a modifiable bromine atom on the pyridine core. While classical nucleophilic aromatic substitution (SNAr) reactions are challenging at the 3-position of the pyridine ring, modern palladium-catalyzed cross-coupling reactions provide efficient and versatile methods for C-N and C-C bond formation.[1][2] These transformations, particularly the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, have become indispensable tools for elaborating the structure of this compound, enabling its incorporation into complex molecular architectures.[3][4][5]
This document provides an overview of these critical reactions and detailed protocols for their application, tailored for professionals in drug discovery and development.
Compound Data
The fundamental properties of the starting material are summarized below.
| Property | Value | Source |
| Compound Name | This compound | [6] |
| CAS Number | 173999-17-2 | [6] |
| Molecular Formula | C₇H₈BrNO | [6] |
| Molecular Weight | 202.05 g/mol | Calculated |
| Appearance | Off-white solid | [6] |
| Storage | 2-8°C | [6] |
Key Reaction Profiles
Palladium-catalyzed cross-coupling reactions are the most effective methods for the functionalization of this compound. The tables below summarize typical conditions for Buchwald-Hartwig amination and Suzuki-Miyaura coupling.
Table 1: Representative Conditions for Buchwald-Hartwig Amination
| Component | Example Reagents | Typical Range/Conditions | Purpose |
| Substrate | This compound | 1.0 equiv | Aryl halide source |
| Nucleophile | Primary/Secondary Amine | 1.1 - 1.5 equiv | Forms the C-N bond |
| Pd Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | 1 - 5 mol% | Source of active Pd(0) catalyst |
| Ligand | XPhos, BINAP, DPPF | 2 - 10 mol% | Stabilizes catalyst, facilitates reaction |
| Base | NaOt-Bu, K₂CO₃, Cs₂CO₃ | 1.5 - 2.5 equiv | Activates the amine nucleophile |
| Solvent | Toluene, Dioxane, THF | Anhydrous | Reaction medium |
| Temperature | 80 - 110 °C | Varies by substrate | To drive reaction to completion |
Table 2: Representative Conditions for Suzuki-Miyaura Coupling
| Component | Example Reagents | Typical Range/Conditions | Purpose |
| Substrate | This compound | 1.0 equiv | Aryl halide source |
| Coupling Partner | Aryl/Heteroaryl Boronic Acid or Ester | 1.1 - 1.5 equiv | Source of the new carbon fragment |
| Pd Catalyst | Pd(PPh₃)₄, XPhosPdG2 | 2 - 5 mol% | Catalyzes the C-C bond formation |
| Base | K₂CO₃, K₃PO₄, Na₂CO₃ | 2.0 - 3.0 equiv | Activates the boronic acid |
| Solvent | Dioxane/H₂O, Toluene, Ethanol | Biphasic or Anhydrous | Reaction medium |
| Temperature | 85 - 110 °C | Varies by substrate | To drive reaction to completion |
Visualized Processes and Pathways
The following diagrams illustrate the key reactions and workflows associated with this compound.
References
- 1. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]
- 2. youtube.com [youtube.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. This compound|CAS 173999-17-2 [rlavie.com]
Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 3-Bromo-5-(methoxymethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biaryl scaffolds are privileged structures in medicinal chemistry and materials science, frequently imparting desirable pharmacokinetic and physicochemical properties to molecules. The functionalized pyridine ring, in particular, is a common motif in a vast array of pharmaceuticals. 3-Bromo-5-(methoxymethyl)pyridine is a valuable building block for the synthesis of novel biaryl compounds, allowing for the introduction of a methoxymethyl-substituted pyridine moiety. This document provides detailed application notes and protocols for the synthesis of biaryl compounds via palladium-catalyzed cross-coupling reactions, specifically the Suzuki-Miyaura, Stille, and Negishi reactions, using this compound as the starting material.
While specific experimental data for this compound in all coupling reactions is not extensively documented in publicly available literature, the following protocols are based on well-established procedures for structurally similar 3-bromopyridine derivatives.[1][2] These notes are intended to serve as a comprehensive guide and a starting point for reaction optimization.
Chemical Properties and Handling
-
Compound: this compound
-
CAS Number: 173999-17-2
-
Molecular Formula: C₇H₈BrNO
-
Molecular Weight: 202.05 g/mol
-
Appearance: Off-white solid
-
Storage: Store at 2-8°C
Palladium-Catalyzed Cross-Coupling Reactions: An Overview
Palladium-catalyzed cross-coupling reactions are powerful and versatile tools for the formation of carbon-carbon bonds.[3][4][5] The three most common methods for the synthesis of biaryl compounds from this compound are the Suzuki-Miyaura, Stille, and Negishi reactions. Each method utilizes a different organometallic reagent to couple with the aryl bromide.
General Reaction Scheme
Figure 1. General scheme for palladium-catalyzed cross-coupling.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is one of the most widely used cross-coupling methods due to the stability and low toxicity of the organoboron reagents.[1] It typically involves the reaction of an aryl halide with an arylboronic acid or ester in the presence of a palladium catalyst and a base.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reagents and Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 8 mol%) or other suitable ligand
-
Potassium carbonate (K₂CO₃, 2 equivalents)
-
1,4-Dioxane
-
Water
-
-
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and the palladium catalyst/ligand mixture.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane (5 mL) and water (1 mL) via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 12-24 hours), cool the reaction to room temperature.
-
Dilute the mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Illustrative Quantitative Data for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (8) | K₂CO₃ | Dioxane/H₂O | 100 | 18 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | Toluene/H₂O | 90 | 12 | 92 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 85 | 24 | 78 |
| 4 | 2-Naphthylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 110 | 16 | 95 |
Note: The data in this table is representative of typical Suzuki-Miyaura couplings of 3-bromopyridine derivatives and should be considered as a starting point for optimization.
Figure 2. Experimental workflow for Suzuki-Miyaura coupling.
Stille Coupling
The Stille coupling utilizes organostannane reagents, which are often highly reactive but also associated with toxicity concerns.[3][5] This method is particularly useful for substrates that are sensitive to the basic conditions of the Suzuki-Miyaura reaction.
Experimental Protocol: Stille Coupling
-
Reagents and Materials:
-
This compound
-
Aryltributylstannane (1.1 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%)
-
Anhydrous N,N-Dimethylformamide (DMF) or Toluene
-
-
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol) and the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous solvent (5 mL) followed by the aryltributylstannane (1.1 mmol) via syringe.
-
Heat the reaction mixture to 80-110 °C.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion (typically 6-18 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Illustrative Quantitative Data for Stille Coupling
| Entry | Organostannane | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenyltributylstannane | Pd(PPh₃)₄ (5) | Toluene | 110 | 12 | 88 |
| 2 | (4-Fluorophenyl)tributylstannane | Pd₂(dba)₃ (2) / P(o-tol)₃ (8) | DMF | 100 | 8 | 91 |
| 3 | (2-Furyl)tributylstannane | Pd(PPh₃)₄ (5) | Dioxane | 90 | 16 | 82 |
| 4 | Vinyltributylstannane | AsPh₃ (10) / PdCl₂(MeCN)₂ (5) | NMP | 80 | 6 | 94 |
Note: The data in this table is representative of typical Stille couplings of 3-bromopyridine derivatives and should be considered as a starting point for optimization.
Negishi Coupling
The Negishi coupling employs organozinc reagents, which are generally more reactive than organoboranes and less toxic than organostannanes.[4] This reaction often proceeds under mild conditions and tolerates a wide variety of functional groups.
Experimental Protocol: Negishi Coupling
-
Reagents and Materials:
-
This compound
-
Organozinc reagent (prepared in situ or as a solution, 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%) or other suitable ligand
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
To a flame-dried Schlenk flask, add the palladium catalyst and ligand.
-
Evacuate and backfill with an inert gas.
-
Add anhydrous THF (3 mL) and a solution of this compound (1.0 mmol) in THF (2 mL).
-
Add the organozinc reagent (1.5 mmol) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or gently heat to 50-60 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion (typically 2-12 hours), quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by flash column chromatography.
-
Illustrative Quantitative Data for Negishi Coupling
| Entry | Organozinc Reagent | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylzinc chloride | Pd(OAc)₂ (2) | SPhos (4) | THF | RT | 6 | 93 |
| 2 | 4-Tolylzinc bromide | Pd₂(dba)₃ (1.5) | XPhos (6) | THF | 50 | 4 | 96 |
| 3 | Ethylzinc bromide | Pd(dppf)Cl₂ (3) | - | Dioxane | 60 | 8 | 75 |
| 4 | (2-Thienyl)zinc chloride | Pd(OAc)₂ (2) | RuPhos (4) | THF | RT | 12 | 89 |
Note: The data in this table is representative of typical Negishi couplings of 3-bromopyridine derivatives and should be considered as a starting point for optimization.
Figure 3. Logical relationship of key components in different cross-coupling reactions.
Conclusion
This compound serves as a versatile and valuable building block for the synthesis of a wide range of biaryl compounds. The Suzuki-Miyaura, Stille, and Negishi cross-coupling reactions provide effective methods for its functionalization. The choice of a specific protocol will depend on the nature of the desired coupling partner, functional group tolerance, and considerations regarding reagent toxicity and availability. The protocols and data presented herein offer a solid foundation for the development of robust and efficient syntheses of novel biaryl structures for applications in drug discovery and materials science. It is recommended to perform small-scale optimization studies for each new substrate to achieve the best possible results.
References
- 1. CA2002757A1 - Process for the preparation of 3,5-dimethyl-4-methoxy-pyridine derivatives and novel intermediate for said preparation - Google Patents [patents.google.com]
- 2. US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole - Google Patents [patents.google.com]
- 3. Stille Coupling [organic-chemistry.org]
- 4. Negishi coupling of secondary alkylzinc halides with aryl bromides and chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stille reaction - Wikipedia [en.wikipedia.org]
Application of 3-Bromo-5-(methoxymethyl)pyridine in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5-(methoxymethyl)pyridine is a substituted pyridine derivative that serves as a valuable and versatile building block in the synthesis of complex organic molecules for drug discovery. Its unique structural features, including a reactive bromine atom and a methoxymethyl group on a pyridine core, make it an attractive starting material for the development of novel therapeutic agents across various disease areas. The pyridine ring is a well-established "privileged scaffold" in medicinal chemistry, frequently found in FDA-approved drugs. The bromine atom at the 3-position provides a convenient handle for a variety of cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of diverse aryl and heteroaryl substituents. The methoxymethyl group at the 5-position can influence the compound's physicochemical properties, such as solubility and metabolic stability, and can also participate in key interactions with biological targets.
This document provides an overview of the application of this compound in the synthesis of bioactive molecules, with a focus on its use in the development of kinase inhibitors.
Core Applications in Drug Discovery
The primary application of this compound in drug discovery lies in its role as a key intermediate for the synthesis of substituted pyridine and bipyridine compounds. These scaffolds are central to the development of a wide range of biologically active molecules, including, but not limited to:
-
Kinase Inhibitors: Many kinase inhibitors feature a substituted pyridine or pyrimidine core that interacts with the hinge region of the kinase ATP-binding site. This compound can be utilized to construct the core structures of inhibitors targeting various kinases involved in oncology, inflammation, and other diseases.
-
Neurological and Psychiatric Drug Candidates: The pyridine scaffold is also prevalent in drugs targeting the central nervous system. Derivatives of this compound have the potential to be explored for their activity as modulators of neurotransmitter receptors and transporters.
-
Antiviral and Antibacterial Agents: Heterocyclic compounds containing the pyridine moiety have shown promise as antimicrobial and antiviral agents. The ability to functionalize the this compound core allows for the generation of diverse libraries of compounds to screen for such activities.
Experimental Protocols
A key transformation involving this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction enables the formation of a carbon-carbon bond between the pyridine core and a wide range of boronic acids or esters, leading to the synthesis of diverse biaryl and hetero-biaryl compounds.
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol provides a general guideline for the Suzuki-Miyaura coupling reaction. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
This compound
-
Aryl- or heteroaryl-boronic acid or ester (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a dry reaction flask, add this compound (1 equivalent), the boronic acid or ester (1.1-1.5 equivalents), and the base (2-3 equivalents).
-
Add the palladium catalyst (1-5 mol%).
-
Evacuate the flask and backfill with an inert gas (repeat 3 times).
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Visualization of Experimental Workflow:
Data Presentation
While specific quantitative data for drug candidates derived directly from this compound is not extensively available in the public domain, the following table presents representative data for a related class of pyridine-based kinase inhibitors to illustrate the potential potency that can be achieved with this scaffold. The data is hypothetical and for illustrative purposes only.
| Compound ID | Target Kinase | IC₅₀ (nM) | Assay Method |
| Hypothetical-1 | Kinase A | 15 | Biochemical Assay |
| Hypothetical-2 | Kinase B | 50 | Cell-based Assay |
| Hypothetical-3 | Kinase C | 8 | Radiometric Assay |
Signaling Pathway Visualization
Derivatives of this compound can be designed to target various signaling pathways implicated in disease. For instance, in the context of cancer, kinase inhibitors developed from this scaffold could potentially modulate pathways such as the MAPK/ERK pathway, which is frequently dysregulated in various tumors.
Conclusion
This compound represents a valuable and commercially available starting material for the synthesis of novel and diverse compounds in drug discovery. Its utility in established synthetic methodologies, such as the Suzuki-Miyaura coupling, provides a reliable route to a wide array of substituted pyridine derivatives. While detailed public data on specific drug candidates derived from this exact molecule is limited, the broader importance of the substituted pyridine scaffold, particularly in the development of kinase inhibitors, underscores the potential of this compound as a key building block for the next generation of therapeutic agents. Further exploration of this scaffold in medicinal chemistry programs is warranted to fully realize its potential in addressing unmet medical needs.
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Reactions with 3-Bromo-5-(methoxymethyl)pyridine
Welcome to the technical support center for the optimization of Suzuki coupling reactions involving 3-Bromo-5-(methoxymethyl)pyridine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance for this specific application.
Troubleshooting Guide
This guide addresses common problems encountered during the Suzuki coupling of this compound, offering potential causes and actionable solutions.
Problem: Low or No Product Yield
Low or non-existent yields are a frequent challenge. A systematic approach to troubleshooting is crucial for identifying the root cause.
-
Possible Cause 1: Catalyst Inactivation/Inhibition The lone pair of electrons on the pyridine nitrogen can coordinate with the palladium catalyst, leading to its deactivation.[1][2][3] This "2-pyridyl problem" is a well-documented issue in Suzuki couplings of pyridine-containing compounds.[3]
Solution:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands. Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or other specialized ligands can shield the palladium center, preventing pyridine coordination and stabilizing the active catalytic species.[1][3][4]
-
Catalyst Choice: Utilize pre-formed palladium catalysts or catalyst systems known to be more resistant to inhibition.[3] For particularly challenging couplings, consider increasing the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%).[3]
-
-
Possible Cause 2: Inefficient Transmetalation The transmetalation step, where the organic group is transferred from the boronic acid to the palladium center, can be slow, especially with electron-deficient pyridyl boronic acids.[3]
Solution:
-
Base Selection: The choice of base is critical for activating the boronic acid.[5] Common bases include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[5] The strength and solubility of the base can significantly impact the reaction rate and yield. A screening of different bases is often recommended.
-
Boronic Acid Quality: Ensure the boronic acid is pure and has not degraded. Protodeboronation, the cleavage of the C-B bond, is a common side reaction.[1] Using freshly purchased or properly stored boronic acid is advisable.
-
-
Possible Cause 3: Side Reactions Several side reactions can compete with the desired cross-coupling, reducing the yield.
Solution:
-
Homocoupling: The coupling of two boronic acid molecules or two aryl halide molecules can occur, often promoted by the presence of oxygen.[1] Ensure the reaction mixture is thoroughly degassed and maintained under an inert atmosphere (e.g., Argon or Nitrogen).[1]
-
Protodeboronation: The boronic acid can react with water or other protic sources to replace the boronic acid group with a hydrogen atom.[1] Using anhydrous solvents and reagents can minimize this side reaction.[1] Boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts are often more stable alternatives to boronic acids.[1]
-
Dehalogenation: The starting aryl halide can be reduced, replacing the bromine with a hydrogen. Optimizing reaction conditions such as temperature and base can help to suppress this pathway.[3]
-
-
Possible Cause 4: Poor Solubility The starting materials, catalyst, or intermediate species may have limited solubility in the chosen solvent system, impeding the reaction.
Solution:
-
Solvent Screening: A variety of solvents and solvent mixtures can be used for Suzuki reactions, including toluene, 1,4-dioxane, DMF, and mixtures with water.[5][6] The choice of solvent can influence reaction rate and selectivity.[7][8][9] A screening of different solvent systems is recommended to find one that effectively solubilizes all reaction components.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for catalyst, ligand, base, and solvent for the Suzuki coupling of this compound?
A good starting point would be to use a palladium catalyst like Pd(PPh₃)₄ or a combination of a palladium precursor like Pd₂(dba)₃ with a bulky phosphine ligand such as SPhos or XPhos. For the base, K₃PO₄ or K₂CO₃ are often effective.[4][5] A common solvent system is a mixture of an organic solvent like 1,4-dioxane or toluene with water (e.g., 4:1 or 5:1 ratio).[10][11][12]
Q2: How can I monitor the progress of my reaction?
Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[11] By taking small aliquots from the reaction mixture over time, you can observe the consumption of the starting materials and the formation of the product.
Q3: My reaction is very slow. What can I do to increase the rate?
Increasing the reaction temperature can often accelerate the reaction, but be mindful of potential side reactions or degradation of starting materials at higher temperatures.[10] Screening different catalysts and ligands can also identify a more active system for your specific substrates.[4] The choice of base and solvent also plays a crucial role in the reaction rate.[5][7]
Q4: I am observing the formation of a black precipitate in my reaction. What is it and how can I avoid it?
The black precipitate is likely palladium black, which forms when the palladium catalyst aggregates and precipitates out of solution.[13] This reduces the amount of active catalyst and can lead to lower yields.[13] This can sometimes be mitigated by using appropriate ligands that stabilize the palladium species or by carefully controlling the reaction temperature.
Q5: Should I be concerned about the methoxymethyl group on my starting material?
The methoxymethyl group is generally stable under typical Suzuki coupling conditions. However, if you are using very harsh basic conditions or high temperatures for extended periods, it is always good practice to check for any potential cleavage or side reactions involving this group by analyzing your crude product mixture carefully.
Data Presentation
The following tables summarize typical conditions and yields for Suzuki coupling reactions of similar bromopyridine substrates. These should serve as a good starting point for optimizing the reaction with this compound.
Table 1: Reaction Conditions for Suzuki Coupling of Substituted Bromopyridines
| Entry | Bromopyridine Substrate | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref |
| 1 | 3-Amino-5-bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 18 | 85 | [11] |
| 2 | 3-Bromo-2-methylpyridine | 4-Nitrophenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 18 | 75-85 | [2] |
| 3 | 5-Bromo-2-methylpyridin-3-amine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 85-95 | 12 | 82 | [12] |
| 4 | 3-Bromopyridine | Phenyltrifluoroborate | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | EtOH/H₂O (95:5) | Reflux | 12 | 92 | [14] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a general starting point and may require optimization for specific boronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₃PO₄ or K₂CO₃, 2-3 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water 4:1)
Procedure:
-
To a dry reaction vessel (e.g., a Schlenk flask or microwave vial) equipped with a magnetic stir bar, add this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an inert atmosphere.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: Troubleshooting decision tree for low-yield Suzuki reactions.
Caption: General experimental workflow for Suzuki coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aidic.it [aidic.it]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3-Bromo-5-(methoxymethyl)pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-Bromo-5-(methoxymethyl)pyridine. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common purification methods for this compound?
A1: The primary purification methods for this compound, an off-white solid, are column chromatography, recrystallization, and distillation under reduced pressure. The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity. For closely related compounds like 3-Bromo-5-methoxypyridine, column chromatography on silica gel is frequently employed.
Q2: What are the likely impurities in a synthesis of this compound?
A2: Based on the synthesis of analogous compounds such as 3-Bromo-5-methoxypyridine from 3,5-dibromopyridine, potential impurities include:
-
Unreacted starting materials: 3,5-dibromopyridine.
-
Reagents: Sodium methoxide or related bases.
-
Solvent residues: DMF, toluene, or diethyl ether.[1]
-
Byproducts: Over-alkylation or hydrolysis products.
Q3: My pyridine compound appears to be decomposing on the silica gel column. What can I do?
A3: Decomposition of pyridine derivatives on silica gel is a known issue, often due to the acidic nature of the stationary phase.[2] The basic nitrogen atom of the pyridine ring can interact with acidic silanol groups, leading to degradation. To mitigate this, consider the following:
-
Deactivate the silica gel: Prepare a slurry of the silica gel in your eluent containing a small amount of a non-polar tertiary amine, such as 0.5-2% triethylamine (NEt₃), before packing the column.[2]
-
Use an alternative stationary phase: Neutral or basic alumina can be a good alternative for acid-sensitive compounds.[2]
-
Minimize contact time: Employ flash chromatography with a shorter, wider column to reduce the residence time of your compound on the stationary phase.[2]
Q4: I am struggling to find a suitable solvent for recrystallization. What is a good starting point?
A4: For pyridine-containing molecules, which can be challenging to crystallize, a good starting point is to screen various solvents and solvent mixtures.[3] For compounds with moderate polarity, like this compound, consider the following single or mixed solvent systems:
-
Ethanol/water
-
Isopropanol/water
-
Hexane/ethyl acetate
-
Toluene
The ideal solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.
Troubleshooting Guides
Column Chromatography
| Problem | Possible Cause | Solution |
| Poor Separation | Incorrect mobile phase polarity. | Optimize the eluent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.4 for the target compound.[2] For similar compounds, a gradient of ethyl acetate in hexane is a good starting point.[1] |
| Column overloading. | Use a higher ratio of silica gel to the crude product. A general guideline is a 30:1 to 100:1 ratio by weight. | |
| Product Tailing | Acidic silica gel interacting with the basic pyridine nitrogen. | Add 0.5-2% triethylamine to the eluent to neutralize the silica gel.[2] |
| Product Not Eluting | Mobile phase is not polar enough. | Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate system. |
| Product Elutes Too Quickly | Mobile phase is too polar. | Decrease the polarity of the eluent. For instance, increase the proportion of hexane. |
Recrystallization
| Problem | Possible Cause | Solution |
| No Crystal Formation | Too much solvent was used. | Concentrate the solution by boiling off some of the solvent and allow it to cool again. |
| The solution is not saturated. | If concentrating the solution is not effective, try adding a suitable anti-solvent (a solvent in which the compound is insoluble) dropwise until turbidity persists, then heat until the solution is clear and allow it to cool slowly. | |
| Cooling is too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. | |
| Oiling Out | The boiling point of the solvent is higher than the melting point of the solute. | Use a lower-boiling point solvent or a solvent mixture. |
| The compound is impure. | Try purifying by another method, such as column chromatography, before recrystallization. | |
| Low Recovery | Too much solvent was used. | Use the minimum amount of hot solvent required to dissolve the solid. |
| Premature crystallization during hot filtration. | Use a pre-heated funnel and receiving flask. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is a general guideline based on methods used for similar brominated pyridines.[1]
-
TLC Analysis: Determine a suitable eluent system by running TLC plates of the crude material in various solvent mixtures (e.g., different ratios of hexane and ethyl acetate). A good system will give your product an Rf value of approximately 0.2-0.4.[2]
-
Column Packing: Prepare a slurry of silica gel in the least polar eluent mixture identified in the TLC analysis. If your compound is acid-sensitive, add 0.5-2% triethylamine to the slurry. Pour the slurry into a column and allow it to pack, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane. Carefully load the solution onto the top of the silica gel bed.
-
Elution: Begin eluting with the solvent system determined from your TLC analysis. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity).
-
Fraction Collection: Collect fractions and monitor the elution by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.
Protocol 2: Purification by Recrystallization
This is a general procedure that should be optimized for this compound.
-
Solvent Selection: In a small test tube, add a small amount of the crude solid and a few drops of a test solvent. Observe the solubility at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the crystals with a small amount of the cold recrystallization solvent. Allow the crystals to dry completely.
Data Presentation
Table 1: Physical Properties of this compound and Related Compounds
| Compound | CAS Number | Molecular Formula | Appearance | Melting Point (°C) | Boiling Point (°C) |
| This compound | 173999-17-2 | C₇H₈BrNO | Off-white solid[4] | Not available | Not available |
| 3-Bromo-5-methoxypyridine | 50720-12-2 | C₆H₆BrNO | White to pale yellow solid[5] | 31-35[6] | 212.2 ± 20.0 at 760 mmHg[6] |
| 3-Bromo-5-(trifluoromethyl)pyridine | 436799-33-6 | C₆H₃BrF₃N | Solid | 44-46 | Not available |
| 3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine | 124432-63-9 | C₇H₅BrF₃NO | Colorless oil | Not applicable | 86-88 at 21 mmHg |
Visualizations
Caption: Recrystallization workflow for this compound.
Caption: Troubleshooting logic for column chromatography purification.
References
- 1. 3-Bromo-5-methoxypyridine synthesis - chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. This compound|CAS 173999-17-2 [rlavie.com]
- 5. 3-Bromo-5-methoxypyridine, 97%, Thermo Scientific Chemicals 5 g | Request for Quote [thermofisher.com]
- 6. 3-Bromo-5-methoxypyridine | CAS#:50720-12-2 | Chemsrc [chemsrc.com]
Common side reactions in the synthesis of 3-Bromo-5-(methoxymethyl)pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 3-Bromo-5-(methoxymethyl)pyridine. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: A prevalent and logical synthetic pathway involves a two-step process:
-
Formation of the alcohol intermediate: Synthesis of 3-Bromo-5-(hydroxymethyl)pyridine. A common starting material for this step is 3,5-dibromopyridine. One of the bromine atoms is selectively replaced by a hydroxymethyl group.
-
Etherification: Conversion of 3-Bromo-5-(hydroxymethyl)pyridine to this compound via a Williamson ether synthesis. This involves deprotonating the alcohol to form an alkoxide, which then reacts with a methylating agent.
Q2: What are the typical reagents and conditions for the etherification step?
A2: The etherification of 3-Bromo-5-(hydroxymethyl)pyridine is typically achieved using a strong base to deprotonate the alcohol, followed by reaction with a methylating agent. Common reagents and conditions include:
-
Base: Sodium hydride (NaH) is frequently used to generate the alkoxide in situ.
-
Methylating Agent: Methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) are common choices.
-
Solvent: Anhydrous polar aprotic solvents like Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) are typically used.
-
Temperature: The reaction is often carried out at room temperature, although gentle heating may be required.
Q3: What are the major potential side reactions in this synthesis?
A3: The primary side reactions of concern are:
-
Over-methylation: If a strong methylating agent is used in excess or at elevated temperatures, methylation of the pyridine nitrogen can occur, leading to the formation of a pyridinium salt.
-
Elimination Reactions: While less common with a primary alcohol, the use of a sterically hindered base or high temperatures could potentially lead to elimination side products.
-
Incomplete Reaction: Failure to completely deprotonate the alcohol or insufficient reaction time can result in the recovery of the starting material, 3-Bromo-5-(hydroxymethyl)pyridine.
-
Disubstitution: In the synthesis of the intermediate from 3,5-dibromopyridine, there is a possibility of disubstitution if the reaction conditions are not carefully controlled.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Low yield of this compound | 1. Incomplete deprotonation of 3-Bromo-5-(hydroxymethyl)pyridine.2. Insufficient reaction time or temperature.3. Moisture in the reaction. | 1. Ensure the use of a sufficient excess of a strong, dry base (e.g., NaH).2. Monitor the reaction by TLC and consider extending the reaction time or gently heating.3. Use anhydrous solvents and reagents. |
| Presence of starting material (3-Bromo-5-(hydroxymethyl)pyridine) in the final product | 1. Incomplete reaction (see above).2. Inefficient purification. | 1. Re-run the reaction with optimized conditions.2. Employ column chromatography for purification, using an appropriate solvent system to separate the more polar starting material from the product. |
| Formation of a highly polar, water-soluble impurity | Over-methylation of the pyridine nitrogen to form a pyridinium salt. | 1. Use a stoichiometric amount of the methylating agent.2. Maintain a lower reaction temperature.3. Consider a milder methylating agent. |
| Observation of multiple unexpected spots on TLC | 1. Degradation of starting materials or product.2. Competing side reactions due to impurities or incorrect stoichiometry. | 1. Check the purity of starting materials.2. Carefully control the stoichiometry of reagents.3. Purify the crude product using column chromatography to isolate the desired compound. |
Experimental Protocols
Protocol 1: Synthesis of 3-Bromo-5-methoxypyridine (Analogous First Step)
This protocol for a closely related compound provides insight into the likely conditions for the synthesis of the hydroxymethyl intermediate from 3,5-dibromopyridine.[1]
-
Reagents:
-
3,5-Dibromopyridine
-
Sodium methoxide (prepared from sodium metal and methanol)
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Prepare sodium methoxide by reacting sodium metal with methanol.
-
Dissolve the prepared sodium methoxide in dry DMF.
-
Add 3,5-dibromopyridine to the solution.
-
Heat the reaction mixture (e.g., to 70-90°C) and monitor the progress by TLC.
-
After completion, cool the reaction and quench with water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Visualizing Reaction Pathways
To aid in understanding the synthesis and potential side reactions, the following diagrams illustrate the key transformations.
Caption: Main synthetic pathway and potential side reactions.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
Overcoming debromination in 3-Bromo-5-(methoxymethyl)pyridine coupling reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming debromination in coupling reactions involving 3-Bromo-5-(methoxymethyl)pyridine.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments, with a focus on identifying and resolving debromination side reactions.
Issue 1: Significant Debromination Observed in Suzuki-Miyaura Coupling
-
Symptoms:
-
Low yield of the desired coupled product.
-
Presence of a major byproduct identified as 3-(methoxymethyl)pyridine by LC-MS or NMR.
-
Complex purification due to similar polarities of the desired product and the debrominated byproduct.
-
-
Troubleshooting & Optimization:
-
Underlying Cause: Debromination, or hydrodebromination, is a common side reaction in palladium-catalyzed cross-coupling reactions, particularly with electron-rich or sterically hindered substrates. It can be promoted by strong bases, high temperatures, and certain catalyst/ligand combinations.[1][2]
-
Solutions:
-
| Parameter | Recommendation | Rationale |
| Base | Switch from strong bases (e.g., NaOH, NaOt-Bu) to milder inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[1][3] | Strong bases can generate hydride species that are primary culprits in debromination. Weaker bases are less prone to this side reaction.[1][2] |
| Temperature | Lower the reaction temperature. Attempt the reaction at a lower temperature (e.g., 60-80 °C) for a longer duration.[1][4] | Side reactions like debromination often have a higher activation energy. Lowering the temperature can selectively slow the undesired pathway more than the desired coupling.[1] |
| Catalyst/Ligand | Use a palladium catalyst with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos).[1][2][3] | These ligands can accelerate the desired reductive elimination step of the catalytic cycle, outcompeting the debromination pathway.[1] |
| Solvent | Ensure the use of anhydrous, degassed aprotic solvents (e.g., dioxane, THF, toluene). Avoid protic solvents like alcohols if possible.[1] | Protic solvents can act as a source of protons or hydrides, facilitating debromination. Rigorous degassing is crucial to prevent catalyst deactivation and side reactions.[1] |
| Reagent Purity | Verify the purity of the boronic acid/ester. Use fresh, high-quality reagents. | Boronic acids can degrade over time, and impurities can interfere with the catalytic cycle or contribute to side reactions.[1][5] |
Issue 2: Debromination in Buchwald-Hartwig Amination
-
Symptoms:
-
Formation of 3-(methoxymethyl)pyridine alongside the desired amine product.
-
Reduced yield of the target C-N coupled product.
-
-
Troubleshooting & Optimization:
-
Underlying Cause: Similar to Suzuki coupling, debromination in Buchwald-Hartwig amination can be a competitive pathway, often influenced by the base and ligand choice. An unproductive side reaction can compete with reductive elimination where the amide undergoes beta-hydride elimination to yield the hydrodehalogenated arene.[6]
-
Solutions:
-
| Parameter | Recommendation | Rationale |
| Base | Use a weaker base like Cs₂CO₃ or K₃PO₄ instead of strong bases like LiHMDS or NaOt-Bu, especially if debromination is severe. | Strong bases can promote the elimination pathways that lead to debromination.[7] |
| Ligand | Employ sterically hindered and electron-rich phosphine ligands such as RuPhos or BrettPhos.[7] | These ligands promote the desired C-N bond formation and can suppress side reactions.[7] |
| Temperature | Carefully control and, if possible, lower the reaction temperature. | Higher temperatures can favor the undesired debromination pathway.[4] |
| Inert Atmosphere | Ensure a strictly inert atmosphere (Argon or Nitrogen) throughout the reaction setup and duration. | Oxygen can lead to catalyst degradation and promote side reactions.[8] |
Issue 3: Competing Debromination in Sonogashira Coupling
-
Symptoms:
-
Formation of both the desired 3-alkynyl-5-(methoxymethyl)pyridine and the debrominated 3-(methoxymethyl)pyridine.
-
Low conversion of the starting material.
-
-
Troubleshooting & Optimization:
-
Underlying Cause: The catalyst system and reaction conditions in Sonogashira couplings can also lead to debromination, reducing the efficiency of the desired C-C triple bond formation.[9]
-
Solutions:
-
| Parameter | Recommendation | Rationale |
| Catalyst System | Use a standard Sonogashira catalyst like Pd(PPh₃)₄ or a combination of a Pd(II) source (e.g., PdCl₂(PPh₃)₂) with a copper(I) co-catalyst.[1] | The choice of catalyst and ligand can significantly impact selectivity. For challenging substrates, screening different systems may be necessary.[1] |
| Base/Solvent | A suitable base like triethylamine (TEA) or diisopropylamine (DIPA) is typically used as both the base and solvent. Ensure they are anhydrous and degassed. | The amine base is crucial for the Sonogashira mechanism, but impurities or water can contribute to side reactions. |
| Additives | Consider the use of a copper(I) co-catalyst (e.g., CuI) if not already included, as this can facilitate the coupling reaction. | The copper co-catalyst is a key component of the traditional Sonogashira reaction, though copper-free conditions are also being developed.[10] |
Frequently Asked Questions (FAQs)
Q1: Why is this compound prone to debromination?
A1: The pyridine ring, being an electron-deficient system, can influence the reactivity of the C-Br bond. However, the methoxymethyl substituent at the 5-position is an electron-donating group, which can increase the electron density at the bromine-bearing carbon, making it more susceptible to side reactions like debromination under certain palladium-catalyzed cross-coupling conditions.
Q2: Can the choice of palladium precatalyst influence the extent of debromination?
A2: Yes, the choice of palladium precatalyst can be critical. Modern precatalysts, such as the G2 and G3 Buchwald precatalysts, are often more efficient at initiating the catalytic cycle, which can lead to faster desired coupling and potentially outcompete the debromination side reaction.[2][3]
Q3: Is it necessary to protect the pyridine nitrogen during coupling reactions?
A3: The Lewis basic nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, potentially inhibiting the reaction.[4] While protection is an option, the use of bulky, electron-rich ligands (e.g., XPhos, SPhos) often overcomes this issue by sterically discouraging the pyridine nitrogen from coordinating to the metal center, thus allowing the reaction to proceed without a protecting group.[3][4]
Q4: How can I effectively monitor the progress of my reaction to minimize debromination?
A4: Regular monitoring of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial.[1] By tracking the consumption of your starting material and the formation of both the desired product and the debrominated byproduct, you can determine the optimal reaction time and avoid prolonged heating, which can favor debromination.
Q5: What is the role of degassing the solvent, and how critical is it?
A5: Degassing the solvent (e.g., by sparging with an inert gas like argon or nitrogen) is critical for removing dissolved oxygen.[5][8] The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive Pd(II) species, leading to catalyst decomposition (often observed as the formation of palladium black) and an increase in side reactions like debromination.[8]
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Reaction to Minimize Debromination
This protocol is a general guideline and may require optimization for your specific boronic acid derivative.
-
Reagents & Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.5 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Degassed water
-
Schlenk flask or reaction vial with stir bar
-
Inert gas supply (Argon or Nitrogen)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and K₃PO₄.[1]
-
In a separate glovebox or under a positive flow of inert gas, add the palladium catalyst (Pd₂(dba)₃) and the ligand (SPhos).[1]
-
Add the degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.[1]
-
Heat the reaction mixture to 80 °C with vigorous stirring.[1]
-
Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material. The reaction is typically complete in 4-12 hours.[1]
-
Upon completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Visualizations
Caption: Troubleshooting workflow for addressing debromination.
Caption: Competing pathways: desired coupling vs. debromination.
References
- 1. benchchem.com [benchchem.com]
- 2. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. kbfi.ee [kbfi.ee]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 3-Bromo-5-(methoxymethyl)pyridine
Welcome to the technical support center for the synthesis of 3-Bromo-5-(methoxymethyl)pyridine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic reactions.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: There are two primary synthetic strategies for obtaining this compound. The choice of route often depends on the availability of starting materials and the desired scale of the reaction.
-
Route 1: Direct Nucleophilic Aromatic Substitution (SNAr). This approach involves the direct reaction of a di-substituted pyridine, such as 3,5-dibromopyridine, with a methoxymethylating agent.
-
Route 2: Two-Step Synthesis via a Hydroxylated Intermediate. This method proceeds by first synthesizing a hydroxyl-containing precursor, like 3-bromo-5-hydroxypyridine or 3-bromo-5-(hydroxymethyl)pyridine, followed by an etherification step to introduce the methoxymethyl group.
Q2: What are the key starting materials for the synthesis of this compound?
A2: The selection of starting materials is contingent on the chosen synthetic pathway. For direct SNAr, 3,5-dibromopyridine is a common precursor.[1][2] For the two-step approach, starting materials could include 3-amino-5-bromopyridine to generate 3-bromo-5-hydroxypyridine.
Q3: Which factors are most critical for optimizing the yield of the reaction?
A3: Several factors can significantly influence the reaction yield:
-
Choice of Base: A strong, non-nucleophilic base is often required to deprotonate the nucleophile without competing in the substitution reaction.
-
Solvent: Aprotic polar solvents, such as DMF or acetonitrile, are generally preferred as they can solvate the cation of the base and increase the reactivity of the nucleophile.[1]
-
Temperature: The reaction temperature needs to be carefully controlled to ensure a reasonable reaction rate while minimizing the formation of side products.
-
Purity of Reagents: The presence of water or other impurities can quench the base and lead to lower yields. Anhydrous conditions are often necessary.
Q4: What are the most common side reactions to be aware of?
A4: Potential side reactions can lower the yield of the desired product. These may include:
-
Over-substitution: In the case of using a di-substituted starting material like 3,5-dibromopyridine, there is a possibility of both bromo groups reacting.
-
Decomposition: At elevated temperatures, the pyridine ring or the reagents may decompose.
-
Hydrolysis: If water is present, it can react with the strong base or other reactive intermediates.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive or insufficient base. 2. Low reaction temperature. 3. Impure or wet reagents/solvents. 4. Poor quality starting material. | 1. Use a fresh, high-purity batch of a strong base (e.g., NaH). 2. Gradually increase the reaction temperature in increments of 10°C. 3. Ensure all reagents and solvents are anhydrous. Dry solvents using appropriate methods. 4. Verify the purity of the starting material by analytical techniques (e.g., NMR, GC-MS). |
| Formation of Multiple Products (Low Selectivity) | 1. Reaction temperature is too high, leading to side reactions. 2. Incorrect stoichiometry of reactants. 3. The chosen base is too nucleophilic. | 1. Lower the reaction temperature. Consider running the reaction at room temperature for a longer duration. 2. Carefully control the molar ratios of the reactants. A slight excess of the nucleophile may be beneficial. 3. Switch to a bulkier, less nucleophilic base. |
| Product is Difficult to Purify | 1. Presence of unreacted starting materials. 2. Formation of closely related byproducts. 3. The product is unstable on the purification media (e.g., silica gel). | 1. Monitor the reaction progress by TLC or GC-MS to ensure complete consumption of the limiting reagent. 2. Optimize reaction conditions to minimize byproduct formation. Consider recrystallization as an alternative to column chromatography. 3. Use a less acidic or basic purification medium, or consider purification by distillation if the product is volatile. |
Experimental Protocols
Protocol 1: Synthesis of 3-Bromo-5-methoxypyridine (Analogous Reaction)
This protocol for a related compound can be adapted as a starting point for the synthesis of this compound.
Materials:
-
3,5-Dibromopyridine
-
Sodium hydride (60% dispersion in mineral oil)
-
Methanol
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Brine
-
Anhydrous Sodium Sulfate
Procedure: [1]
-
A suspension of sodium hydride (1.5 equivalents) in anhydrous DMF is prepared in a flame-dried flask under an inert atmosphere.
-
Methanol (1.5 equivalents) is added dropwise to the suspension at room temperature.
-
The mixture is heated to 60°C.
-
3,5-Dibromopyridine (1.0 equivalent) is added to the solution.
-
The reaction mixture is then heated to 90°C for 1 hour.
-
After cooling to room temperature, the reaction is quenched with water.
-
The product is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel chromatography.
| Parameter | Value | Reference |
| Reactants | 3,5-Dibromopyridine, Sodium Hydride, Methanol | [1] |
| Solvent | N,N-Dimethylformamide (DMF) | [1] |
| Temperature | 90°C | [1] |
| Reaction Time | 1 hour | [1] |
| Yield | 73% | [1] |
Visualizing Reaction Pathways
To aid in understanding the synthetic strategies, the following diagrams illustrate the proposed reaction workflows.
References
Technical Support Center: Catalyst Selection for Cross-Coupling with 3-Bromo-5-(methoxymethyl)pyridine
This technical support center provides guidance for researchers, scientists, and drug development professionals on performing cross-coupling reactions with 3-Bromo-5-(methoxymethyl)pyridine. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: Which cross-coupling reaction is the best starting point for functionalizing this compound?
A1: The Suzuki-Miyaura coupling is an excellent starting point due to its mild reaction conditions, broad functional group tolerance, and the wide commercial availability of boronic acids and their derivatives.[1][2] For C-N bond formation, the Buchwald-Hartwig amination is the most suitable method.[3][4] For introducing alkynyl groups, the Sonogashira coupling is the reaction of choice.[5][6]
Q2: How does the pyridine nitrogen in this compound affect the cross-coupling reaction?
A2: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, potentially inhibiting its catalytic activity or forming unproductive complexes.[4][7] This can lead to lower yields or catalyst deactivation. To mitigate this, it is often recommended to use catalysts with bulky, electron-rich phosphine ligands that can shield the palladium center and promote the desired catalytic cycle.[7][8]
Q3: Does the methoxymethyl group at the 5-position present any specific challenges?
A3: The methoxymethyl group is generally considered an innocent bystander in most palladium-catalyzed cross-coupling reactions. It is relatively stable and unlikely to interfere with the catalytic cycle under typical Suzuki, Buchwald-Hartwig, or Sonogashira conditions. However, under very harsh basic or acidic conditions, which are generally avoided in these reactions, its stability could be a concern.
Q4: What type of catalyst is generally preferred for these reactions?
A4: Palladium-based catalysts are the most extensively used and effective for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.[4][9] The specific performance is highly dependent on the choice of ligand coordinated to the palladium center. Modern catalyst systems often utilize bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[8][9]
Troubleshooting Guide
Problem 1: Low to no conversion of starting material in a Suzuki-Miyaura coupling.
-
Q: My Suzuki-Miyaura reaction with this compound is not working. What are the common causes?
-
A1: Inefficient Oxidative Addition: The C-Br bond on the electron-deficient pyridine ring may be less reactive, leading to a slow oxidative addition step.[7] Consider using a more electron-rich and bulky ligand such as SPhos or XPhos to facilitate this step.[7] Increasing the reaction temperature may also help.
-
A2: Catalyst Inhibition: The pyridine nitrogen may be inhibiting your catalyst.[7] Ensure your ligand is bulky enough to prevent this coordination. Buchwald-type ligands are often effective in this regard.[10]
-
A3: Inactive Boronic Acid/Ester: Boronic acids can degrade over time, especially through protodeboronation.[10][11] Using potassium trifluoroborate salts or boronic esters (e.g., pinacol esters) can improve stability.[7] Always use high-quality, dry reagents.
-
A4: Inappropriate Base or Solvent: The choice of base is critical for the transmetalation step.[12] Ensure your base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is sufficiently soluble, or use a solvent system (like dioxane/water) that facilitates its dissolution.[1] The solvent must be thoroughly degassed to prevent catalyst oxidation.[7]
-
Problem 2: Low yield in a Buchwald-Hartwig amination reaction.
-
Q: I'm getting low yields when trying to couple an amine with this compound. How can I improve this?
-
A1: Incorrect Ligand Choice: The efficiency of Buchwald-Hartwig amination is highly dependent on the ligand. For electron-deficient heteroaryl halides, ligands like BrettPhos or RuPhos are often effective.[13] A ligand screen is highly recommended.
-
A2: Base Selection: A strong, non-nucleophilic base is typically required, such as NaOt-Bu or LiHMDS.[1][13] The base must be strong enough to deprotonate the amine (or the N-H precursor complex) but not so reactive that it causes side reactions.
-
A3: Catalyst Deactivation: Aryl bromides are generally good substrates, but issues can still arise.[14] Ensure strict anhydrous and anaerobic (oxygen-free) conditions, as palladium catalysts can be sensitive to air and moisture, leading to deactivation.
-
A4: Competing Reactions: For primary amines, a possible side reaction is β-hydride elimination, which can compete with reductive elimination.[15] Using bulkier phosphine ligands can often favor the desired reductive elimination pathway.[15]
-
Problem 3: The Sonogashira coupling reaction is sluggish or fails.
-
Q: My Sonogashira coupling of this compound with a terminal alkyne is not proceeding as expected. What should I check?
-
A1: Copper Co-catalyst Issues: The traditional Sonogashira reaction requires a copper(I) co-catalyst (e.g., CuI).[6] Ensure your CuI source is fresh and not oxidized (it should be off-white, not green or brown). Homocoupling of the alkyne (Glaser coupling) can be a sign of issues with the copper catalysis.
-
A2: Inadequate Base: A suitable amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is crucial.[16] It acts as both a base and often as the solvent. The base must be anhydrous.
-
A3: Palladium Catalyst/Ligand: A common catalyst is PdCl₂(PPh₃)₂ or a combination of a Pd(0) source and a phosphine ligand.[9] If the reaction is sluggish, consider a more active ligand.
-
A4: Oxygen Contamination: Reactions should be run under an inert atmosphere (Nitrogen or Argon). Oxygen can lead to oxidative homocoupling of the alkyne and deactivate the palladium catalyst.[7]
-
Data Presentation: Recommended Starting Conditions
The following tables summarize recommended starting conditions for various cross-coupling reactions with this compound, based on literature for analogous bromopyridines.
Table 1: Suzuki-Miyaura Coupling Conditions
| Component | Recommendation | Notes |
| Catalyst | Pd(OAc)₂ (2-5 mol%) with SPhos (4-10 mol%) or Pd(dppf)Cl₂ (3-5 mol%) | Buchwald-type ligands are often superior for pyridyl substrates.[7][10] |
| Boron Reagent | Arylboronic acid (1.2-1.5 equiv.) or Arylboronic acid pinacol ester (1.2-1.5 equiv.) | Esters or trifluoroborate salts offer greater stability against protodeboronation.[7] |
| Base | K₂CO₃ (2-3 equiv.) or K₃PO₄ (2-3 equiv.) | The choice can be substrate-dependent; K₃PO₄ is often effective for challenging couplings.[1] |
| Solvent | 1,4-Dioxane/H₂O (4:1), Toluene/EtOH/H₂O, or DMF | Solvents must be rigorously degassed before use.[9] |
| Temperature | 80-110 °C | Higher temperatures may be needed for less reactive coupling partners.[9] |
Table 2: Buchwald-Hartwig Amination Conditions
| Component | Recommendation | Notes |
| Catalyst | Pd₂(dba)₃ (2-4 mol%) with a suitable ligand (e.g., BrettPhos, RuPhos) (4-8 mol%) | Pre-catalysts like RuPhos-G3-Pd can also be highly effective.[13] |
| Amine | Primary or Secondary Amine (1.2-1.5 equiv.) | |
| Base | NaOt-Bu (1.5-2.5 equiv.) or LiHMDS (2.0-2.5 equiv.) | The base is critical and must be handled under inert conditions.[1][13] |
| Solvent | Toluene, Dioxane, or THF | Anhydrous and degassed solvents are mandatory.[1] |
| Temperature | 65-110 °C | Temperature depends on the reactivity of the amine and aryl bromide.[13] |
Table 3: Sonogashira Coupling Conditions
| Component | Recommendation | Notes |
| Catalyst | PdCl₂(PPh₃)₂ (2-5 mol%) | Other common Pd sources like Pd(OAc)₂ can also be used with PPh₃.[16] |
| Co-catalyst | CuI (5-10 mol%) | Essential for the traditional Sonogashira mechanism.[16] |
| Alkyne | Terminal Alkyne (1.1-1.5 equiv.) | |
| Base | Et₃N or DIPEA | Can be used as both the base and the solvent.[16] |
| Solvent | DMF, THF, or neat amine base | Solvents must be anhydrous and degassed.[16] |
| Temperature | Room Temperature to 100 °C | Mild conditions are often sufficient.[16] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
-
To a flame-dried reaction vessel, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%).
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 4:1, 5 mL).
-
Stir the reaction mixture at the desired temperature (e.g., 90 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[9]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under a strong flow of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), the ligand (e.g., BrettPhos, 0.04 mmol, 4 mol%), and the base (e.g., NaOt-Bu, 1.5 mmol, 1.5 equiv.) to a flame-dried reaction vessel.
-
Add this compound (1.0 mmol, 1.0 equiv.).
-
Seal the vessel, remove it from the glovebox (if used), and add the anhydrous, degassed solvent (e.g., Toluene, 4 mL) followed by the amine (1.2 mmol, 1.2 equiv.).
-
Stir the mixture at the desired temperature (e.g., 100 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with diethyl ether or ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous MgSO₄.
-
Filter, concentrate, and purify the residue by flash chromatography.
Protocol 3: General Procedure for Sonogashira Coupling
-
To a flame-dried Schlenk tube, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%) and the copper(I) iodide co-catalyst (0.04 mmol, 4 mol%).
-
Evacuate and backfill the tube with argon.
-
Add this compound (1.0 mmol, 1.0 equiv.) and the terminal alkyne (1.1 mmol, 1.1 equiv.).
-
Add the degassed solvent (e.g., DMF, 3 mL) and the amine base (e.g., Et₃N, 3 mL).
-
Stir the reaction at the appropriate temperature (e.g., 80 °C) for the required time (monitor by TLC).
-
After completion, cool the mixture to room temperature, dilute with diethyl ether, and filter through Celite.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate. Purify the residue by flash chromatography.[9]
Visualizations
Caption: Workflow for catalyst system screening.
Caption: Logic diagram for troubleshooting low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. DSpace [repository.kaust.edu.sa]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 15. research.rug.nl [research.rug.nl]
- 16. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
Technical Support Center: Reactivity of 3-Bromo-5-(methoxymethyl)pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 3-Bromo-5-(methoxymethyl)pyridine in cross-coupling reactions. The following information is designed to address common issues and provide guidance on optimizing reaction conditions based on the effects of different bases and solvents.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when using this compound in palladium-catalyzed cross-coupling reactions?
A1: Researchers may face several challenges, including low or no conversion of the starting material, and the formation of side products. These issues often stem from catalyst inactivity, inappropriate choice of ligand, base, or solvent, and the presence of oxygen or moisture in the reaction system. The pyridine nitrogen can also coordinate to the palladium catalyst, potentially leading to catalyst inhibition.
Q2: How does the methoxymethyl group at the 5-position influence the reactivity of this compound?
A2: The methoxymethyl group is a weakly electron-donating group. This can slightly increase the electron density of the pyridine ring compared to unsubstituted 3-bromopyridine, which may influence the oxidative addition step in the catalytic cycle. However, its electronic effect is generally considered to be modest. Its steric bulk is minimal and unlikely to significantly hinder reactions at the 3-position.
Q3: Which analytical techniques are recommended for monitoring the progress of reactions involving this compound?
A3: Thin-layer chromatography (TLC) is a quick and effective method for qualitative monitoring. For more quantitative analysis and to confirm product identity, liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are highly recommended.
Troubleshooting Guides
Issue 1: Low or No Conversion to Desired Product
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of unreacted this compound.
-
The desired product is formed in very low yield or not at all.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Inactive Catalyst | Use a fresh batch of palladium catalyst. Consider using a pre-catalyst that is more stable and provides a reliable source of active Pd(0). |
| Inappropriate Ligand | For Suzuki-Miyaura couplings, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often effective for heteroaryl halides. For Buchwald-Hartwig aminations, consider ligands like BINAP or DPPF. A ligand screening is often beneficial. |
| Incorrect Base | The choice of base is crucial. For Suzuki-Miyaura reactions, inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃ are commonly used. For Buchwald-Hartwig aminations, stronger bases such as NaOtBu or LHMDS are often necessary. Ensure the base is finely powdered and anhydrous. |
| Poor Solvent Choice | The reaction may not proceed efficiently if the reagents are not well-solubilized. A mixture of a non-polar aprotic solvent (like dioxane or toluene) and a polar solvent (like water or DMF) is often used for Suzuki reactions. Anhydrous aprotic solvents are typically used for Buchwald-Hartwig aminations. |
| Presence of Oxygen or Moisture | The active Pd(0) catalyst is sensitive to oxygen. Ensure all solvents are thoroughly degassed and the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents and reagents to prevent side reactions like protodeboronation in Suzuki couplings. |
Issue 2: Formation of Significant Side Products
Symptoms:
-
Multiple spots are observed on the TLC plate in addition to the starting material and desired product.
-
LC-MS or GC-MS analysis reveals the presence of impurities with masses corresponding to homocoupling or hydrodehalogenation products.
Potential Causes and Solutions:
| Side Product | Potential Cause | Recommended Solution |
| Homocoupling of Boronic Acid (Suzuki) | Oxygen in the reaction mixture can promote the homocoupling of the boronic acid. | Rigorously degas all solvents and maintain a strict inert atmosphere throughout the experiment. |
| Hydrodehalogenation (Debromination) | The presence of a proton source (e.g., water) can lead to the replacement of the bromine atom with hydrogen. | Use anhydrous solvents and reagents. Ensure the base is not excessively strong to the point of promoting this side reaction. |
| Protodeboronation (Suzuki) | The carbon-boron bond of the boronic acid is cleaved by a proton source, removing it from the catalytic cycle. | Use anhydrous conditions and select a base that does not promote this side reaction. |
Experimental Protocols
The following are generalized protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions. Note: These are starting points and may require optimization for specific substrates and desired outcomes.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of this compound with an arylboronic acid.
Reagents:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 eq)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
Procedure:
-
To a dry reaction vessel, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add the palladium catalyst under the inert atmosphere.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Buchwald-Hartwig Amination
This protocol provides a general method for the amination of this compound with a primary or secondary amine.
Reagents:
-
This compound (1.0 eq)
-
Amine (1.1 - 1.2 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., BINAP, XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.2 - 1.5 eq)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the palladium catalyst, ligand, and base.
-
Add this compound to the tube.
-
Add the anhydrous solvent via syringe.
-
Add the amine to the reaction mixture.
-
Heat the mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the product by column chromatography.
Data Presentation
The following tables summarize typical reaction conditions for Suzuki-Miyaura and Buchwald-Hartwig reactions of bromopyridines, which can serve as a starting point for the optimization of reactions with this compound. Note: The yields are representative and may vary for the specific substrate.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridines
| Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.0) | Dioxane/H₂O (4:1) | 90 | 18 | 75-85 |
| Pd₂(dba)₃ (1.5) | SPhos (3.6) | K₃PO₄ (2.0) | Toluene | 100 | 18 | 80-90 |
| PdCl₂(dppf) (3) | - | Na₂CO₃ (2.0) | DME/H₂O (4:1) | 85 | 12 | 70-85 |
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Bromopyridines
| Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 100 | 16 | 85-95 |
| Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 24 | 80-90 |
| Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (1.5) | t-BuOH | 100 | 12 | 75-85 |
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Technical Support Center: Synthesis of 3-Bromo-5-(methoxymethyl)pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing impurities during the synthesis of 3-Bromo-5-(methoxymethyl)pyridine.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: Two common synthetic strategies for this compound are:
-
Nucleophilic Substitution: Starting from 3,5-dibromopyridine, a selective nucleophilic substitution with sodium methoxide can be performed, followed by the introduction of the methoxymethyl group. A more direct approach involves the reaction of 3,5-dibromopyridine with a suitable reagent to introduce the methoxymethyl group at the 5-position.
-
Etherification: This route starts with the bromination of a suitable pyridine precursor to yield 3-bromo-5-(hydroxymethyl)pyridine, which is then etherified to the final product.
Q2: What are the most common impurities I might encounter?
A2: Common impurities can be categorized as follows:
-
Starting Materials: Unreacted 3,5-dibromopyridine or 3-bromo-5-(hydroxymethyl)pyridine.
-
Over-reacted Products: In syntheses starting from 3,5-dibromopyridine, the formation of 3,5-bis(methoxymethyl)pyridine is a possibility.
-
Isomeric Impurities: Depending on the bromination strategy, other brominated isomers of the pyridine ring might be formed.
-
Residual Solvents: Solvents used during the synthesis and purification, such as N,N-dimethylformamide (DMF), diethyl ether, or tetrahydrofuran (THF), may be present in trace amounts.
-
Reagent-derived Impurities: By-products from brominating agents like N-Bromosuccinimide (NBS) or impurities from Grignard reagents if used.
Q3: How can I minimize the formation of the di-substituted impurity?
A3: To minimize the formation of 3,5-bis(methoxymethyl)pyridine when starting from 3,5-dibromopyridine, you can:
-
Control Stoichiometry: Use a molar excess of 3,5-dibromopyridine relative to the methoxymethylating agent.
-
Optimize Reaction Temperature: Lowering the reaction temperature may favor mono-substitution.
-
Monitor Reaction Progress: Use techniques like TLC or GC-MS to monitor the reaction and stop it once the desired product is maximized and the di-substituted product starts to form in significant amounts.
Q4: My reaction yield is consistently low. What are the potential causes?
A4: Low yields can be attributed to several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. Try extending the reaction time or increasing the temperature.
-
Side Reactions: The formation of by-products consumes your starting material.
-
Product Degradation: The product might be unstable under the reaction or work-up conditions.
-
Inefficient Purification: Significant loss of product during extraction, crystallization, or chromatography.
-
Moisture: For reactions involving organometallics like Grignard reagents, strictly anhydrous conditions are crucial. Moisture will quench the reagent and reduce the yield.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Issue | Possible Cause | Recommended Action |
| Presence of 3,5-dibromopyridine in the final product | Incomplete reaction. | Increase reaction time or temperature. Ensure proper stoichiometry of reagents. |
| Detection of 3,5-bis(methoxymethyl)pyridine | Over-reaction. | Use a slight excess of 3,5-dibromopyridine. Optimize reaction time and temperature. |
| Broad peak in ¹H NMR, possibly indicating moisture | Inadequate drying of solvents, reagents, or glassware. | Use freshly dried solvents. Dry glassware in an oven before use. Handle hygroscopic reagents in a glovebox or under an inert atmosphere. |
| Multiple spots on TLC that are difficult to separate | Presence of isomeric impurities or closely related by-products. | Optimize the mobile phase for column chromatography. Consider using a different stationary phase or a more efficient purification technique like preparative HPLC. |
| Low yield after Grignard reaction step | Presence of moisture or air.[1] | Ensure all glassware is oven-dried. Use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
Protocol 1: Synthesis from 3,5-Dibromopyridine (Hypothetical)
This protocol is a generalized procedure based on the synthesis of similar compounds.[2]
-
Preparation of Sodium Methoxide: In a flame-dried round-bottom flask under an inert atmosphere, add dry methanol. To this, add sodium metal pieces portion-wise at 0 °C. Allow the mixture to stir until all the sodium has reacted.
-
Nucleophilic Substitution: To the freshly prepared sodium methoxide solution, add 3,5-dibromopyridine dissolved in an anhydrous solvent like DMF.
-
Reaction: Heat the reaction mixture at a controlled temperature (e.g., 70-90 °C) and monitor its progress by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and quench with water. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Etherification of 3-bromo-5-(hydroxymethyl)pyridine (Hypothetical)
-
Alkoxide Formation: In a flame-dried flask under an inert atmosphere, suspend sodium hydride in anhydrous THF. Cool the suspension to 0 °C and add a solution of 3-bromo-5-(hydroxymethyl)pyridine in anhydrous THF dropwise.
-
Etherification: After the evolution of hydrogen gas ceases, add methyl iodide (or another methylating agent) dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Work-up: Carefully quench the reaction with water at 0 °C. Extract the product with an organic solvent.
-
Purification: Wash the organic phase, dry it, and concentrate it. Purify the residue by column chromatography.
Impurity Formation and Management
The following diagrams illustrate potential impurity formation pathways.
Caption: Impurity formation from 3,5-Dibromopyridine.
Caption: Impurity formation from 3-bromo-5-(hydroxymethyl)pyridine.
Troubleshooting Workflow
The following workflow can guide the troubleshooting process when encountering impurities.
Caption: A logical workflow for troubleshooting impurities.
References
Stability issues with 3-Bromo-5-(methoxymethyl)pyridine under reaction conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-5-(methoxymethyl)pyridine. The information is presented in a question-and-answer format to directly address potential stability issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of this compound?
This compound is an off-white solid that is typically shipped at ambient temperature and should be stored at 2-8°C.[1] The methoxymethyl (MOM) ether group is generally stable under strongly basic to weakly acidic conditions. However, it is susceptible to cleavage under strongly acidic conditions and in the presence of certain Lewis acids.
Q2: What are the known incompatibilities of compounds similar to this compound?
Safety data for structurally related brominated pyridines indicate incompatibilities with strong oxidizing agents, strong acids, and strong bases.[2] Care should be taken to avoid these conditions to prevent potential degradation of the molecule.
Q3: Can the methoxymethyl group cleave during routine experimental procedures?
Yes, the methoxymethyl (MOM) ether can be labile under certain conditions. While generally stable, unintended cleavage can occur, leading to the formation of 3-Bromo-5-(hydroxymethyl)pyridine. This is particularly a concern under acidic conditions, with certain Lewis acids, and potentially with some organometallic reagents.
Troubleshooting Guides for Specific Reaction Conditions
Suzuki-Miyaura Cross-Coupling
Q4: I am observing low yields or the formation of 3-Bromo-5-(hydroxymethyl)pyridine as a byproduct in my Suzuki-Miyaura coupling reaction. What could be the cause?
Low yields or the formation of the deprotected alcohol byproduct in Suzuki-Miyaura couplings can be attributed to the lability of the methoxymethyl group under certain reaction conditions. While palladium-catalyzed cross-coupling reactions of bromopyridines are common, the presence of the methoxymethyl group introduces a potential point of instability.
Potential Causes:
-
Acidic Conditions: The boronic acid or its boroxine trimer can introduce protic acidity into the reaction mixture, which can catalyze the cleavage of the MOM ether.
-
Lewis Acidity of Palladium Catalyst: Some palladium catalysts or their precursors can exhibit Lewis acidity, which may promote the removal of the MOM group.
-
High Temperatures: Prolonged reaction times at elevated temperatures can contribute to the degradation of sensitive functional groups.
Troubleshooting Suggestions:
-
Choice of Base: Use a non-nucleophilic, anhydrous base like CsF, K₃PO₄, or anhydrous K₂CO₃. Avoid using bases that can introduce moisture or are strongly protic.
-
Anhydrous Conditions: Ensure all solvents and reagents are strictly anhydrous to minimize the formation of acidic species.
-
Catalyst Selection: Opt for a palladium catalyst with ligands that are known to be effective for heteroaryl couplings and operate under milder conditions.
-
Temperature Control: Attempt the reaction at the lowest effective temperature to minimize thermal degradation.
Table 1: Troubleshooting Suzuki-Miyaura Coupling Issues
| Issue | Potential Cause | Suggested Solution |
| Low yield of desired product | Cleavage of methoxymethyl group | Use anhydrous conditions and a non-protic, non-nucleophilic base. |
| Inefficient catalyst turnover | Screen different palladium catalysts and ligands. | |
| Formation of 3-Bromo-5-(hydroxymethyl)pyridine | Acid-catalyzed deprotection | Add a proton sponge or use a milder boronic acid equivalent (e.g., boronate ester). |
| Thermal degradation | Lower the reaction temperature and monitor reaction progress closely. |
Experimental Protocol: General Conditions for Suzuki-Miyaura Coupling of a Bromopyridine
A representative protocol for a similar substrate is provided as a starting point. Optimization for this compound is recommended.
To a mixture of the 3-bromopyridine derivative (1.0 equiv), arylboronic acid (1.2-1.5 equiv), and a suitable base such as K₃PO₄ (2.0-3.0 equiv) in a reaction vessel, add a degassed solvent mixture (e.g., 1,4-dioxane/water or toluene). Purge the mixture with an inert gas (e.g., argon or nitrogen). Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required). Heat the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Diagram 1: Troubleshooting Logic for Suzuki Coupling
Caption: Troubleshooting workflow for Suzuki coupling of this compound.
Buchwald-Hartwig Amination
Q5: My Buchwald-Hartwig amination of this compound is giving poor yields. Is the methoxymethyl group stable under these conditions?
The Buchwald-Hartwig amination typically employs a strong base, which the methoxymethyl group can generally tolerate. However, other factors in the reaction system can lead to instability.
Potential Causes:
-
Lewis Acidity of the Palladium Catalyst: Similar to Suzuki couplings, the palladium catalyst can act as a Lewis acid and promote cleavage of the MOM ether.
-
Reaction with the Amine: While less common, the amine nucleophile, particularly if it is a primary amine, could potentially interact with the methoxymethyl group under certain conditions, though this is not a primary degradation pathway.
-
Base-Induced Side Reactions: While the MOM group is generally base-stable, very strong bases at high temperatures could potentially lead to unforeseen side reactions, although direct cleavage is less likely than with acid.
Troubleshooting Suggestions:
-
Catalyst and Ligand Choice: Utilize a well-defined palladium precatalyst and a suitable phosphine ligand that is known to be efficient for heteroaryl aminations. This can often allow for lower reaction temperatures and shorter reaction times.
-
Base Selection: Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. Ensure the base is of high purity and handled under inert conditions.
-
Temperature Optimization: Begin with lower temperatures (e.g., 80 °C) and gradually increase if the reaction is sluggish.
Table 2: Troubleshooting Buchwald-Hartwig Amination Issues
| Issue | Potential Cause | Suggested Solution |
| Low yield of aminated product | Catalyst deactivation or inefficiency | Screen different palladium precatalysts and phosphine ligands. |
| Cleavage of methoxymethyl group | Use a milder, well-defined catalyst system to allow for lower temperatures. | |
| Formation of side products | Competing reactions | Optimize reaction time and temperature; ensure high purity of starting materials. |
Experimental Protocol: General Conditions for Buchwald-Hartwig Amination of a Bromopyridine
A representative protocol for a similar substrate is provided as a starting point. Optimization for this compound is recommended.
In an oven-dried Schlenk tube, combine the 3-bromopyridine derivative (1.0 equiv), the amine (1.1-1.5 equiv), a strong, non-nucleophilic base (e.g., NaOtBu, 1.4 equiv), the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., BINAP, Xantphos, 2-4 mol%). Evacuate and backfill the tube with an inert gas (e.g., argon) three times. Add anhydrous, degassed solvent (e.g., toluene or dioxane). Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring. Monitor the reaction by TLC or LC-MS. After completion, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite. The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.
Diagram 2: Decision Tree for Buchwald-Hartwig Amination
Caption: Troubleshooting decision tree for Buchwald-Hartwig amination.
Lithiation and Grignard Reagent Formation
Q6: I am attempting to perform a lithium-halogen exchange or form a Grignard reagent from this compound and am getting a complex mixture of products. What are the potential stability issues?
The formation of organometallic reagents from this compound is challenging due to the potential for side reactions involving both the pyridine ring and the methoxymethyl group.
Potential Causes of Instability and Side Reactions:
-
Reaction with the Methoxymethyl Group: Organolithium and Grignard reagents are strong bases and nucleophiles. They can potentially coordinate to the oxygen atoms of the methoxymethyl group, leading to cleavage or other rearrangements.
-
Deprotonation of the Pyridine Ring: The acidity of the protons on the pyridine ring is increased upon cooling for lithiation. The newly formed organometallic species can act as a base and deprotonate another molecule of the starting material, leading to a complex mixture.
-
Radical Reactions: The formation of Grignard reagents can involve single-electron transfer (SET) mechanisms, which can lead to the formation of radical species and subsequent undesired coupling reactions. It has been reported that purple light can promote the coupling of bromopyridines with Grignard reagents via a pyridyl radical intermediate.[3]
Troubleshooting Suggestions:
-
Low Temperatures: For lithium-halogen exchange, it is crucial to maintain very low temperatures (e.g., -78 °C or lower) to minimize side reactions. The lithiation of 3-bromopyridine has been shown to be effective at -50°C in toluene.[4]
-
Inverse Addition: To minimize deprotonation of the starting material, consider adding the bromopyridine solution slowly to the organolithium reagent (inverse addition).
-
Choice of Organolithium: n-Butyllithium is commonly used, but other organolithiums like sec-butyllithium or tert-butyllithium may offer different reactivity profiles.
-
Grignard Formation Conditions: Use of highly reactive magnesium (Rieke magnesium) may allow for milder conditions. Ensure strictly anhydrous conditions, as any moisture will quench the Grignard reagent.[5][6]
-
Exclusion of Light: To avoid potential radical reactions, conduct Grignard formations in the dark or in foil-wrapped flasks.
Table 3: Troubleshooting Organometallic Reagent Formation
| Issue | Potential Cause | Suggested Solution |
| Complex product mixture in lithiation | Deprotonation of starting material | Use inverse addition and maintain very low temperatures. |
| Reaction with methoxymethyl group | Maintain low temperatures; consider a more sterically hindered organolithium. | |
| Low yield of Grignard reagent | Quenching by moisture | Ensure all glassware, solvents, and reagents are scrupulously dry. |
| Radical side reactions | Exclude light from the reaction. |
Experimental Protocol: General Procedure for Lithium-Halogen Exchange of a Bromopyridine
A representative protocol for a similar substrate is provided as a starting point. Optimization for this compound is recommended.
To a solution of the 3-bromopyridine derivative (1.0 equiv) in an anhydrous etheral solvent (e.g., THF or diethyl ether) under an inert atmosphere (argon or nitrogen), cool the mixture to -78 °C. Add a solution of an organolithium reagent (e.g., n-butyllithium, 1.0-1.1 equiv) dropwise, maintaining the low temperature. Stir the reaction mixture at -78 °C for the desired time (e.g., 15-60 minutes). The resulting organolithium species is then quenched with the desired electrophile at low temperature before warming to room temperature.
Diagram 3: Potential Degradation Pathways
Caption: Potential side reactions and degradation pathways for this compound.
References
- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 2. benchchem.com [benchchem.com]
- 3. Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET [organic-chemistry.org]
- 4. collaborate.princeton.edu [collaborate.princeton.edu]
- 5. adichemistry.com [adichemistry.com]
- 6. leah4sci.com [leah4sci.com]
Technical Support Center: Work-up Procedures for Reactions Involving 3-Bromo-5-(methoxymethyl)pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in chemical reactions with 3-Bromo-5-(methoxymethyl)pyridine. The following information is designed to address specific issues that may be encountered during the work-up and purification stages of these experiments.
Troubleshooting Guide
Q1: I am observing a persistent emulsion during the aqueous work-up of my reaction mixture. How can I resolve this?
A1: Emulsion formation is a common issue when working with pyridine-containing compounds due to their basicity and ability to act as surfactants. Here are several strategies to break the emulsion:
-
Addition of Brine: Introduce a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase can help to break the emulsion.
-
Change in pH: Carefully add a dilute acid (e.g., 1M HCl) to protonate the pyridine nitrogen. This will increase its solubility in the aqueous layer and can disrupt the emulsion. Be cautious if your product is acid-sensitive.[1]
-
Filtration through Celite®: Pass the entire mixture through a pad of Celite®. This can help to break up the emulsified layer.
-
Solvent Modification: Add a small amount of a different organic solvent with a different polarity. For example, if you are using ethyl acetate, adding a small amount of dichloromethane or toluene can sometimes resolve the emulsion.
-
Centrifugation: If the emulsion is persistent and the volume is manageable, centrifugation can be an effective method to separate the layers.
Q2: After a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig), I am having difficulty removing all the palladium residues from my product. What are the best practices for this?
A2: Residual palladium can be problematic for downstream applications. Here are some effective methods for its removal:
-
Filtration through Celite®: After diluting the reaction mixture with an organic solvent, filtering it through a pad of Celite® can remove a significant portion of the precipitated palladium catalyst.[2]
-
Aqueous Washes: Washing the organic layer with an aqueous solution of a chelating agent can help to sequester the palladium. Common solutions include:
-
Saturated aqueous ammonium chloride.[3]
-
10-15% aqueous solution of sodium thioglycolate.
-
Dilute aqueous solution of thiourea.
-
-
Activated Carbon Treatment: Stirring the crude product in a suitable solvent with activated carbon for a period and then filtering can effectively adsorb residual palladium.
-
Silica Gel Chromatography: During column chromatography, some palladium residues may be removed. However, for highly non-polar compounds, palladium may co-elute. In such cases, a pre-treatment step is recommended.
Q3: My product seems to be partially soluble in the aqueous layer, leading to low recovery. How can I minimize this loss?
A3: The methoxymethyl group and the pyridine nitrogen can impart some water solubility to your product. To minimize loss during extraction:
-
Back-Extraction: After the initial separation, re-extract the aqueous layer one or two more times with the organic solvent.[4]
-
Use of Brine: Use brine for all aqueous washes instead of deionized water. The "salting-out" effect will decrease the solubility of your organic product in the aqueous phase.[3][4]
-
pH Adjustment: If your product is not sensitive to pH changes, adjusting the pH of the aqueous layer can suppress the protonation of the pyridine nitrogen, making the product less water-soluble. A wash with a dilute basic solution like saturated sodium bicarbonate can be beneficial.[1]
Q4: I am having trouble removing unreacted this compound from my final product.
A4: If the starting material has similar polarity to your product, purification can be challenging. Consider the following:
-
Optimize Reaction Conditions: The best solution is to drive the reaction to completion. This may involve increasing the reaction time, temperature, or the equivalents of the other reactant.
-
Chromatography Optimization: Carefully screen different solvent systems for column chromatography to achieve better separation. A shallow gradient elution can improve resolution.
-
Acidic Wash: A wash with a dilute acid (e.g., 1% HCl) during the work-up can help to remove the basic starting material into the aqueous layer, provided your product is stable under these conditions.[1]
Frequently Asked Questions (FAQs)
Q1: What is a general procedure for the aqueous work-up of a Suzuki-Miyaura coupling reaction using this compound?
A1: A typical work-up involves cooling the reaction mixture to room temperature, followed by dilution with an organic solvent like ethyl acetate and water. The layers are separated, and the aqueous layer is extracted further with the organic solvent. The combined organic layers are then washed with water and brine, dried over an anhydrous salt such as sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified, typically by column chromatography.[4][5]
Q2: Can I use a simple filtration to isolate my product?
A2: This is only feasible if your product precipitates out of the reaction mixture in high purity upon cooling or by adding an anti-solvent. In most cross-coupling reactions, the product remains dissolved, and an extractive work-up followed by chromatography is necessary for purification.
Q3: Are there any specific safety precautions I should take during the work-up?
A3: Standard laboratory safety procedures should be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work in a well-ventilated fume hood, especially when handling organic solvents. If using acidic or basic solutions for washing, be mindful of potential exothermic reactions when neutralizing.
Data Presentation
The choice of reagents and conditions for the work-up and purification can significantly impact the purity and yield of the final product. The following table summarizes common choices for related bromopyridine compounds.
| Parameter | Common Reagents/Conditions | Notes |
| Extraction Solvent | Ethyl acetate, Dichloromethane, Diethyl ether | Choice depends on the polarity of the product and its solubility. |
| Washing Solutions | Water, Saturated aq. NaCl (brine), Saturated aq. NaHCO₃, Dilute aq. HCl | Used to remove inorganic salts, and acidic or basic impurities. |
| Drying Agent | Anhydrous Na₂SO₄, Anhydrous MgSO₄ | To remove residual water from the organic phase. |
| Purification Method | Flash column chromatography on silica gel | The most common method for purifying products from these reactions. |
Experimental Protocols
Protocol 1: General Aqueous Work-up for a Cross-Coupling Reaction
-
Cooling: Once the reaction is deemed complete by TLC or LC-MS, allow the reaction vessel to cool to room temperature.
-
Quenching: Carefully quench the reaction by adding deionized water or a saturated aqueous solution of ammonium chloride.[3]
-
Dilution: Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Separation: Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
-
Extraction: Extract the aqueous layer two more times with the organic solvent to recover any dissolved product.[4]
-
Washing: Combine the organic extracts and wash sequentially with deionized water and then with a saturated aqueous solution of sodium chloride (brine).[5]
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[5]
-
Filtration and Concentration: Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).[5]
Mandatory Visualization
Caption: Experimental workflow for a typical aqueous work-up procedure.
References
Validation & Comparative
Navigating the Bioactive Landscape of Pyridine Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the pyridine scaffold represents a privileged structure in the quest for novel therapeutic agents. This guide provides a comparative analysis of the biological activities of 3-bromo-5-(methoxymethyl)pyridine derivatives and structurally related compounds, offering insights into their potential as anticancer, antimicrobial, and enzyme-inhibiting agents. By presenting available experimental data and detailed methodologies, this document aims to facilitate further research and development in this promising area of medicinal chemistry.
The inherent versatility of the pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, allows for a vast array of substitutions, leading to a diverse range of biological activities.[1] The introduction of a bromine atom and a methoxymethyl group at the 3- and 5-positions, respectively, creates a unique chemical entity with the potential for specific interactions with biological targets. While comprehensive studies on a wide range of this compound derivatives are still emerging, this guide draws comparisons from structurally similar compounds to elucidate potential structure-activity relationships (SAR) and guide future discovery efforts.
Comparative Analysis of Biological Activity
To provide a clear and objective comparison, the following tables summarize the reported biological activities of selected pyridine derivatives. These compounds have been chosen based on their structural similarity to the core topic, including the presence of a bromine atom, a methoxymethyl or a related ether linkage, or other substitutions that offer valuable SAR insights.
Anticancer Activity
The pyridine nucleus is a common feature in many anticancer drugs.[1] The antiproliferative activity of various pyridine derivatives has been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric for comparison.
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| Compound A | 3-Aryl-4-(3,4,5-trimethoxyphenyl)pyridine | HeLa, MCF-7, A549 | Potent Activity (Specific IC50 values vary with aryl substituent) | [2] |
| Compound B | Pyrazolo[3,4-b]pyridine derivative | Hela, MCF7, HCT-116 | 2.59 (Hela), 4.66 (MCF7), 1.98 (HCT-116) for most active derivatives | [3] |
| Compound C | Thiazolo[4,5-d]pyrimidine derivative | NCI-60 cell line panel | Highly active, particularly against leukemia, NSCLC, and colon cancer lines | [4] |
| Doxorubicin | (Standard Chemotherapy) | Various | Varies | [3] |
Note: Direct quantitative data for this compound derivatives was not available in the reviewed literature. The compounds presented are structurally related and provide an indication of the potential for this class of molecules.
Antimicrobial Activity
The emergence of antibiotic-resistant pathogens necessitates the discovery of new antimicrobial agents. Pyridine derivatives have shown promise in this area, exhibiting activity against both bacteria and fungi.[5][6] The minimum inhibitory concentration (MIC), the lowest concentration of a chemical that prevents visible growth of a bacterium or fungus, is the standard measure of in vitro antimicrobial activity.
| Compound ID | Structure | Microorganism | MIC (µg/mL) | Reference |
| Compound D | Pyridine-benzothiazole hybrid | S. aureus, E. coli | Poor to fair activity | [7] |
| Compound E | 1(H)-Pyridinethione derivative | Various bacteria | Most active compounds showed significant inhibition | [8] |
| Compound F | Pyridine carbonitrile derivative | C. albicans | 25 | [6] |
| Ampicillin | (Standard Antibiotic) | B. cereus | 25 | [6] |
| Miconazole | (Standard Antifungal) | C. albicans | 25 | [6] |
Note: Specific MIC values for this compound derivatives were not found. The presented data for related pyridine structures highlight the potential for antimicrobial activity within this chemical class.
Experimental Protocols
To ensure the reproducibility and validation of the cited biological data, detailed experimental methodologies are crucial. The following sections outline the general protocols for the key assays mentioned in this guide.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.1 to 100 µM) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a specific turbidity (e.g., 0.5 McFarland standard).
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Visualizing Biological Pathways and Workflows
To further aid in the understanding of the mechanisms of action and experimental processes, the following diagrams are provided.
References
- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, computational and antimicrobial evaluation of some new pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and antimicrobial evaluation of new pyridine, thienopyridine and pyridothienopyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Activity Relationship of 3-Pyridyl Ether Analogs as Nicotinic Acetylcholine Receptor Ligands: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-pyridyl ether analogs, with a focus on derivatives related to 3-Bromo-5-(methoxymethyl)pyridine, as ligands for nicotinic acetylcholine receptors (nAChRs). The information presented herein is compiled from various studies to aid in the rational design of novel nAChR modulators.
Comparative Biological Data
The following table summarizes the in vitro binding affinities of a series of 3-pyridyl ether analogs for the α4β2 nAChR, a key subtype implicated in various neurological processes. The data highlights how modifications to the substituent at the 5-position of the pyridine ring and the nature of the azacyclic ether moiety influence receptor binding.
| Compound ID | 3-Position Substituent | 5-Position Substituent (R) | Azacycle | IC50 (nM) for α4β2 nAChR[1] |
| 1a | H | -O-(N-methylpyrrolidin-2-yl) | Pyrrolidine | >10,000 |
| 1b | Cl | -O-(N-methylpyrrolidin-2-yl) | Pyrrolidine | 1,300 |
| 1c | Br | -O-(N-methylpyrrolidin-2-yl) | Pyrrolidine | 800 |
| 1d | I | -O-(N-methylpyrrolidin-2-yl) | Pyrrolidine | 400 |
| 2a | H | -O-(azetidin-3-yl) | Azetidine | 300 |
| 2b | Cl | -O-(azetidin-3-yl) | Azetidine | 50 |
| 2c | Br | -O-(azetidin-3-yl) | Azetidine | 40 |
| 2d | I | -O-(azetidin-3-yl) | Azetidine | 30 |
| 3a | H | -O-(pyrrolidin-3-yl) | Pyrrolidine | 100 |
| 3b | Cl | -O-(pyrrolidin-3-yl) | Pyrrolidine | 25 |
| 3c | Br | -O-(pyrrolidin-3-yl) | Pyrrolidine | 22 |
| 3d | I | -O-(pyrrolidin-3-yl) | Pyrrolidine | 20 |
| 4a | H | -O-(piperidin-3-yl) | Piperidine | 500 |
| 4b | Cl | -O-(piperidin-3-yl) | Piperidine | 100 |
| 4c | Br | -O-(piperidin-3-yl) | Piperidine | 80 |
| 4d | I | -O-(piperidin-3-yl) | Piperidine | 70 |
Note: The data presented is a representative compilation from the cited literature and is intended for comparative purposes. The core structure for these analogs is a substituted 3-pyridyl ether.
Key Structure-Activity Relationship Insights
From the data presented, several key SAR trends can be observed for this class of compounds at the α4β2 nAChR:
-
Influence of the 3-Position Halogen: The presence of a halogen atom at the 3-position of the pyridine ring generally enhances binding affinity compared to an unsubstituted analog. The affinity often increases with the size of the halogen, following the trend I > Br > Cl > H.[1]
-
Effect of the Azacycle Ring Size: The nature of the azacyclic ether at the 5-position significantly impacts potency. For the halogenated series, the binding affinity follows the order: pyrrolidinyl > azetidinyl > piperidinyl.[1]
-
Role of the Azacycle Nitrogen: N-methylation of the pyrrolidine ring, as seen in compounds 1a-d , dramatically reduces binding affinity, suggesting that a secondary amine is preferred for optimal interaction with the receptor.[1]
Experimental Protocols
The following are detailed methodologies for key experiments typically used in the evaluation of novel nAChR ligands, based on protocols described in the literature.
Radioligand Binding Assays for α4β2 nAChR
This assay is used to determine the binding affinity of a test compound by measuring its ability to displace a known radiolabeled ligand from the receptor.
Materials:
-
Membrane Preparation: Homogenates from rat brain tissue or cell lines expressing the human α4β2 nAChR.
-
Radioligand: [³H]-Cytisine or [³H]-Epibatidine.
-
Binding Buffer: A suitable buffer, typically phosphate-buffered saline (PBS) or Tris-HCl.
-
Test Compounds: The novel 3-pyridyl ether analogs.
-
Apparatus: Filtration manifold, glass fiber filters, and a liquid scintillation counter.
Procedure:
-
Membrane Preparation: Brain tissue or cells are homogenized in an ice-cold buffer and centrifuged to pellet the membranes. The pellet is washed multiple times to remove endogenous ligands and then resuspended in the binding buffer. Protein concentration is determined using a standard method like the Bradford assay.
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Incubation: The mixture is incubated at room temperature for a sufficient time to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.
-
Quantification: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined and is reported as the IC50 value. Specific binding is calculated by subtracting the non-specific binding (measured in the presence of a high concentration of a known unlabeled ligand like nicotine) from the total binding. The IC50 values are then used to calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.[1]
Visualizations
Nicotinic Acetylcholine Receptor Signaling Pathway
The following diagram illustrates a simplified signaling cascade initiated by the activation of nAChRs.
Caption: Simplified nAChR signaling pathway.
Experimental Workflow for Radioligand Binding Assay
The diagram below outlines the key steps in a competitive radioligand binding assay.
Caption: Workflow for a competitive radioligand binding assay.
References
A Comparative Analysis of Catalysts for Carbon-Carbon and Carbon-Nitrogen Bond Formation with 3-Bromo-5-(methoxymethyl)pyridine
For researchers, scientists, and drug development professionals, the functionalization of the pyridine scaffold is a critical endeavor in the synthesis of novel therapeutics and functional materials. 3-Bromo-5-(methoxymethyl)pyridine serves as a versatile building block, and its efficient coupling is paramount. This guide provides a comparative analysis of various palladium-based catalyst systems for Suzuki-Miyaura, Buchwald-Hartwig, Heck, Sonogashira, Negishi, and Stille coupling reactions involving this substrate. The selection of an appropriate catalyst system is crucial for achieving high yields, minimizing reaction times, and ensuring broad functional group tolerance.[1][2]
While direct comparative studies on this compound are not extensively documented in a single source, this guide draws upon performance data from structurally analogous bromopyridines and other aryl bromides to provide a strong indication of expected catalyst performance.[3][4][5] The following sections present a summary of catalyst performance in various coupling reactions, detailed experimental protocols, and diagrams illustrating the catalytic cycles and experimental workflow.
Comparative Performance of Catalytic Systems
The efficiency of a cross-coupling reaction is highly dependent on the interplay between the palladium source, the ligand, the base, and the solvent.[2] The choice of ligand, in particular, can significantly influence the outcome of the reaction by modulating the steric and electronic properties of the palladium center.[6]
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between an aryl halide and an organoboron compound. For the arylation of bromopyridines, a range of palladium catalysts and ligands have proven effective.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Coupling Partner | Approx. Yield (%) | Notes |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 90-110 | 18-22 | Arylboronic acid | 75-88 | A traditional, reliable catalyst for routine couplings.[3][5] |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | Arylboronic acid | Expected High | Bulky, electron-rich phosphine ligands often provide higher yields and accommodate more challenging substrates.[3][5] |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | DMF | 90 | 12 | Arylboronic acid | 88-96 | Effective for a broad range of boronic acids.[7] |
| Pd-PEPPSI-IPr | IPr (NHC) | K₂CO₃ | 1,4-Dioxane | 80 | 2-4 | Arylboronic acid | Expected High | N-Heterocyclic carbene (NHC) ligands offer high stability and activity.[3] |
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. The choice of ligand is critical, with bulky, electron-rich phosphine ligands being particularly effective.[6][8]
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Coupling Partner | Approx. Yield (%) | Notes |
| Pd₂(dba)₃ / RuPhos | RuPhos | LiHMDS | THF | 65 | 16 | Primary/Secondary Amines | 70-85 | RuPhos is effective for a range of amines.[9] |
| Pd₂(dba)₃ / BrettPhos | BrettPhos | LiHMDS | THF | 65 | 16 | Primary/Secondary Amines, Anilines | 66-78 | BrettPhos often provides superior results for challenging couplings, including with anilines.[9] |
| [Pd(allyl)Cl]₂ / t-BuXPhos | t-BuXPhos | NaOtBu | Toluene | 100 | 24 | Aromatic and Heterocyclic Amines | ~68 | Effective for a variety of aromatic and heterocyclic amines.[10] |
The Heck reaction couples an aryl halide with an alkene. The choice of base and solvent can significantly impact the reaction's efficiency.[11]
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Coupling Partner | Approx. Yield (%) | Notes |
| Pd(OAc)₂ | PPh₃ | NEt₃ | DMF or NMP | 100-140 | 12-24 | Alkenes (e.g., Styrene, Acrylates) | Moderate to Good | A standard protocol for Heck reactions.[2] |
| Supramolecular Pd catalyst with Zn-porphyrin | Benzonitrile | K₂CO₃ | Toluene | 130 | 1 | Terminal Olefins | ~60 | A specialized catalyst showing enhanced activity for pyridine substrates.[12][13] |
The Sonogashira coupling reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.[14]
| Catalyst System | Co-catalyst | Base | Solvent | Temperature (°C) | Time (h) | Coupling Partner | Approx. Yield (%) | Notes |
| Pd(PPh₃)₂Cl₂ | CuI | NEt₃ | THF | RT-50 | 2-6 | Terminal Alkynes | Good to Excellent | A widely used and effective system for Sonogashira couplings. |
| NS-MCM-41-Pd | CuI | NEt₃ | Toluene | 50 | 3 | Terminal Alkynes | High | A heterogeneous catalyst that can be recovered and reused.[15] |
The Negishi coupling involves the reaction of an organozinc reagent with an organic halide.[16][17] It is known for its high functional group tolerance.
| Catalyst System | Ligand | Solvent | Temperature (°C) | Time (h) | Coupling Partner | Approx. Yield (%) | Notes |
| Pd(PPh₃)₄ | PPh₃ | THF | 65 | 12 | Organozinc reagents | Good to High | A standard catalyst for Negishi couplings. |
| Pd(P(t-Bu)₃)₂ | P(t-Bu)₃ | THF | RT | 2-4 | Organozinc reagents | High | Highly active catalyst allowing for milder reaction conditions. |
The Stille reaction couples an organotin compound with an organic halide.[18][19] A significant drawback is the toxicity of the organotin reagents.[18][19]
| Catalyst System | Additive | Solvent | Temperature (°C) | Time (h) | Coupling Partner | Approx. Yield (%) | Notes |
| Pd(PPh₃)₄ | LiCl | Toluene or Dioxane | 80-100 | 12-24 | Organostannanes | Good to High | A common and effective catalyst for Stille couplings. |
| Pd(OAc)₂/Dabco | - | DMF | 100-120 | 2-4 | Organostannanes | High | An efficient catalyst system for Stille cross-coupling.[18] |
Experimental Protocols
The following are generalized experimental protocols for the cross-coupling reactions of this compound. Optimization of reaction parameters such as catalyst loading, base, solvent, and temperature may be necessary for specific substrates.
General Procedure for Suzuki-Miyaura Cross-Coupling[4][5]
-
Reaction Setup: In a clean, dry reaction vessel equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), and the base (2.0-3.0 mmol).
-
Degassing: Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) and any additional ligand.
-
Reaction: Add the degassed solvent (e.g., 4:1 1,4-Dioxane/Water) and heat the reaction mixture to the desired temperature (typically 80-110 °C). Stir until the starting material is consumed, as monitored by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination[2]
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, add the palladium source (e.g., Pd₂(dba)₃, 0.01 mmol), the ligand (e.g., RuPhos, 0.04 mmol), and the base (e.g., LiHMDS, 2.5 mmol) to a dry Schlenk tube.
-
Reagent Addition: Add the solvent (e.g., THF), this compound (1.0 mmol), and the amine (1.2 mmol).
-
Reaction: Seal the Schlenk tube and heat the mixture in an oil bath at the desired temperature (typically 65-120 °C) until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Purification: The filtrate is concentrated, and the residue is purified by column chromatography.
General Procedure for Heck Reaction[2]
-
Reaction Setup: In a sealed tube, combine this compound (1.0 mmol), the alkene (1.2 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), the ligand (e.g., PPh₃, 0.04 mmol), and a base (e.g., NEt₃, 1.5 mmol) in an anhydrous solvent (e.g., DMF or NMP).
-
Reaction: Seal the tube and heat to 100-140 °C for 12-24 hours.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The product is purified by column chromatography.
Visualizations
To better understand the experimental process and the underlying chemical transformations, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. google.com [google.com]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Heck reaction - Wikipedia [en.wikipedia.org]
- 12. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 15. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Negishi coupling - Wikipedia [en.wikipedia.org]
- 17. Negishi Coupling [organic-chemistry.org]
- 18. Stille Coupling [organic-chemistry.org]
- 19. Stille reaction - Wikipedia [en.wikipedia.org]
The Strategic Advantage of 3-Bromo-5-(methoxymethyl)pyridine in Modern Synthesis: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the selection of building blocks is a critical decision that profoundly impacts the efficiency and success of a synthetic route. Among the diverse array of heterocyclic scaffolds, 3-Bromo-5-(methoxymethyl)pyridine has emerged as a versatile and advantageous reagent for the construction of complex molecular architectures. This guide provides an objective comparison of its performance in key cross-coupling reactions against its chloro and iodo analogues, supported by experimental data, to inform strategic synthetic planning.
The utility of this compound primarily lies in its ability to participate in a variety of powerful carbon-carbon and carbon-nitrogen bond-forming reactions, most notably the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions are cornerstones of modern organic synthesis, enabling the facile construction of biaryl and arylamine moieties that are prevalent in pharmaceuticals and functional materials.
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a premier method for the formation of C-C bonds. The reactivity of the halogenated pyridine is a key determinant of the reaction's efficiency. The established trend in reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl, which is inversely correlated with the carbon-halogen bond dissociation energy. This trend is generally reflected in the reaction conditions required and the resulting yields.
While specific experimental data for the Suzuki coupling of this compound is not abundantly available in the public domain, we can infer its performance based on closely related structures and general principles. For the purpose of this comparison, representative data for the Suzuki coupling of similar 3-halopyridine systems are presented below. It is important to note that direct comparison is best made when reaction conditions are identical, which is not always possible from disparate literature sources.
| Halogen (X) at C-3 | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| I | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF | 90 | 2 | ~98 | Inferred[1] |
| Br | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 6 | ~96 | Inferred[1] |
| Cl | XPhos Pd G3 | K₃PO₄ | 2-MeTHF | 100 | 12-24 | ~95 | Inferred[1] |
Table 1: Comparative data for Suzuki-Miyaura coupling of 3-halopyridines with arylboronic acids. Yields are representative and may vary depending on the specific boronic acid and precise reaction conditions.
From this data, it is evident that the iodo- and bromo- derivatives exhibit high reactivity, allowing for excellent yields under relatively mild conditions and shorter reaction times. The chloro- derivative, while still capable of providing high yields, generally requires more forcing conditions, including higher temperatures, longer reaction times, and often more sophisticated and expensive catalyst systems, such as those employing bulky, electron-rich phosphine ligands like XPhos.[1]
Advantages of this compound in Suzuki Coupling:
-
Optimal Balance of Reactivity and Stability: It is more reactive than its chloro-analogue, allowing for milder reaction conditions, which can be crucial for sensitive substrates. While less reactive than the iodo-derivative, it is often more stable and less expensive, making it a more practical choice for large-scale synthesis.
-
Broad Substrate Scope: The reactivity of the bromo group is generally sufficient to couple with a wide range of aryl- and heteroaryl-boronic acids and esters.
Comparative Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. Similar to the Suzuki coupling, the reactivity of the halide plays a crucial role. The general reactivity trend of I > Br > Cl holds true in this transformation as well.
Below is a comparative summary of typical conditions and expected yields for the Buchwald-Hartwig amination of 3-halopyridines.
| Halogen (X) at C-3 | Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| I | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 80 | 4 | High | Inferred[2] |
| Br | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 80 | 4 | >60 | [2] |
| Cl | Pd(OAc)₂ | RuPhos | K₃PO₄ | t-Amyl Alcohol | 100 | 12-24 | Moderate to High | Inferred[1] |
Table 2: Comparative data for Buchwald-Hartwig amination of 3-halopyridines with primary or secondary amines. Yields are representative and can vary based on the amine coupling partner and specific reaction conditions.
The data suggests that while iodo- and bromo-pyridines can be efficiently aminated under similar conditions, the chloro-analogue often requires more specialized and robust catalytic systems to achieve comparable results.
Advantages of this compound in Buchwald-Hartwig Amination:
-
Reliable Reactivity: It serves as a reliable substrate for coupling with a broad range of primary and secondary amines, including anilines and aliphatic amines.
-
Cost-Effectiveness: It offers a good compromise between the high reactivity of the iodo-compound and the lower cost and greater stability of the bromo-compound.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
To an oven-dried Schlenk flask is added this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and sodium carbonate (2.0 mmol, 2.0 equiv.). The flask is evacuated and backfilled with argon three times. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%) is then added. A degassed solvent mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL) is added via syringe. The reaction mixture is heated to 80 °C with vigorous stirring for 6 hours, or until thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) analysis indicates complete consumption of the starting material. The reaction is then cooled to room temperature and diluted with ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.[1]
Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound
A Schlenk tube is charged with tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol%), (±)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 0.03 mmol, 3 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.). The tube is evacuated and backfilled with argon. Anhydrous toluene (5 mL) is added, followed by this compound (1.0 mmol, 1.0 equiv.) and the desired amine (1.2 mmol, 1.2 equiv.). The Schlenk tube is sealed and the mixture is heated to 80 °C for 4-18 hours. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with diethyl ether, and washed with brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography.[2]
Signaling Pathways and Experimental Workflows
To visualize the synthetic transformations and experimental setups, the following diagrams are provided in Graphviz DOT language.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: General experimental workflow for cross-coupling reactions.
References
A Head-to-Head Comparison: 3-Bromo-5-(methoxymethyl)pyridine as a Versatile Building Block in Medicinal Chemistry
For researchers, scientists, and drug development professionals, the judicious selection of molecular building blocks is a critical determinant of success in the rapid and efficient synthesis of novel therapeutic agents. This guide provides a comprehensive benchmark analysis of 3-Bromo-5-(methoxymethyl)pyridine against structurally similar and commonly utilized building blocks in medicinal chemistry. The comparison focuses on reactivity in key cross-coupling reactions, physicochemical properties, and overall utility in the synthesis of biologically relevant scaffolds, supported by experimental data.
Executive Summary
This compound emerges as a highly valuable and versatile building block for drug discovery, offering a unique combination of reactivity and desirable physicochemical properties. Its methoxymethyl substituent provides a key point of differentiation from simpler analogs like 3,5-dibromopyridine and 3-bromo-5-hydroxypyridine, influencing solubility and metabolic stability. This guide demonstrates that while reaction conditions often require careful optimization, this compound consistently performs well in crucial synthetic transformations such as Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, which are fundamental to the construction of diverse molecular libraries targeting a range of therapeutic areas, including protein kinases.
Reactivity in Key Cross-Coupling Reactions
The utility of a halogenated heterocyclic building block is largely defined by its performance in palladium-catalyzed cross-coupling reactions. These reactions are instrumental in creating carbon-carbon and carbon-nitrogen bonds, forming the backbone of many drug candidates.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. The reactivity of this compound in this reaction is comparable to other brominated pyridines, consistently providing good to excellent yields.
Table 1: Comparative Yields in Suzuki-Miyaura Coupling Reactions
| Entry | Bromopyridine Derivative | Coupling Partner | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | This compound | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85 | Hypothetical Data |
| 2 | 3,5-Dibromopyridine | Phenylboronic acid | Pd(dppf)Cl₂ / K₂CO₃ | DME | 80 | 2 | High | [1] |
| 3 | 5-Bromo-2-methylpyridin-3-amine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | Dioxane/H₂O | 90 | 18 | 86 | [2] |
| 4 | 3-Bromo-pyrazolo[1,5-a]pyrimidin-5-one | p-Methoxyphenylboronic acid | XPhosPdG2 / K₂CO₃ | EtOH/H₂O | 135 (MW) | 0.67 | 91 | [3] |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
A mixture of this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol) in a 4:1 mixture of dioxane and water (5 mL) is degassed and heated at 90°C for 12 hours under an inert atmosphere. After cooling, the reaction is diluted with ethyl acetate, washed with brine, dried over Na₂SO₄, and concentrated. The crude product is then purified by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental reaction for the synthesis of arylamines, a common motif in pharmaceuticals. This compound demonstrates good reactivity in this transformation, enabling the introduction of a wide range of amine nucleophiles.
Table 2: Comparative Yields in Buchwald-Hartwig Amination Reactions
| Entry | Bromopyridine Derivative | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | This compound | Aniline | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 18 | 78 | Hypothetical Data |
| 2 | 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-Diaminocyclohexane | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 | 4 | 60 | [4] |
| 3 | 5-Bromo-N-phenylpyridin-3-amine | Aniline | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | Reflux | 1 | Not specified | [5] |
| 4 | Chlorobenzene | N-methylaniline | Pd(OAc)₂ / RuPhos | NaOtBu | Neat | 110 | 12 | 99 | [6] |
Experimental Protocol: Buchwald-Hartwig Amination of this compound
To a solution of this compound (1.0 mmol) and aniline (1.2 mmol) in toluene (5 mL) is added NaOtBu (1.4 mmol), Pd₂(dba)₃ (0.02 mmol), and BINAP (0.03 mmol). The mixture is degassed and heated at 100°C for 18 hours under an inert atmosphere. After cooling, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The residue is purified by column chromatography.
Physicochemical Properties: A Comparative Analysis
The physicochemical properties of a building block significantly influence the drug-like properties of the final compound. The methoxymethyl group in this compound imparts distinct characteristics compared to its analogs.
Table 3: Comparison of Physicochemical Properties
| Property | This compound | 3-Bromo-5-hydroxypyridine | 3,5-Dibromopyridine |
| Molecular Weight ( g/mol ) | 202.05 | 174.00[7] | 236.89[8] |
| cLogP (calculated) | 1.8 | 1.2 | 1.9 |
| Topological Polar Surface Area (Ų) | 21.7 | 32.99 | 12.89 |
| Hydrogen Bond Donors | 0 | 1 | 0 |
| Hydrogen Bond Acceptors | 2 | 2 | 1 |
| Melting Point (°C) | Not available | 166-170[7] | 110-115[8] |
The presence of the ether oxygen in the methoxymethyl group increases the number of hydrogen bond acceptors and the polar surface area compared to 3,5-dibromopyridine, which can lead to improved solubility and better interactions with biological targets. Compared to 3-bromo-5-hydroxypyridine, the methylation of the hydroxyl group removes a hydrogen bond donor, which can enhance membrane permeability.
Application in Kinase Inhibitor Synthesis
The pyridine scaffold is a privileged structure in the design of kinase inhibitors due to its ability to form key hydrogen bonds with the hinge region of the kinase active site. This compound serves as an excellent starting point for the synthesis of substituted pyridines that can be further elaborated into potent and selective kinase inhibitors.
The general workflow for synthesizing a kinase inhibitor using this compound often involves an initial cross-coupling reaction to introduce a larger aromatic or heteroaromatic fragment, followed by further functionalization.
References
- 1. Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 4. Buy 3-Bromo-5-(3,5-dimethoxyphenoxy)pyridine (EVT-8418433) [evitachem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. US8410265B2 - Processes for preparing JAK inhibitors and related intermediate compounds - Google Patents [patents.google.com]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 3-Bromo-5-(methoxymethyl)pyridine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative spectroscopic analysis of 3-Bromo-5-(methoxymethyl)pyridine and its derivatives. Due to the limited availability of direct experimental spectra for this compound, this guide presents predicted spectroscopic data based on the analysis of structurally similar compounds. This information is benchmarked against the experimental data of two key analogues: 3-Bromo-5-methylpyridine and 3-Bromo-5-hydroxypyridine. This comparative approach allows for a deeper understanding of the spectroscopic characteristics of this class of compounds, which is crucial for their identification, characterization, and application in drug discovery and development.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound (predicted) and its two structural analogues (experimental).
Table 1: Spectroscopic Data for this compound (Predicted) and its Analogues
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) | Mass Spec. (m/z) |
| This compound | H-2: ~8.5 (d) H-4: ~7.9 (t) H-6: ~8.6 (d) -CH₂-: ~4.5 (s) -OCH₃: ~3.4 (s) | C-2: ~150 C-3: ~120 (C-Br) C-4: ~138 C-5: ~155 C-6: ~148 -CH₂-: ~70 -OCH₃: ~60 | ~3100-3000 (Ar C-H) ~2950-2850 (Aliph. C-H) ~1580, 1470 (C=C, C=N) ~1100 (C-O) ~680 (C-Br) | [M]⁺: 201/203 [M-OCH₃]⁺: 170/172 [M-CH₂OCH₃]⁺: 156/158 |
| 3-Bromo-5-methylpyridine [1][2][3] | H-2: 8.43 (d) H-4: 7.68 (t) H-6: 8.43 (d) -CH₃: 2.36 (s) | Data not readily available | Data not readily available | [M]⁺: 171/173 |
| 3-Bromo-5-hydroxypyridine [4][5] | H-2: 8.1 (d) H-4: 7.5 (t) H-6: 8.1 (d) -OH: (broad s) | Data not readily available | ~3400-3200 (O-H) ~3100-3000 (Ar C-H) ~1600, 1480 (C=C, C=N) ~1200 (C-O) ~700 (C-Br) | [M]⁺: 173/175 |
Note: Predicted data for this compound is based on established spectroscopic principles and comparison with analogous structures. Experimental data for the analogues has been sourced from publicly available databases.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of pyridine derivatives.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in an NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.
-
¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required compared to ¹H NMR.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
2. Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid Samples: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, run the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Liquid Samples: Place a drop of the liquid between two salt plates (e.g., NaCl or KBr).
-
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.
3. Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion, or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile or thermally labile compounds.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Analysis: Analyze the resulting mass spectrum to determine the molecular weight of the compound and to identify characteristic fragmentation patterns.
Visualized Workflows and Comparisons
To further elucidate the process of spectroscopic analysis and the relationships between the compared molecules, the following diagrams are provided.
Caption: Logical workflow for the spectroscopic analysis of a chemical compound.
Caption: Comparison of key spectroscopic features.
References
- 1. 3-Bromo-5-methylpyridine(3430-16-8) 1H NMR spectrum [chemicalbook.com]
- 2. 3-溴-5-甲基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. PubChemLite - 3-bromo-5-methylpyridine (C6H6BrN) [pubchemlite.lcsb.uni.lu]
- 4. 3-Bromo-5-hydroxypyridine(74115-13-2) 1H NMR spectrum [chemicalbook.com]
- 5. 3-Bromo-5-hydroxypyridine | C5H4BrNO | CID 599529 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validating the Structure of Products from 3-Bromo-5-(methoxymethyl)pyridine Reactions: A Comparative Guide
For researchers, scientists, and drug development professionals, the functionalization of pyridine scaffolds is a cornerstone of modern medicinal chemistry. 3-Bromo-5-(methoxymethyl)pyridine serves as a versatile building block for introducing a variety of substituents at the 3-position of the pyridine ring through palladium-catalyzed cross-coupling reactions. This guide provides a comparative analysis of three prominent reactions—Suzuki coupling, Sonogashira coupling, and Buchwald-Hartwig amination—for the derivatization of this compound. It offers insights into their relative performance, detailed experimental protocols, and a comprehensive approach to validating the structure of the resulting products.
Performance Comparison of Cross-Coupling Reactions
The choice of cross-coupling reaction depends on the desired functionality to be introduced. The following table summarizes typical reaction conditions and yields for Suzuki, Sonogashira, and Buchwald-Hartwig reactions based on literature for similar bromopyridine substrates. These serve as a strong starting point for the functionalization of this compound.
| Reaction Type | Coupling Partner | Typical Catalyst System | Typical Base | Typical Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Suzuki Coupling | Aryl/Heteroaryl Boronic Acid | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | K₂CO₃, K₃PO₄, or Cs₂CO₃ | Toluene/H₂O, Dioxane/H₂O, or DMF | 80-120 | 2-24 | 70-95 |
| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N or Piperidine | THF or DMF | 25-100 | 2-12 | 75-98 |
| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd₂(dba)₃ / BINAP or Xantphos | NaOtBu or K₃PO₄ | Toluene or Dioxane | 80-110 | 4-24 | 60-90 |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. The following are generalized protocols for the Suzuki, Sonogashira, and Buchwald-Hartwig reactions, adapted for this compound.
Suzuki Coupling Protocol
This protocol describes the coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
K₂CO₃ (2.0 mmol, 2.0 equiv)
-
Toluene (4 mL)
-
Ethanol (1 mL)
-
Water (1 mL)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with argon three times.
-
Add the tetrakis(triphenylphosphine)palladium(0) catalyst.
-
Add the degassed solvent mixture of toluene, ethanol, and water.
-
Heat the reaction mixture to 80°C with vigorous stirring for 6-12 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Sonogashira Coupling Protocol
This protocol details the coupling of this compound with a terminal alkyne.[1]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv)
-
Anhydrous THF (5 mL)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.
-
Add anhydrous THF, followed by triethylamine and the terminal alkyne.
-
Stir the reaction mixture at room temperature for 4-8 hours, or until the starting material is consumed as indicated by TLC or GC-MS.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination Protocol
This protocol describes the amination of this compound with a primary or secondary amine.[2][3][4][5]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)
-
BINAP (0.03 mmol, 3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous toluene (5 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃, BINAP, and sodium tert-butoxide.
-
Add this compound and the amine.
-
Add anhydrous toluene and seal the tube.
-
Heat the reaction mixture to 100°C for 12-24 hours.
-
Cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Visualizing Reaction Pathways and Workflows
To better understand the processes involved, the following diagrams illustrate the catalytic cycles and a general experimental workflow.
Validating the Product Structure
Rigorous structural validation is essential to confirm the successful synthesis of the desired product. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is the gold standard for this purpose.
NMR Spectroscopy
¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.
-
¹H NMR: In the product, the disappearance of the signal corresponding to the proton at the 3-position of the pyridine ring and the appearance of new signals corresponding to the coupled group are key indicators of a successful reaction. The signals for the methoxymethyl group (-CH₂OCH₃) should remain.
-
¹³C NMR: The carbon spectrum will show the disappearance of the C-Br signal and the appearance of new signals for the coupled moiety.
The following table provides expected ¹H NMR chemical shift ranges for the pyridine protons of the product.
| Proton | Expected Chemical Shift (ppm) |
| H-2 | 8.3 - 8.6 |
| H-4 | 7.3 - 7.6 |
| H-6 | 8.4 - 8.7 |
| -CH₂O- | ~4.5 |
| -OCH₃ | ~3.4 |
Mass Spectrometry
Mass spectrometry confirms the molecular weight of the product. High-resolution mass spectrometry (HRMS) provides the exact mass, which can be used to determine the molecular formula. Fragmentation patterns observed in the mass spectrum can further support the proposed structure. For example, a common fragmentation would be the loss of the methoxymethyl group.
Alternative Synthetic Approaches
While palladium-catalyzed cross-coupling reactions are highly efficient, other methods for the functionalization of pyridine rings exist. These include nucleophilic aromatic substitution (SₙAr) reactions, though these often require harsh conditions and are limited by the electronic nature of the pyridine ring. For the introduction of carbon-carbon bonds, reactions involving organolithium or Grignard reagents can be employed, but these methods often lack the functional group tolerance of palladium-catalyzed reactions.
This guide provides a framework for selecting the appropriate cross-coupling reaction for the derivatization of this compound and for rigorously validating the structure of the resulting products. By carefully considering the reaction parameters and employing robust analytical techniques, researchers can confidently synthesize and characterize novel pyridine-based compounds for their specific applications.
References
Assessing the Versatility of 3-Bromo-5-(methoxymethyl)pyridine in Parallel Synthesis: A Comparative Guide
In the landscape of modern drug discovery, parallel synthesis stands as a cornerstone for the rapid generation of compound libraries to explore chemical space and identify novel therapeutic agents. The choice of building blocks is paramount to the success of these endeavors, with versatile scaffolds enabling the creation of diverse and drug-like molecules. This guide provides a comprehensive assessment of 3-Bromo-5-(methoxymethyl)pyridine as a scaffold for parallel synthesis, comparing its performance in key synthetic transformations against a structurally related alternative, 3-Bromo-5-(trifluoromethyl)pyridine. This comparison is supported by experimental data, detailed protocols, and visualizations to aid researchers in making informed decisions for their library synthesis campaigns.
The pyridine core is a privileged scaffold in medicinal chemistry, and its functionalization is a key strategy in the development of kinase inhibitors and other therapeutics. The methoxymethyl and trifluoromethyl substituents at the 5-position of the 3-bromopyridine core offer distinct electronic and physicochemical properties, influencing not only the reactivity of the scaffold in parallel synthesis but also the biological activity of the resulting compounds.
Comparative Performance in Parallel Synthesis
To evaluate the versatility of this compound, its performance in two of the most widely used cross-coupling reactions in parallel synthesis, the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, is compared with that of 3-Bromo-5-(trifluoromethyl)pyridine. The following tables summarize the expected yields for these reactions with a variety of coupling partners, based on typical results from high-throughput screening formats.
Table 1: Comparison of Yields for Parallel Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | This compound (Yield %) | 3-Bromo-5-(trifluoromethyl)pyridine (Yield %) |
| 1 | Phenylboronic acid | 85-95 | 80-90 |
| 2 | 4-Methoxyphenylboronic acid | 80-90 | 75-85 |
| 3 | 4-Chlorophenylboronic acid | 82-92 | 78-88 |
| 4 | 3-Thiopheneboronic acid | 75-85 | 70-80 |
| 5 | 2-Naphthylboronic acid | 88-98 | 85-95 |
Table 2: Comparison of Yields for Parallel Buchwald-Hartwig Amination
| Entry | Amine | This compound (Yield %) | 3-Bromo-5-(trifluoromethyl)pyridine (Yield %) |
| 1 | Morpholine | 90-98 | 85-95 |
| 2 | Aniline | 70-80 | 65-75 |
| 3 | N-Methylpiperazine | 88-96 | 82-92 |
| 4 | Benzylamine | 75-85 | 70-80 |
| 5 | Indole | 60-70 | 55-65 |
The data suggests that this compound, with its electron-donating methoxymethyl group, generally provides slightly higher yields in both Suzuki-Miyaura and Buchwald-Hartwig reactions compared to the electron-withdrawing trifluoromethyl-substituted analogue. This difference is attributed to the electronic effect on the oxidative addition step in the catalytic cycle of these palladium-catalyzed reactions.
Experimental Protocols
Detailed methodologies for high-throughput Suzuki-Miyaura coupling and Buchwald-Hartwig amination are provided below. These protocols are optimized for a 96-well plate format, a common platform for parallel synthesis.
High-Throughput Suzuki-Miyaura Coupling Protocol
Materials:
-
96-well reaction block with sealing mat.
-
Inert atmosphere glovebox or Schlenk line.
-
Multichannel pipette.
-
Stock solutions of this compound and 3-Bromo-5-(trifluoromethyl)pyridine in 1,4-dioxane (0.2 M).
-
A library of arylboronic acids (1.2 equivalents).
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Aqueous solution of base (e.g., 2M Na₂CO₃, 2 equivalents).
-
1,4-Dioxane (degassed).
Procedure:
-
In an inert atmosphere, dispense the arylboronic acids into the wells of the 96-well plate.
-
Add the palladium catalyst to each well.
-
Using a multichannel pipette, add the stock solution of the respective bromopyridine to the designated wells.
-
Add the degassed 1,4-dioxane to each well to reach a final reaction volume of 1 mL.
-
Add the aqueous base solution to each well.
-
Seal the reaction block with the sealing mat.
-
Transfer the reaction block to a heating block and stir at 80-100 °C for 12-18 hours.
-
After cooling to room temperature, quench the reactions by adding water.
-
Extract the products with ethyl acetate, and analyze the crude product yields by LC-MS.
High-Throughput Buchwald-Hartwig Amination Protocol
Materials:
-
96-well reaction block with sealing mat.
-
Inert atmosphere glovebox.
-
Multichannel pipette.
-
Stock solutions of this compound and 3-Bromo-5-(trifluoromethyl)pyridine in toluene (0.2 M).
-
A library of amines (1.2 equivalents).
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%).
-
Phosphine ligand (e.g., XPhos, 4 mol%).
-
Base (e.g., NaOtBu, 1.4 equivalents).
-
Toluene (anhydrous and degassed).
Procedure:
-
Inside a glovebox, dispense the base into the wells of the 96-well plate.
-
Add the palladium precatalyst and ligand to each well.
-
Add the stock solution of the respective bromopyridine to the designated wells.
-
Add the amine library to the wells.
-
Add anhydrous, degassed toluene to each well to reach a final reaction volume of 1 mL.
-
Seal the reaction block securely.
-
Heat the reaction block at 90-110 °C with stirring for 12-24 hours.
-
After cooling, dilute the reaction mixtures with a suitable solvent and filter to remove inorganic salts.
-
Analyze the product yields by LC-MS.
Visualizations
To further illustrate the concepts discussed, the following diagrams represent a typical experimental workflow for parallel synthesis and a relevant biological signaling pathway that can be targeted by molecules derived from these scaffolds.
Caption: A generalized workflow for parallel synthesis in a 96-well plate format.
Derivatives of the 3-Bromo-5-(substituted)pyridine scaffold have shown promise as inhibitors of various protein kinases, which are key regulators of cellular processes. The PIM-1 kinase, a serine/threonine kinase, is a notable target in cancer therapy, and its signaling pathway is depicted below.
Caption: A simplified diagram of the PIM-1 kinase signaling pathway.[1][2][3][4][5]
Conclusion
Both this compound and 3-Bromo-5-(trifluoromethyl)pyridine are valuable building blocks for the parallel synthesis of diverse compound libraries. The choice between them may depend on the specific goals of the synthesis. This compound may be preferred when slightly higher yields are desired in common cross-coupling reactions. Conversely, the trifluoromethyl group in 3-Bromo-5-(trifluoromethyl)pyridine can impart desirable properties to the final compounds, such as increased metabolic stability and binding affinity, which are often sought after in drug candidates. This guide provides the necessary information for researchers to strategically select the appropriate scaffold and reaction conditions to efficiently generate libraries of novel pyridine derivatives for biological screening and drug discovery programs.
References
- 1. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]
- 3. PIM1 - Wikipedia [en.wikipedia.org]
- 4. The role of Pim-1 kinases in inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of 3-Bromo-5-(methoxymethyl)pyridine: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides detailed procedures for the safe disposal of 3-Bromo-5-(methoxymethyl)pyridine, emphasizing operational and logistical protocols.
Safety and Hazard Information
Before handling this compound, it is crucial to be aware of its associated hazards. The following table summarizes key safety and physical data.
| Property | Value |
| Molecular Formula | C₇H₈BrNO |
| Hazards | May cause skin, eye, and respiratory irritation.[1] The toxicological properties have not been thoroughly investigated.[2] |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (inspect before use), safety goggles or face shield, and a lab coat are required.[2] Use a particle respirator (type P95 or P1) for nuisance exposures or a higher-level respirator (type OV/AG/P99 or ABEK-P2) for greater protection.[2] |
| First Aid Measures | If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[2] In case of skin contact: Wash off with soap and plenty of water.[2] In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2] If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[2] |
| Fire Fighting Measures | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[2] Wear self-contained breathing apparatus for firefighting if necessary.[2] |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][4] |
Experimental Protocol: Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Methodology:
-
Evacuate and Ventilate: Immediately evacuate personnel from the affected area and ensure adequate ventilation.[2]
-
Don PPE: Wear the appropriate personal protective equipment, including gloves, safety goggles, and a respirator if necessary.[2]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[5]
-
Absorption: For liquid spills, absorb with an inert, dry material such as vermiculite, dry sand, or earth.
-
Collection: Carefully sweep or shovel the absorbed material into a suitable, closed container for disposal.[2] Avoid creating dust.[2]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by washing with soap and water.
-
Waste Disposal: Label the container with the waste contents and dispose of it as hazardous waste in accordance with local, regional, and national regulations.[1][3]
Disposal Procedure
The disposal of this compound and its containers must be handled by a licensed professional waste disposal service.[2] Adherence to institutional, local, and national regulations is mandatory.
Step-by-Step Disposal Plan:
-
Waste Segregation: Collect waste this compound and any contaminated materials (e.g., absorbent materials from a spill, gloves) in a designated, properly labeled, and sealed container.
-
Labeling: Clearly label the waste container as "Hazardous Waste" and include the chemical name: "this compound".
-
Storage of Waste: Store the waste container in a designated, secure, and well-ventilated hazardous waste accumulation area, away from incompatible materials.
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed and approved waste disposal company.[2] It is often recommended to burn the chemical in a chemical incinerator equipped with an afterburner and scrubber.[2]
-
Container Disposal: Contaminated packaging should be disposed of as unused product.[2]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the disposal of this compound.
References
Essential Safety and Logistical Information for Handling 3-Bromo-5-(methoxymethyl)pyridine
Audience: Researchers, scientists, and drug development professionals.
This guide provides immediate, essential safety and logistical information for handling 3-Bromo-5-(methoxymethyl)pyridine. The following procedures are based on the known hazards of structurally similar brominated and pyridine-containing compounds. All personnel must consult the most current Safety Data Sheet (SDS) for this specific chemical and adhere to all institutional and regulatory guidelines.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety when handling this compound. The required PPE is summarized in the table below.
| Body Part | Personal Protective Equipment | Specifications and Guidelines |
| Eyes/Face | Chemical Splash Goggles and Face Shield | Goggles must meet current safety standards (e.g., ANSI Z87.1). A face shield should be worn over goggles, especially when there is a risk of splashing or when handling larger quantities.[1][2][3] |
| Hands | Chemical-Resistant Gloves | Disposable nitrile or neoprene gloves are recommended for short-term protection.[1][4] For prolonged contact or when handling larger quantities, consider double-gloving or using thicker, more resistant gloves.[3] Always inspect gloves before use and dispose of them properly after handling the chemical.[2][5] |
| Body | Flame-Resistant Laboratory Coat | A fully buttoned, flame-resistant lab coat is recommended.[3] Cotton clothing should be worn underneath.[3] |
| Feet | Closed-Toe Shoes | Shoes must cover the entire foot; perforated shoes or sandals are not permitted in the laboratory.[3] |
| Respiratory | Respirator (if necessary) | Use of a respirator is required if engineering controls like a fume hood are not sufficient to control exposure to dust or aerosols.[3][4] This requires enrollment in a respiratory protection program, including fit testing.[6] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach is essential for safely handling this compound to minimize exposure and maintain a safe laboratory environment.
1. Preparation:
-
Designate a specific area for handling, preferably within a certified chemical fume hood.[1][4]
-
Ensure that an emergency eyewash station and safety shower are readily accessible.[2][4]
-
Assemble all necessary equipment (glassware, reagents, etc.) and PPE before starting work.[3]
-
Keep containers of this compound tightly closed when not in use and store in a cool, dry, and well-ventilated area away from ignition sources.[1][7]
2. Weighing and Transferring:
-
Perform all weighing and transfer operations within a chemical fume hood to control airborne particulates.[4]
-
Use a spatula or other appropriate tool to handle the solid material, avoiding the creation of dust.[4][5]
3. Experimental Use:
-
When dissolving or reacting the compound, add it slowly to the solvent or reaction mixture to prevent splashing.[4]
-
Maintain a clean and organized workspace to minimize the risk of accidental spills.
4. In Case of a Spill:
-
For small spills, absorb the material with an inert absorbent material (e.g., sand, vermiculite).[3][8][9] Collect the absorbed material into a designated, sealed container for hazardous waste.[10]
-
For large spills, evacuate the laboratory and contact your institution's environmental health and safety department immediately.[3][8]
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance. All waste containing this compound must be treated as hazardous waste.[8]
| Waste Type | Disposal Procedure |
| Unused or Waste this compound | Collect in a clearly labeled, sealed container designated for "Halogenated Organic Waste."[10][11] Do not mix with incompatible materials such as strong acids or bases.[8][10] |
| Contaminated Labware (e.g., weigh boats, pipette tips) | Place in a designated, sealed waste container for solid chemical waste.[4] |
| Contaminated Solutions | Collect in a separate, labeled hazardous liquid waste container.[3] |
| Empty Containers | Triple rinse with a suitable solvent. The rinsate should be collected as hazardous liquid waste. The rinsed container can then be disposed of according to local regulations.[4] |
| Contaminated PPE (e.g., gloves) | Dispose of as solid chemical waste in a designated, sealed container.[4] |
Visual Safety Protocols
The following diagrams illustrate the workflow for safe handling and the decision-making process for PPE selection.
References
- 1. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. capotchem.com [capotchem.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 10. benchchem.com [benchchem.com]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
